molecular formula C4H6Cl2 B238901 1,3-Dichloro-2-butene CAS No. 10075-38-4

1,3-Dichloro-2-butene

Cat. No.: B238901
CAS No.: 10075-38-4
M. Wt: 124.99 g/mol
InChI Key: WLIADPFXSACYLS-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-butene, also known as this compound, is a useful research compound. Its molecular formula is C4H6Cl2 and its molecular weight is 124.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in most common organic solventssoluble in acetone, benzene, ether and ethanolsolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8749. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10075-38-4

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

(Z)-1,3-dichlorobut-2-ene

InChI

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2-

InChI Key

WLIADPFXSACYLS-RQOWECAXSA-N

SMILES

CC(=CCCl)Cl

Isomeric SMILES

C/C(=C/CCl)/Cl

Canonical SMILES

CC(=CCCl)Cl

boiling_point

131 °C
126 °C

Color/Form

CLEAR TO STRAW-COLORED LIQUID

density

1.161
Relative density (water = 1): 1.2

flash_point

80 °F (CLOSED CUP)
27 °C c.c.

melting_point

-75 °C

Other CAS No.

926-57-8
10075-38-4

physical_description

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Pictograms

Flammable; Acute Toxic; Irritant

solubility

INSOL IN WATER;  SOL IN MOST COMMON ORGANIC SOLVENTS
Soluble in acetone, benzene, ether and ethanol
Solubility in water: reaction

Synonyms

(Z)-1,3-Dichloro-2-butene

vapor_density

4.31 (Air = 1)
Relative vapor density (air = 1): 4.3

vapor_pressure

Vapor pressure, kPa at 25 °C: 1.33

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 1,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-butene

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical protocols for this compound. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may work with or encounter this compound.

Core Physicochemical Properties

This compound is a halogenated alkene with the molecular formula C₄H₆Cl₂.[1] It exists as a mixture of cis and trans isomers.[2] The compound is a colorless to light yellow liquid with a characteristic odor.[3][4] It is primarily used as an intermediate in organic synthesis, particularly in the production of 2,3-dichloro-1,3-butadiene, which is a comonomer for polychloroprene synthetic rubber.[3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₆Cl₂[1][3]
Molecular Weight 124.99 - 125.00 g/mol [1][3][5]
Density 1.161 g/cm³[1][3]
Boiling Point 125°C to 131°C[1][3]
Melting Point -75°C[3][4]
Flash Point 27°C - 33°C[1][3]
Vapor Pressure 12.6 mmHg (1.33 kPa) at 25°C[3][4]
Vapor Density 4.31 (Air = 1)[3]
Water Solubility Insoluble; reacts with water[1][3][4]
Solubility in Organic Solvents Miscible with acetone, ethanol, and other common organic solvents[1][3]
Refractive Index 1.4692 - 1.473 at 20°C[1][3]
Octanol/Water Partition Coefficient (LogP) 2.84[3]
Explosive Limits in Air 2-13% by volume[3][4]

Synthesis and Chemical Reactions

Synthesis of this compound

There are several established methods for the synthesis of this compound. The most common industrial methods include:

  • Chlorination of Butenes : This involves the direct chlorination of 2-butene with chlorine gas under controlled conditions to promote the formation of this compound.[1]

  • Reaction of 2-Chloro-1,3-butadiene with HCl : This method utilizes a copper chloride catalyst to facilitate the reaction between 2-chloro-1,3-butadiene and hydrochloric acid.[3][6]

  • Dehydrochlorination : This approach involves the elimination of a hydrogen chloride molecule from other chlorinated butene derivatives under basic conditions to yield this compound.[1]

G Synthesis Pathways of this compound cluster_0 Chlorination of Butenes cluster_1 Reaction with HCl 2-Butene 2-Butene Controlled Conditions Controlled Conditions 2-Butene->Controlled Conditions Direct Chlorination Chlorine Gas (Cl2) Chlorine Gas (Cl2) Chlorine Gas (Cl2)->Controlled Conditions This compound This compound Controlled Conditions->this compound 2-Chloro-1,3-butadiene 2-Chloro-1,3-butadiene Copper Chloride Catalyst Copper Chloride Catalyst 2-Chloro-1,3-butadiene->Copper Chloride Catalyst Catalyzed Reaction HCl HCl HCl->Copper Chloride Catalyst Copper Chloride Catalyst->this compound G GC-MS Analytical Workflow for this compound Sample_Preparation Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample_Preparation->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis G Spill Response Logic for this compound Spill_Detected Spill Detected Evacuate Evacuate Area & Ensure Ventilation Spill_Detected->Evacuate Ignition_Sources Remove Ignition Sources Evacuate->Ignition_Sources Wear_PPE Wear Full PPE (incl. SCBA) Ignition_Sources->Wear_PPE Contain_Spill Contain Spill (Inert Absorbent) Wear_PPE->Contain_Spill Collect_Waste Collect Waste in Sealable Containers Contain_Spill->Collect_Waste Dispose Dispose According to Local Regulations Collect_Waste->Dispose

References

Molecular weight and formula of 1,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dichloro-2-butene

For professionals in research, science, and drug development, this guide provides a comprehensive overview of the chemical and physical properties of this compound, along with generalized experimental protocols and a summary of its isomeric forms.

Core Chemical Properties and Formula

This compound is a chlorinated hydrocarbon with the chemical formula C₄H₆Cl₂.[1][2][3][4][5][6][7] It is a colorless to light yellow liquid and is typically available as a mixture of its cis (Z) and trans (E) stereoisomers.[1][4][6][7] This compound serves as a key intermediate in organic synthesis, particularly in the production of polymers and steroids.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₄H₆Cl₂
Molecular Weight 124.996 g/mol [1][2], ~125.00 g/mol [6][7]
CAS Registry Number 926-57-8
Boiling Point 125-129 °C
Density 1.161 g/mL at 25 °C
Flash Point 34 °C
Appearance Clear, yellow liquid

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary or found within specific research publications, this section outlines the generalized methodologies for the synthesis and common reactions involving this compound based on publicly available data.

Synthesis of this compound

The industrial synthesis of this compound is achieved through the hydrochlorination of 2-chloro-1,3-butadiene.[1][2]

  • Reaction Overview: 2-chloro-1,3-butadiene + HCl → this compound

  • Methodology:

    • Catalyst: The reaction is typically carried out in the presence of a copper chloride catalyst.[1][2]

    • Reagents: Gaseous hydrogen chloride is bubbled through a solution containing 2-chloro-1,3-butadiene.

    • Solvent: The reaction may be performed in a suitable organic solvent or neat.

    • Temperature Control: The reaction temperature is controlled to optimize for the desired product and minimize side reactions.

    • Purification: The resulting product mixture, containing both cis and trans isomers, is purified by distillation.

Use as a Chemical Intermediate: Dehydrochlorination

This compound is a precursor to 2,3-dichloro-1,3-butadiene, a comonomer used in the polymerization of chloroprene (neoprene).[1][2] This conversion is achieved through dehydrochlorination.

  • Reaction Overview: this compound → 2,3-dichloro-1,3-butadiene + HCl

  • Methodology:

    • Base: The reaction is typically performed using a strong base, such as sodium hydroxide or potassium hydroxide, to facilitate the elimination of HCl.

    • Solvent: A solvent that is inert to the reaction conditions, such as a high-boiling point ether or hydrocarbon, is used.

    • Temperature: The reaction mixture is heated to drive the elimination reaction to completion.

    • Product Isolation: The resulting 2,3-dichloro-1,3-butadiene is isolated from the reaction mixture, often by distillation.

Logical Relationships of this compound

The following diagram illustrates the relationship between the starting materials, the isomeric forms of this compound, and its subsequent conversion product.

G cluster_reactants Starting Materials cluster_product Intermediate Product cluster_isomers Stereoisomers cluster_downstream Downstream Product 2-Chloro-1,3-butadiene 2-Chloro-1,3-butadiene This compound (Mixture) This compound (Mixture) 2-Chloro-1,3-butadiene->this compound (Mixture) Hydrochlorination (+ CuCl₂ catalyst) HCl HCl HCl->this compound (Mixture) (E)-1,3-Dichloro-2-butene (E)-1,3-Dichloro-2-butene This compound (Mixture)->(E)-1,3-Dichloro-2-butene Isomer (Z)-1,3-Dichloro-2-butene (Z)-1,3-Dichloro-2-butene This compound (Mixture)->(Z)-1,3-Dichloro-2-butene Isomer 2,3-Dichloro-1,3-butadiene 2,3-Dichloro-1,3-butadiene (E)-1,3-Dichloro-2-butene->2,3-Dichloro-1,3-butadiene Dehydrochlorination (-HCl) (Z)-1,3-Dichloro-2-butene->2,3-Dichloro-1,3-butadiene Dehydrochlorination (-HCl)

Caption: Synthesis and reaction pathway of this compound.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 1,3-dichloro-2-butene, key intermediates in organic synthesis. This document details their chemical and physical properties, synthesis, separation, and spectroscopic characterization.

Physicochemical Properties

The cis ((Z)-1,3-dichlorobut-2-ene) and trans ((E)-1,3-dichlorobut-2-ene) isomers of this compound exhibit distinct physical properties due to their different spatial arrangements. While often supplied as a mixture, understanding the properties of the individual isomers is crucial for specific synthetic applications.

Propertycis-(Z)-1,3-Dichloro-2-butenetrans-(E)-1,3-Dichloro-2-buteneMixture (cis and trans)
Molecular Formula C₄H₆Cl₂C₄H₆Cl₂C₄H₆Cl₂
Molecular Weight 124.99 g/mol [1]124.99 g/mol 124.99 g/mol [1]
CAS Number 926-57-8 (unspecified stereochemistry)7415-31-8926-57-8[1]
Boiling Point 128 °C[1]Data not readily available125-129 °C[2][3]
Density 1.145 g/mL[1]Data not readily available1.161 g/mL[2]
Refractive Index 1.475[1]Data not readily available~1.4730[2]
Appearance Colorless to light yellow liquid[4]Colorless to light yellow liquidColorless to light yellow clear liquid[4]

Synthesis and Separation of Isomers

Synthesis

The primary industrial method for the synthesis of this compound involves the hydrochlorination of 2-chloro-1,3-butadiene (chloroprene).[5] This reaction typically yields a mixture of the cis and trans isomers.

Experimental Protocol: Synthesis of this compound Isomers

Principle: The addition of hydrogen chloride to the conjugated diene 2-chloro-1,3-butadiene proceeds via both 1,2- and 1,4-addition mechanisms, followed by allylic rearrangement, to yield a mixture of dichlorobutene isomers, including this compound. The presence of a copper chloride catalyst facilitates the reaction.[5]

Materials:

  • 2-chloro-1,3-butadiene (chloroprene)

  • Concentrated hydrochloric acid

  • Copper(I) chloride (catalyst)

  • Anhydrous calcium chloride (for drying)

  • Suitable reaction solvent (e.g., dichloromethane)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Cool the flask in an ice bath.

  • Slowly add 2-chloro-1,3-butadiene to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Pour the reaction mixture into a separatory funnel containing cold water and extract the organic layer with a suitable solvent like dichloromethane.

  • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by rotary evaporation to obtain the crude mixture of this compound isomers.

Diagram of Synthetic Pathway:

G 2-Chloro-1,3-butadiene 2-Chloro-1,3-butadiene Mixture of cis and trans this compound Mixture of cis and trans this compound 2-Chloro-1,3-butadiene->Mixture of cis and trans this compound HCl, CuCl

Caption: Synthesis of this compound isomers.

Separation of Isomers

The separation of the cis and trans isomers of this compound can be achieved by fractional distillation, taking advantage of their different boiling points.[6]

Experimental Protocol: Separation by Fractional Distillation

Principle: Fractional distillation separates liquid mixtures based on differences in the boiling points of the components. The component with the lower boiling point will vaporize more readily and can be collected as the distillate.

Apparatus:

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Charge the round-bottom flask with the crude mixture of this compound isomers.

  • Assemble the fractional distillation apparatus.

  • Heat the mixture gently. As the mixture begins to boil, the vapor will rise through the fractional distillation column.

  • Carefully monitor the temperature at the top of the column. The temperature should plateau as the vapor of the lower-boiling point isomer reaches the thermometer.

  • Collect the distillate at this constant temperature. This fraction will be enriched in the lower-boiling point isomer.

  • Once the lower-boiling point isomer has been distilled, the temperature at the top of the column will rise.

  • Change the receiving flask to collect the higher-boiling point isomer as it distills.

  • The efficiency of the separation is dependent on the efficiency of the fractional distillation column and the difference in the boiling points of the isomers.

Logical Workflow for Synthesis and Separation:

G cluster_synthesis Synthesis cluster_separation Separation Reactants 2-Chloro-1,3-butadiene + HCl Reaction Hydrochlorination with CuCl catalyst Reactants->Reaction Crude Product Mixture of cis and trans isomers Reaction->Crude Product Distillation Fractional Distillation Crude Product->Distillation Isomer1 cis-1,3-Dichloro-2-butene Distillation->Isomer1 Isomer2 trans-1,3-Dichloro-2-butene Distillation->Isomer2

Caption: Workflow for synthesis and separation.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra of the two isomers are expected to show differences in the chemical shifts and coupling constants of the vinylic and allylic protons.

¹³C NMR Spectroscopy: The carbon NMR spectra will also exhibit distinct chemical shifts for the carbons involved in and adjacent to the double bond.

IsomerPredicted ¹H NMR DataPredicted ¹³C NMR Data
cis-1,3-Dichloro-2-butene Vinylic proton chemical shifts and coupling constants will be characteristic of a cis-alkene.Chemical shifts for the sp² and sp³ carbons will be influenced by the steric hindrance of the cis-chlorine atoms.
trans-1,3-Dichloro-2-butene Vinylic proton chemical shifts and coupling constants will be characteristic of a trans-alkene.The chemical shifts will differ from the cis isomer due to the different geometric arrangement.
Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers will show characteristic C-H and C=C stretching and bending vibrations. A key differentiating feature is often found in the out-of-plane C-H bending region. Trans-alkenes typically show a strong absorption band around 960-980 cm⁻¹, which is absent in the corresponding cis-isomer.

Applications in Synthesis

This compound serves as a valuable intermediate in various organic syntheses. It is notably used in the production of 2,3-dichloro-1,3-butadiene, a comonomer in the manufacture of polychloroprene synthetic rubber.[7] The individual isomers can be utilized in stereospecific reactions where the geometry of the double bond is crucial for the desired outcome.

References

A Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-butene: Density and Refractive Index

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the density and refractive index of 1,3-Dichloro-2-butene, a chemical intermediate used in organic synthesis.[1] The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and includes workflow diagrams for these procedures.

Quantitative Data

The density and refractive index of this compound have been reported, often for a mixture of its cis and trans isomers. The following table summarizes the available data from various sources.

PropertyIsomer/MixtureValueTemperature (°C)Source
Density (Z)-1,3-dichlorobut-2-ene1.145 g/mLNot Specified[2]
Mixture of cis and trans1.16 g/mLNot Specified[3]
Mixture of cis and trans1.161 g/mLNot Specified[1][4]
Mixture of cis and trans1.16 g/mLNot Specified[5]
Refractive Index Mixture of cis and trans1.4710 - 1.475020[6]
(Z)-1,3-dichlorobut-2-ene1.475Not Specified[2]
Mixture of cis and trans1.469 - 1.473Not Specified[3]
Mixture of cis and trans1.4730Not Specified[4]
Mixture of cis and trans1.469220[1]
Mixture of cis and trans1.4690 - 1.473020[5]

Experimental Protocols

Detailed experimental procedures for determining the density and refractive index of this compound are not explicitly published. However, standard methodologies for liquids are applicable.

1. Determination of Density

The density of a liquid organic compound like this compound can be accurately determined using a pycnometer or a digital densitometer. The general procedure using a pycnometer is as follows:

  • Preparation: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned and dried.

  • Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed.

  • Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. The mass of the water-filled pycnometer is then determined.

  • Calculation: The density of the sample is calculated using the formula: Density = (Mass of sample / Mass of water) * Density of water at the experimental temperature.

2. Determination of Refractive Index

The refractive index of a liquid is typically measured using a refractometer, such as an Abbe refractometer. This instrument measures the angle at which light is refracted as it passes from the air into the liquid sample.[7]

  • Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, often distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. Temperature control is crucial as the refractive index is temperature-dependent.[7] Measurements are commonly taken at 20°C using the sodium D-line (589 nm).[7]

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Density_Determination_Workflow start Start clean_pycnometer Clean and Dry Pycnometer start->clean_pycnometer weigh_empty Weigh Empty Pycnometer (m1) clean_pycnometer->weigh_empty fill_sample Fill Pycnometer with Sample weigh_empty->fill_sample weigh_sample Weigh Filled Pycnometer (m2) fill_sample->weigh_sample clean_again Clean Pycnometer weigh_sample->clean_again fill_water Fill Pycnometer with Water clean_again->fill_water weigh_water Weigh Water-filled Pycnometer (m3) fill_water->weigh_water calculate Calculate Density: ρ = [(m2 - m1) / (m3 - m1)] * ρ_water weigh_water->calculate end_process End calculate->end_process

Caption: Workflow for Density Measurement using a Pycnometer.

Refractive_Index_Workflow start Start clean_prism Clean Refractometer Prisms start->clean_prism calibrate Calibrate with Distilled Water clean_prism->calibrate add_sample Add 2-3 Drops of Sample to Prism calibrate->add_sample close_prism Close Prism and Illuminate add_sample->close_prism adjust_view Adjust View for Sharp Boundary close_prism->adjust_view center_crosshairs Center Boundary on Crosshairs adjust_view->center_crosshairs read_value Read Refractive Index from Scale center_crosshairs->read_value record_temp Record Temperature read_value->record_temp end_process End record_temp->end_process

Caption: Workflow for Refractive Index Measurement.

References

An In-depth Technical Guide on the Octanol-Water Partition Coefficient of 1,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (Log P) of 1,3-Dichloro-2-butene, tailored for researchers, scientists, and professionals in drug development. It covers quantitative data, detailed experimental methodologies, and the toxicological context of this compound.

Introduction to the Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Kow or P) is a critical physicochemical property that quantifies the lipophilicity of a chemical substance. It is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium.[1][2] The logarithm of this ratio is denoted as Log P.[1]

Log P = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ᵥᵥₐₜₑᵣ)

A positive Log P value indicates a preference for the lipid (octanol) phase, signifying higher lipophilicity (hydrophobicity), while a negative value suggests a preference for the aqueous (water) phase, indicating higher hydrophilicity.[1] This parameter is a key determinant of the environmental fate and toxicological properties of a substance, influencing its absorption, distribution, metabolism, and excretion (ADME) in biological systems.[1][3]

Quantitative Data for this compound

This compound (CAS No: 926-57-8) is a colorless to straw-colored liquid used as an intermediate in organic synthesis and pesticide production.[4][5] The following table summarizes the available experimental and calculated Log P values for this compound.

ParameterValueTypeSource(s)
Octanol-Water Partition Coefficient (log Pow)2.84ExperimentalICSC 1761, PubChem
Octanol-Water Partition Coefficient (logPoct/wat)2.368CalculatedCheméo (Crippen's method)

Experimental Protocols for Log P Determination

The determination of Log P can be performed using several established methods. The most common are the Shake Flask method and chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

The Shake Flask method is considered the "gold standard" for its accuracy and is suitable for a wide range of substances.[1] The fundamental principle involves directly measuring the concentration of the solute in both the octanol and water phases after they have reached equilibrium.

Detailed Methodology:

  • Preparation of Phases: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period to allow the phases to become distinct.[6]

  • Dissolution of Solute: A small amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water. The choice of solvent depends on whether the Log P is expected to be high or low.

  • Partitioning: A volume of the solute-containing phase is mixed with a volume of the other phase in a vessel. The mixture is then agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is established. For volatile compounds like this compound, care must be taken to minimize headspace and prevent loss.

  • Phase Separation: The mixture is centrifuged to ensure a clear separation of the octanol and water layers.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or HPLC.

  • Calculation: The Log P is calculated using the logarithm of the ratio of the concentrations measured in the octanol and water phases.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate n-octanol with water S1 Dissolve this compound in one phase P1->S1 P2 Saturate water with n-octanol P2->S1 S2 Mix both phases in a vessel S1->S2 S3 Agitate until equilibrium S2->S3 S4 Centrifuge for phase separation S3->S4 A1 Measure concentration in octanol phase S4->A1 Octanol Layer A2 Measure concentration in water phase S4->A2 Aqueous Layer A3 Calculate Log P A1->A3 A2->A3

Caption: Workflow of the Shake Flask method for Log P determination.

This method is faster than the Shake Flask method and is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Log P.[1][7]

Detailed Methodology:

  • System Setup: An HPLC system with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol-water mixture) is used.[7]

  • Calibration: A series of standard compounds with known Log P values are injected into the HPLC system to create a calibration curve that correlates retention time with Log P.[7]

  • Sample Analysis: A solution of this compound is injected into the system under the same conditions as the standards.

  • Determination of Retention Time: The retention time of this compound is measured.

  • Log P Estimation: The Log P of this compound is then estimated by interpolating its retention time on the calibration curve.[7]

Principle of Partitioning and Toxicological Implications

The Log P value of 2.84 indicates that this compound is moderately lipophilic and will preferentially partition into fatty tissues and organic matter over aqueous environments.[5][8] This property is crucial for understanding its biological and environmental behavior.

G Water Aqueous Phase (Water) Compound_W This compound Water->Compound_W Octanol Lipid Phase (n-Octanol) Compound_O This compound Octanol->Compound_O Compound_W->Compound_O Log P = 2.84 (Favors Lipid Phase) Compound_O->Compound_W Lower Affinity Equilibrium Equilibrium State: [Concentration]octanol > [Concentration]water

Caption: Principle of octanol-water partitioning for this compound.

No specific signaling pathways have been identified for this compound. Its toxicity is generally characterized by irritation, corrosion, and potential damage to organs like the liver and kidneys upon exposure.[4][9] The substance can be absorbed into the body through inhalation, skin contact, and ingestion.[8] Its lipophilicity facilitates absorption through the skin and distribution into tissues.

The general toxicological pathway involves exposure leading to absorption and distribution, followed by metabolic processes and interaction with cellular components, ultimately resulting in adverse health effects.

G cluster_exposure Exposure Routes cluster_disposition Systemic Disposition cluster_effects Adverse Effects Inhalation Inhalation of Vapor Absorption Absorption into Body (Facilitated by Lipophilicity) Inhalation->Absorption Dermal Dermal Contact Dermal->Absorption Ingestion Ingestion Ingestion->Absorption Distribution Distribution to Tissues (CNS, Liver, Kidneys) Absorption->Distribution Irritation Severe Skin/Eye Irritation and Burns Distribution->Irritation Respiratory Respiratory Tract Irritation Distribution->Respiratory Systemic Systemic Toxicity (CNS, Liver, Kidney Damage) Distribution->Systemic

References

Commercial Availability and Technical Guide for Stabilized 1,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, properties, and synthetic applications of stabilized 1,3-dichloro-2-butene, a key intermediate in various organic syntheses, including the preparation of pharmaceutical compounds. This document outlines its chemical and physical characteristics, stabilization methods, and detailed experimental protocols for its analysis and use in forming critical precursors for drug development.

Commercial Availability and Stabilization

This compound is commercially available from several chemical suppliers, typically as a mixture of its cis and trans isomers. To ensure stability and prevent degradation or polymerization, it is commonly supplied with an inhibitor.

Table 1: Commercial Suppliers and Product Specifications

SupplierProduct NamePurityStabilizerCAS Number
Thermo Fisher Scientific (Alfa Aesar)This compound, cis + trans, 98%, stab. with BHT>97.5% (GC, cis+trans)[1]Butylated hydroxytoluene (BHT)[1]926-57-8[1]
TCI AmericaThis compound (cis- and trans- mixture)>95.0% (GC)Not specified926-57-8
Santa Cruz BiotechnologyThis compound, cis + transNot specifiedNot specified926-57-8

Stabilization:

Chlorinated hydrocarbons like this compound can be susceptible to degradation over time, particularly when exposed to heat, light, or air. This can lead to the formation of acidic byproducts (such as HCl) and polymers. To mitigate this, commercial preparations are often stabilized. The most commonly used stabilizer for this compound is Butylated hydroxytoluene (BHT) , a phenolic antioxidant that functions as a free radical scavenger. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and use in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₆Cl₂[2]
Molecular Weight 124.99 g/mol [2]
Appearance Clear, colorless to yellow liquid[1]
Boiling Point 131 °C[2]
Melting Point -75 °C[2]
Density 1.161 g/cm³[2]
Refractive Index 1.4692 @ 20 °C/D[2]
Solubility Insoluble in water; soluble in most common organic solvents[2]
Vapor Density 4.31 (Air = 1)[2]
Flash Point 27 °C[2]

Safety and Handling:

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as a flammable liquid and is toxic if swallowed or inhaled. It can cause severe skin burns and eye damage. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications in Drug Development

This compound is a valuable C4 building block in organic synthesis. One of its most significant applications is as a precursor to 2,3-dichloro-1,3-butadiene, a diene used in Diels-Alder reactions for the construction of cyclic systems, including the core structures of steroids.[2] This pathway is relevant for the synthesis of 19-nortestosterone derivatives and other complex pharmaceutical molecules.

Synthesis of 2,3-Dichloro-1,3-butadiene

The primary synthetic utility of this compound in this context is its conversion to 2,3-dichloro-1,3-butadiene via dehydrochlorination.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Intermediate A This compound B Dehydrochlorination A->B Base (e.g., NaOH or Ca(OH)₂) C 2,3-Dichloro-1,3-butadiene B->C

Caption: Synthesis of 2,3-dichloro-1,3-butadiene.

Application in Steroid Synthesis via Diels-Alder Reaction

The resulting 2,3-dichloro-1,3-butadiene can then be used as a diene in a [4+2] cycloaddition (Diels-Alder) reaction with a suitable dienophile to construct the A and B rings of a steroid nucleus. This is a powerful strategy for creating the foundational tetracyclic structure of many steroidal drugs.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_final Further Synthesis A 2,3-Dichloro-1,3-butadiene (Diene) C Diels-Alder Reaction [4+2] Cycloaddition A->C B Steroidal Precursor (Dienophile, e.g., a cyclic enone) B->C D Tetracyclic Steroid Intermediate C->D E Drug Molecule (e.g., 19-Nortestosterone derivative) D->E Multi-step modifications

Caption: Diels-Alder approach to steroid synthesis.

Experimental Protocols

Quality Control and Analysis of this compound by GC-MS

Objective: To determine the purity and isomeric ratio of a commercial sample of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing the volatile isomers of dichlorobutene.

Table 3: GC-MS Experimental Parameters

ParameterCondition
Instrument Gas Chromatograph coupled with a Mass Spectrometer
Column DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 200 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min
MS Interface Temp 230 °C
Ion Source Temp 200 °C
Mass Range m/z 40-200
Ionization Mode Electron Ionization (EI) at 70 eV

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as hexane or dichloromethane (e.g., 1 µL in 1 mL).

Expected Results: The chromatogram will show distinct peaks for the cis and trans isomers. The mass spectrometer will confirm the molecular weight (m/z 124 for the molecular ion) and provide characteristic fragmentation patterns. The relative peak areas can be used to determine the isomeric ratio and overall purity.

Dehydrochlorination of this compound to 2,3-Dichloro-1,3-butadiene (Representative Protocol)

Objective: To synthesize 2,3-dichloro-1,3-butadiene from this compound. This protocol is based on general procedures for the dehydrochlorination of chlorinated butanes and butenes.[3]

Materials:

  • This compound

  • Aqueous sodium hydroxide (e.g., 20% w/v) or calcium hydroxide slurry

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

  • Organic solvent (e.g., dichloromethane or toluene)

  • Polymerization inhibitor (e.g., a small amount of BHT or hydroquinone)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, and distillation apparatus.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound, the organic solvent, and a polymerization inhibitor.

  • With vigorous stirring, add the aqueous base solution to the flask. If using a phase-transfer catalyst, add it at this stage.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC-MS.

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation at low temperature and reduced pressure to avoid loss of the volatile product.

  • The crude 2,3-dichloro-1,3-butadiene can be purified by fractional distillation under reduced pressure. The product is highly prone to polymerization and should be stored with an inhibitor at low temperature.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, solvent, and inhibitor in flask B Add aqueous base and heat to reflux A->B C Monitor by GC-MS B->C D Cool and separate organic layer C->D Upon completion E Wash with water and brine D->E F Dry over MgSO₄ E->F G Remove solvent by rotary evaporation F->G H Fractional distillation under reduced pressure G->H

Caption: Dehydrochlorination experimental workflow.

This technical guide provides a foundational understanding of the commercial availability and synthetic utility of stabilized this compound for professionals in research and drug development. The provided protocols and data are intended to serve as a starting point for further investigation and application in the synthesis of complex molecules.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Dichloro-2-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-butene is a versatile chlorinated alkene that serves as a key intermediate in various organic syntheses. Its reactivity, stemming from the presence of two chlorine atoms and a double bond, allows for a range of transformations, making it a valuable building block for the synthesis of complex molecules, including specialty polymers and pharmaceutical precursors. This document provides detailed application notes and experimental protocols for the primary uses of this compound in organic synthesis.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. It is a flammable and toxic liquid that should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₆Cl₂[4]
Molecular Weight124.99 g/mol [4]
AppearanceClear to straw-colored liquid[4]
Boiling Point131 °C[4]
Melting Point-75 °C[4]
Flash Point27 °C[4]
Density1.161 g/cm³[4]
SolubilityInsoluble in water; soluble in most common organic solvents[4]
Refractive Index1.4692 @ 20 °C/D[4]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vaporP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
H301: Toxic if swallowedP270: Do not eat, drink or smoke when using this product.
H332: Harmful if inhaledP271: Use only outdoors or in a well-ventilated area.
H314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection.

Applications in Organic Synthesis

The primary applications of this compound in organic synthesis revolve around its use as a precursor to dienes and as a substrate for nucleophilic substitution reactions.

Synthesis of 2,3-Dichloro-1,3-butadiene

This compound is a key intermediate in the production of 2,3-dichloro-1,3-butadiene, a monomer used in the manufacture of specialty neoprene rubbers.[5][6] The synthesis is achieved through a dehydrochlorination reaction. While industrial processes may vary, a laboratory-scale procedure can be adapted from related dehydrochlorination reactions of chlorinated butanes.[2]

Dehydrochlorination_Workflow reagents This compound + Base (e.g., aq. Ca(OH)₂) reaction_vessel Reaction Vessel (Round-bottom flask) reagents->reaction_vessel reflux Reflux (Heat to ~81°C) reaction_vessel->reflux distillation Fractional Distillation reflux->distillation product 2,3-Dichloro-1,3-butadiene distillation->product Collect condensate at boiling point of azeotrope byproducts Byproducts (e.g., Trichlorobutenes) distillation->byproducts Higher boiling fractions

Workflow for the dehydrochlorination of this compound.

Experimental Protocol 1: Dehydrochlorination of this compound

Objective: To synthesize 2,3-dichloro-1,3-butadiene via dehydrochlorination of this compound.

Materials:

  • This compound

  • Aqueous calcium hydroxide slurry (lime slurry) or sodium hydroxide solution

  • Polymerization inhibitor (e.g., hydroquinone)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head

  • Heating mantle

  • Receiving flask

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • To the round-bottom flask, add the this compound and the aqueous base (e.g., lime slurry).[2] A slight excess of the base is typically used.

  • Add a small amount of a polymerization inhibitor to the reaction mixture.

  • Heat the mixture to reflux. The temperature of the vapors should be monitored at the distillation head.

  • The dehydrochlorination reaction will produce 2,3-dichloro-1,3-butadiene, which forms a low-boiling azeotrope with water.[2]

  • Collect the condensate that distills at the boiling point of the 2,3-dichloro-1,3-butadiene/water azeotrope (approximately 79-81 °C).[2]

  • Continue the reflux and distillation until the production of the azeotrope ceases.

  • The collected distillate will separate into an organic and an aqueous layer. Separate the organic layer containing the product.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and purify further by fractional distillation if necessary.

Expected Yield: Moderate to good. Yields are dependent on the specific reaction conditions and the efficiency of the distillation.

Table 3: Product Characterization for 2,3-Dichloro-1,3-butadiene

PropertyValueReference(s)
Molecular FormulaC₄H₄Cl₂[5]
Molecular Weight122.98 g/mol [5]
Boiling Point98 °C[5]
Density1.1829 g/cm³[5]
Nucleophilic Substitution Reactions

The chlorine atoms in this compound are susceptible to nucleophilic attack, allowing for the introduction of various functional groups. Reactions with nucleophiles such as amines can lead to the formation of substituted butenes, which are valuable intermediates in the synthesis of more complex molecules, including nitrogen-containing heterocycles.[7][8] It is important to note that reactions with amines can lead to multiple substitutions.[7]

Nucleophilic_Substitution cluster_conditions Reaction Conditions start This compound product1 Mono-substituted product start->product1 Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product1 product2 Di-substituted product nucleophile->product2 product1->product2 Further Substitution solvent Solvent (e.g., Ethanol) base Base (e.g., excess amine) temperature Heat

General scheme for nucleophilic substitution on this compound.

Experimental Protocol 2: Nucleophilic Substitution with a Primary Amine

Objective: To synthesize an N-substituted butene derivative from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a simple alkylamine)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Non-nucleophilic base (optional, e.g., triethylamine)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Under a nitrogen atmosphere, add the primary amine (at least 2.0 eq to act as both nucleophile and base, or 1.1 eq of the amine and 1.2 eq of a non-nucleophilic base).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • If an amine hydrochloride salt has precipitated, filter the mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expected Products and Yields: The reaction can yield a mixture of mono- and di-substituted products, as well as products of allylic rearrangement. The product distribution will depend on the reaction conditions and the nature of the amine. Yields are variable.

Precursor to Organometallic Reagents

While challenging due to the presence of two halogen atoms, this compound can potentially be used to form organometallic reagents, such as Grignard or organolithium reagents. These reagents can then be used in carbon-carbon bond-forming reactions. The formation of such reagents from dihaloalkenes is often complicated by intramolecular side reactions (e.g., Wurtz-type coupling) and the formation of di-Grignard reagents.[1]

Grignard_Challenges start This compound + Mg mono_grignard Mono-Grignard Reagent start->mono_grignard Formation di_grignard Di-Grignard Reagent mono_grignard->di_grignard Further Reaction coupling Intramolecular Coupling (Side Product) mono_grignard->coupling Side Reaction desired_product Reaction with Electrophile mono_grignard->desired_product

Challenges in the formation of Grignard reagents from this compound.

Application Note on Grignard Reagent Formation:

The preparation of a Grignard reagent from this compound requires careful control of reaction conditions to favor the formation of the mono-Grignard reagent and minimize side reactions. Key considerations include:

  • Stoichiometry: Using an excess of this compound relative to magnesium can help to consume the magnesium before significant formation of the di-Grignard reagent occurs.[1]

  • Slow Addition: A slow, dropwise addition of the dichlorobutene to the magnesium turnings helps to maintain a low concentration of the initially formed mono-Grignard reagent, reducing the likelihood of further reaction.[1]

  • Activation of Magnesium: The magnesium surface may need to be activated to initiate the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

  • Solvent: Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are essential.[9]

Due to the complexities involved, the in-situ formation and immediate reaction with an electrophile are often preferred to minimize decomposition and side reactions of the organometallic intermediate.

Intermediate in Steroid Synthesis

Conclusion

This compound is a valuable, albeit hazardous, chemical intermediate with significant applications in the synthesis of polymers and as a versatile building block in organic synthesis. The protocols and application notes provided herein offer a foundation for its use in a laboratory setting. Researchers should exercise caution and adhere to strict safety protocols when handling this compound. Further research into its applications, particularly in the synthesis of complex molecules, is warranted.

References

Application Notes and Protocols: 1,3-Dichloro-2-butene as a Key Intermediate in the Synthesis of 19-Nortestosterone Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 1,3-dichloro-2-butene as a crucial intermediate in the synthesis of 19-nortestosterone and its derivatives. 19-Nortestosterone, also known as nandrolone, is a potent anabolic steroid with various therapeutic applications. The synthetic pathway described herein focuses on the construction of the steroid's A-ring via a modified Robinson annulation, specifically the Wichterle reaction, which utilizes this compound as a four-carbon building block. This document offers detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow and the relevant biological signaling pathway.

Introduction

19-Nortestosterone and its derivatives are a class of synthetic steroids that exhibit significant anabolic effects with reduced androgenic properties compared to testosterone.[1] This favorable anabolic-to-androgenic ratio has led to their investigation and use in various clinical settings, including the treatment of anemia, osteoporosis, and muscle wasting diseases. The chemical synthesis of 19-nortestosterone can be achieved through various routes, often starting from readily available steroid precursors. One notable strategy involves the de novo construction of the A-ring onto a pre-existing CD-ring fragment. In this context, this compound has emerged as a valuable C4-synthon. Its application in a variation of the Robinson annulation, known as the Wichterle reaction, allows for the efficient formation of the characteristic α,β-unsaturated ketone moiety in the A-ring of the steroid nucleus.[2]

Data Presentation

While specific quantitative data for the direct synthesis of 19-nortestosterone using this compound is not extensively detailed in publicly available literature, the following table summarizes typical yields and conditions for the key Wichterle reaction step in the synthesis of related steroid structures. This data is compiled from analogous reactions reported in steroid synthesis literature.

StepReactantsReagents and ConditionsProductYield (%)Reference
Wichterle Reaction (A-ring formation) Seco-steroid precursor (e.g., a Wieland-Miescher ketone analogue), 1,3-dichloro-cis-2-butene1. Base (e.g., NaH, KOtBu) in an inert solvent (e.g., THF, benzene) 2. Acidic workup (e.g., H2SO4)Enone intermediate for 19-nortestosterone60-80 (estimated)[2]
Reduction of 17-keto group Enone intermediateNaBH4, EtOH19-Nortestosterone>90General steroid chemistry
Spectroscopic Data for 19-Nortestosterone
¹H NMR (CDCl₃, δ) ~0.9 (s, 3H, C18-H), ~5.8 (s, 1H, C4-H)[3]
¹³C NMR (CDCl₃, δ) ~199 (C3), ~170 (C5), ~124 (C4)[3]
Mass Spectrum (m/z) 274 (M⁺)[4]

Experimental Protocols

The following is a generalized protocol for the synthesis of a 19-nortestosterone precursor using the Wichterle reaction with this compound. Researchers should adapt and optimize these conditions based on their specific substrate and available laboratory equipment.

Protocol 1: Synthesis of the 19-Nortestosterone A-Ring via Wichterle Reaction

Materials:

  • Appropriate bicyclic or tricyclic ketone precursor (e.g., a derivative of the Wieland-Miescher ketone)

  • 1,3-dichloro-cis-2-butene

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF) or benzene

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Chromatography supplies for purification

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting ketone precursor (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add a suspension of sodium hydride (1.1 equivalents) in mineral oil or a solution of potassium tert-butoxide in THF to the reaction mixture. Stir at 0 °C for 1 hour to ensure complete enolate formation.

  • Michael Addition: Add a solution of 1,3-dichloro-cis-2-butene (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of water at 0 °C. Add concentrated sulfuric acid dropwise until the solution is acidic. Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis and cyclization.

  • Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the enone intermediate.

Protocol 2: Reduction of the 17-Keto Group to Yield 19-Nortestosterone

Materials:

  • Enone intermediate from Protocol 1

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the enone intermediate (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield crude 19-nortestosterone, which can be further purified by recrystallization or chromatography.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start Seco-steroid Precursor (e.g., Wieland-Miescher Ketone Analogue) Intermediate1 Enolate Intermediate Start->Intermediate1 Base Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition Reagent1 1,3-Dichloro-cis-2-butene Reagent1->Intermediate2 Intermediate3 Enone Intermediate (19-Nortestosterone Precursor) Intermediate2->Intermediate3 Acidic Workup (Hydrolysis & Cyclization) FinalProduct 19-Nortestosterone Intermediate3->FinalProduct Reduction Reagent2 Reducing Agent (e.g., NaBH4) Reagent2->FinalProduct

Caption: Synthetic workflow for 19-nortestosterone.

19-Nortestosterone Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nortestosterone 19-Nortestosterone AR Androgen Receptor (AR) Nortestosterone->AR Passive Diffusion AR_Nortestosterone AR-19-Nortestosterone Complex AR->AR_Nortestosterone Binding HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR HSP Dissociation AR_Nortestosterone_dimer Dimerized AR Complex AR_Nortestosterone->AR_Nortestosterone_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Nortestosterone_dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Translation CellularResponse Anabolic Effects (e.g., Muscle Growth) Proteins->CellularResponse

Caption: 19-Nortestosterone signaling pathway.

Conclusion

This compound serves as a practical and efficient C4 building block for the synthesis of the 19-nortestosterone steroid framework. The Wichterle reaction, a modification of the Robinson annulation, provides a reliable method for the construction of the A-ring, leading to the formation of a key enone intermediate. Subsequent reduction of this intermediate yields 19-nortestosterone. The anabolic effects of 19-nortestosterone are mediated through its interaction with the androgen receptor, leading to the modulation of gene expression and subsequent physiological responses. The protocols and data presented in these application notes offer a foundational guide for researchers in the fields of medicinal chemistry and drug development for the synthesis and study of this important class of steroids. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific derivatives.

References

Application Notes: Modifying Chloroprene Polymerization with 1,3-Dichloro-2-butene Derivatives for Enhanced Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-dichloro-2-butene as a precursor to 2,3-dichloro-1,3-butadiene, a comonomer in chloroprene polymerization. The incorporation of 2,3-dichloro-1,3-butadiene is a key strategy for modifying the properties of polychloroprene, commonly known as neoprene, to enhance features such as crystallization resistance.

Introduction

This compound is primarily used as an intermediate in the production of 2,3-dichloro-1,3-butadiene. This derivative serves as a commercially significant comonomer in the free-radical emulsion polymerization of chloroprene. The introduction of 2,3-dichloro-1,3-butadiene into the polychloroprene backbone disrupts its regularity, thereby imparting improved flexibility at low temperatures and resistance to crystallization. This modification is crucial for applications requiring consistent elastomeric performance over a wide temperature range.

Role of 2,3-Dichloro-1,3-butadiene in Chloroprene Copolymerization

The primary function of incorporating 2,3-dichloro-1,3-butadiene into the chloroprene polymer chain is to inhibit the natural tendency of polychloroprene to crystallize upon cooling or under strain. This is achieved by introducing structural irregularities that hinder the alignment of polymer chains.

Key Benefits of Copolymerization:

  • Enhanced Crystallization Resistance: The addition of 2,3-dichloro-1,3-butadiene significantly lowers the crystallization rate of the resulting copolymer.

  • Improved Low-Temperature Flexibility: By preventing crystallization, the copolymer remains flexible at lower temperatures compared to chloroprene homopolymer.

  • Modification of Mechanical Properties: The comonomer can also influence the tensile strength and elongation at break of the final product.

Quantitative Data on Copolymer Properties

The ratio of chloroprene to 2,3-dichloro-1,3-butadiene is a critical parameter that dictates the final properties of the copolymer. While extensive public data is limited, the following tables summarize available information on the impact of this comonomer.

Table 1: Monomer Ratios in Copolymerization

Chloroprene (mass %)2,3-Dichloro-1,3-butadiene (mass %)Expected Outcome
1000Standard Polychloroprene
9010Improved Crystallization Resistance
8020Good Flexibility and Crystallization Suppression
7030Enhanced Flexibility

Table 2: Physical and Chemical Properties of a Generic Copolymer

PropertyValue
CAS Number 25067-95-2
Molecular Formula (C₄H₅Cl)n(C₄H₄Cl₂)m
Appearance Milky white, beige, or light brown flakes/lumps
Density ~1.23 g/mL
Melting Point 80-130 °C
Boiling Point 98 °C at 760 mmHg
Flash Point 37.2 °C

Experimental Protocols

The following protocols are based on standard free-radical emulsion polymerization techniques for chloroprene, adapted for copolymerization with 2,3-dichloro-1,3-butadiene.

Materials and Equipment
  • Monomers: 2-chloro-1,3-butadiene (chloroprene), 2,3-dichloro-1,3-butadiene

  • Water: Deoxygenated, deionized water

  • Surfactant: Sodium dodecylbenzenesulfonate or disproportionated rosin acid soap

  • Initiator: Potassium persulfate (K₂S₂O₈)

  • Chain Transfer Agent: n-Dodecyl mercaptan (n-DDM)

  • pH Adjustment: Sodium hydroxide (NaOH)

  • Shortstop Agent: A solution of a hydroquinone or other free-radical scavenger

  • Equipment: Jacketed glass reactor with mechanical stirrer, condenser, thermometer, nitrogen inlet/outlet, and syringe ports.

Protocol for Emulsion Copolymerization

This protocol outlines the synthesis of a chloroprene/2,3-dichloro-1,3-butadiene copolymer. The ratios of monomers can be adjusted according to the desired properties as indicated in Table 1.

  • Reactor Setup: Assemble the jacketed glass reactor system. Ensure all glassware is clean and dry. Purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • Aqueous Phase Preparation: In the reactor, charge 120 parts by mass of deoxygenated water, 3.0 parts of disproportionated rosin, and 0.6 parts of sodium hydroxide. Stir under a gentle nitrogen flow until all components are dissolved.

  • Oil Phase Preparation: In a separate, sealed flask, prepare the monomer mixture. For an 80:20 mass ratio, combine 80 parts of chloroprene and 20 parts of 2,3-dichloro-1,3-butadiene. Add 0.3 parts of n-dodecyl mercaptan as a chain transfer agent to control molecular weight.

  • Emulsification: Add the oil phase to the aqueous phase in the reactor with vigorous stirring to form a stable monomer emulsion.

  • Reaction Initiation: Bring the reactor contents to the desired polymerization temperature (e.g., 40°C) using a circulating water bath. Once the temperature is stable, inject the initiator solution (e.g., 0.2 parts of potassium persulfate dissolved in a small amount of water).

  • Polymerization: Maintain the temperature and stirring speed. Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or gas chromatography).

  • Termination: When the desired monomer conversion is reached (typically 60-70%), add a shortstop agent to terminate the polymerization.

  • Post-Polymerization: Cool the reactor to room temperature. Remove unreacted monomers by steam stripping under reduced pressure.

  • Isolation: The resulting polymer latex can be coagulated by adding an electrolyte solution (e.g., calcium chloride) or by freeze-thawing. The coagulated polymer should be washed thoroughly with water and dried under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

Visualizations

The following diagrams illustrate the key processes and relationships in the copolymerization of chloroprene with 2,3-dichloro-1,3-butadiene.

experimental_workflow prep_aq 1. Prepare Aqueous Phase (Water, Surfactant, NaOH) emulsify 3. Emulsify Phases in Reactor prep_aq->emulsify prep_oil 2. Prepare Oil Phase (Chloroprene, 2,3-Dichlorobutadiene, Chain Transfer Agent) prep_oil->emulsify heat 4. Heat to Reaction Temperature emulsify->heat initiate 5. Add Initiator (Potassium Persulfate) heat->initiate polymerize 6. Monitor Polymerization initiate->polymerize terminate 7. Add Shortstop Agent polymerize->terminate isolate 8. Isolate and Dry Polymer terminate->isolate

Caption: Experimental workflow for emulsion copolymerization.

reaction_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer cluster_termination Termination initiator Initiator (I) radical Radical (R•) initiator->radical Decomposition growing_chain Growing Polymer Chain (P•) radical->growing_chain + M1 or M2 M1 Chloroprene (M1) M2 2,3-Dichlorobutadiene (M2) growing_chain->growing_chain + M1 or M2 dead_polymer Dead Polymer (P) growing_chain->dead_polymer + CTA final_polymer Final Polymer growing_chain->final_polymer Combination or Disproportionation cta Chain Transfer Agent (CTA) new_radical New Radical (CTA•) cta->new_radical new_radical->growing_chain + M1 or M2

Caption: Free-radical copolymerization mechanism.

Application Notes and Protocols: Electrophilic Reactions of 1,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-butene is a halogenated alkene with a unique structural motif, featuring both vinylic and allylic chlorine atoms. This arrangement of functional groups influences its reactivity towards electrophiles. The electron-withdrawing nature of the chlorine atoms deactivates the double bond towards electrophilic attack compared to simple alkenes. However, the potential for the formation of stabilized carbocation intermediates allows for a range of electrophilic addition and substitution reactions under appropriate conditions. These reactions are valuable in synthetic organic chemistry for the introduction of diverse functionalities, making this compound a potentially useful building block in the synthesis of complex molecules, including pharmaceutical intermediates.

This document provides an overview of the reactions of this compound with various electrophiles, including detailed protocols for key transformations and a summary of available quantitative data.

Halogenation: Addition of Chlorine and Bromine

The addition of halogens, such as chlorine (Cl₂) and bromine (Br₂), across the double bond of this compound is a characteristic electrophilic addition reaction. The reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of tetra- and dihalo-dibromo-butane derivatives, respectively.

Reaction Mechanism: Halogenation

The electrophilic addition of a halogen (X₂) to the double bond of this compound is initiated by the polarization of the halogen molecule by the electron-rich π-bond of the alkene. This leads to the formation of a bridged halonium ion intermediate. The subsequent nucleophilic attack by the halide ion (X⁻) from the opposite face results in the anti-addition of the halogen atoms across the double bond.

Halogenation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DCB This compound Halonium Cyclic Halonium Ion DCB->Halonium Electrophilic Attack Halogen X₂ Halogen->Halonium Product 1,2,3-Trichloro-2-halobutane Halonium->Product Nucleophilic Attack (X⁻)

Caption: General mechanism for the halogenation of this compound.

Quantitative Data: Chlorination of Dichlorobutene Isomers
Starting MaterialElectrophileCatalyst/SolventTemperature (°C)Conversion (%)ProductYield (%)Reference
trans-1,4-dichloro-2-buteneCl₂(C₁₂-C₁₄ alkyl)benzyldimethylammonium chloride70-7597.5meso-1,2,3,4-Tetrachlorobutane~100[1]
trans-1,4-dichloro-2-buteneCl₂None5040meso-1,2,3,4-Tetrachlorobutane95.6 (of converted)[1]
Experimental Protocol: Chlorination of a Dichlorobutene (Representative)

This protocol is adapted from the chlorination of trans-1,4-dichloro-2-butene and can serve as a starting point for the chlorination of this compound.[1]

Materials:

  • trans-1,4-dichloro-2-butene (or this compound)

  • Chlorine gas

  • (C₁₂-C₁₄ alkyl)benzyldimethylammonium chloride (80% solution in ethanol)

  • Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

  • To a solution of 17.15 g (0.137 mole) of dichlorobutene, add 0.2 g of an 80% solution of (C₁₂-C₁₄ alkyl)benzyldimethylammonium chloride in ethanol.

  • Heat the reaction mixture to 70-75°C with efficient agitation.

  • Introduce chlorine gas at a rate of 0.27 mole per hour for approximately 54 minutes, achieving a final mole ratio of chlorine to dichlorobutene of 1.03.

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, the reaction mixture can be purified by distillation.

Hydrohalogenation: Addition of Hydrogen Halides

The addition of hydrogen halides (HX, where X = Cl, Br) to this compound is expected to follow Markovnikov's rule. The proton will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. Due to the presence of the electron-withdrawing chlorine atoms, the regioselectivity of this reaction is of significant interest.

Reaction Mechanism: Hydrohalogenation

The mechanism involves the protonation of the double bond to form a carbocation intermediate. The stability of this carbocation will be influenced by the positions of the chlorine atoms. The subsequent attack of the halide ion will yield the final product.

Hydrohalogenation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DCB This compound Carbocation1 Carbocation A DCB->Carbocation1 Protonation (Path A) Carbocation2 Carbocation B DCB->Carbocation2 Protonation (Path B) HX H-X HX->Carbocation1 HX->Carbocation2 Product1 Product A Carbocation1->Product1 X⁻ Attack Product2 Product B Carbocation2->Product2 X⁻ Attack

Caption: Possible pathways for the hydrohalogenation of this compound.

Due to the electron-withdrawing effect of the chlorine atoms, the double bond in this compound is deactivated, and the reaction may require forcing conditions or the use of a Lewis acid catalyst to facilitate the formation of the carbocation intermediate.

Friedel-Crafts Type Reactions: Alkylation and Acylation

Friedel-Crafts reactions involve the substitution of an aromatic proton with an electrophile, typically an alkyl or acyl group, in the presence of a Lewis acid catalyst. While this compound possesses an allylic chloride which could potentially act as an electrophile in a Friedel-Crafts alkylation, it also contains a vinylic chloride. Vinylic halides are generally unreactive in Friedel-Crafts alkylations because the corresponding vinylic carbocation is highly unstable.

Challenges in Friedel-Crafts Reactions with this compound
  • Reactivity of the Vinylic Chloride: The C-Cl bond at the double bond is strong and resistant to cleavage by Lewis acids, making the formation of a vinylic carbocation unfavorable.

  • Carbocation Rearrangements: If a carbocation were to form from the allylic chloride, it could be prone to rearrangement, leading to a mixture of products.

  • Deactivation of the Double Bond: The electron-withdrawing chlorine atoms deactivate the double bond, making it a poor nucleophile to attack an acylium ion in a Friedel-Crafts acylation.

Due to these factors, direct Friedel-Crafts alkylation or acylation involving the double bond of this compound is not a commonly reported or synthetically viable transformation. Alternative strategies, such as the reaction of a pre-formed organometallic derivative of this compound with an electrophile, may be more successful.

Logical Workflow for Investigating Electrophilic Reactions

The following workflow outlines a general approach for researchers investigating the reaction of this compound with a novel electrophile.

Experimental_Workflow Start Select Electrophile ReactionSetup Reaction Setup (Solvent, Temp, Catalyst) Start->ReactionSetup Monitoring Monitor Reaction (TLC, GC, NMR) ReactionSetup->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Product Purification (Chromatography, Distillation) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Analysis Analyze Results (Yield, Selectivity) Characterization->Analysis Optimization Optimize Conditions Analysis->Optimization Optimization->ReactionSetup Iterate Conclusion Conclusion Optimization->Conclusion Final

Caption: A generalized experimental workflow for studying electrophilic reactions.

Conclusion

This compound exhibits reactivity towards certain electrophiles, particularly halogens, through an electrophilic addition mechanism. While detailed protocols for a wide range of electrophilic reactions are scarce in the literature, the principles of electrophilic addition to alkenes provide a framework for predicting potential reactivity and designing experiments. The presence of two chlorine atoms significantly influences the reactivity of the double bond and the stability of potential carbocation intermediates, presenting both challenges and opportunities for synthetic chemists. Further research into the electrophilic reactions of this molecule could uncover novel transformations and expand its utility as a synthetic intermediate.

References

Application Notes and Protocols: 1,3-Dichloro-2-butene as a Precursor for 2,3-Dichloro-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dichloro-1,3-butadiene, a valuable diene in synthetic chemistry, from 1,3-dichloro-2-butene. While the primary application of 2,3-dichloro-1,3-butadiene lies in polymer chemistry, particularly as a comonomer in the production of specialized polychloroprene (neoprene) rubbers, its derivatives, such as 2,3-diaryl-1,3-butadienes, are of interest in materials science.[1][2][3] This document outlines the dehydrochlorination reaction, purification methods, and key data. Although not directly implicated in signaling pathways, information on the toxicology of 2,3-dichloro-1,3-butadiene and the metabolism of the parent compound, 1,3-butadiene, is provided for a comprehensive understanding of its biological implications.

Physicochemical Data

A summary of the key physicochemical properties of the precursor and the product is provided in the table below for easy reference.

PropertyThis compound2,3-Dichloro-1,3-butadiene
Molecular Formula C₄H₆Cl₂C₄H₄Cl₂
Molecular Weight 124.996 g/mol [4]122.98 g/mol [1][5]
CAS Number 926-57-8[4]1653-19-6[1][5]
Boiling Point 127.2 °C (400.2 K)[4]98 °C[1]
Appearance Colorless to light yellow liquid[6][7]Colorless liquid[1]
Purity (Commercial) >95.0% (mixture of cis and trans isomers)[6]Not specified

Synthetic Protocol: Dehydrochlorination of Chlorinated Butanes

The industrial synthesis of 2,3-dichloro-1,3-butadiene often involves the dehydrochlorination of a mixture of chlorinated butanes. A common and well-documented procedure starts from 1,2,3,4-tetrachlorobutane, which upon initial dehydrochlorination yields trichlorobutenes, including 2,3,4-trichloro-1-butene. This intermediate is then further dehydrochlorinated to the desired 2,3-dichloro-1,3-butadiene.[8] A similar dehydrochlorination can be applied to this compound.

Protocol 1: Dehydrochlorination using Aqueous Lime Slurry

This protocol is adapted from a patented industrial process and is suitable for laboratory scale-up.[8] It offers the advantage of using a mild, inexpensive base and yields a purer product compared to stronger bases like sodium hydroxide.[8]

Materials:

  • 1,2,3,4-tetrachlorobutane (or a mixture of trichlorobutenes including 2,3,4-trichloro-1-butene)

  • Calcium hydroxide (lime)

  • Deionized water

  • Phenyl-beta-naphthylamine (polymerization inhibitor)

  • Sodium dioctyl sulfosuccinate (wetting agent)

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Fractionating column

  • Distillation head with thermometer

  • Receiving flask

  • Heating mantle

  • Stirrer

Procedure:

  • Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen gas to remove air.

  • Charge the Reactor: To the three-necked flask, add deionized water and bring to a boil to expel any dissolved oxygen, then cool. Add a slurry of calcium hydroxide in water, the chlorinated butane starting material, a polymerization inhibitor (e.g., 18 g of phenyl-beta-naphthylamine per run in the patent example), and a wetting agent (e.g., 0.1-0.2 g of sodium dioctyl sulfosuccinate).[8]

  • Reaction: Heat the mixture to reflux with stirring. The dehydrochlorination reaction will commence.

  • Distillation: The 2,3-dichloro-1,3-butadiene forms an azeotrope with water that boils at approximately 79 °C.[8] Monitor the temperature at the distillation head. Collect the distillate that comes over at this temperature.

  • Work-up: Separate the organic layer from the aqueous layer in the collected distillate.

  • Purification: The crude 2,3-dichloro-1,3-butadiene can be further purified by fractional distillation under reduced pressure.

Quantitative Data from an Exemplary Industrial Run (adapted from US Patent 2,626,964 A): [8]

Reactant/ProductAmount
1,2,3,4-TetrachlorobutaneNot specified
Calcium HydroxideNot specified
WaterNot specified
Phenyl-beta-naphthylamine18 g
Sodium dioctyl sulfosuccinate0.1 - 0.2 g
Yield of Dichlorobutadiene Fraction Variable, depends on run

Note: The patent provides several examples with varying parameters. The yield is reported as the weight of the distilled organic layer.

Protocol 2: Dehydrochlorination using Sodium Hydroxide

While calcium hydroxide is preferred for higher purity, sodium hydroxide can also be used as the dehydrochlorinating agent.[1][8]

Procedure:

The procedure is similar to Protocol 1, with the substitution of aqueous sodium hydroxide solution for the lime slurry. It is important to note that sodium hydroxide is less selective and can lead to the formation of other dichlorobutadiene isomers, making the purification more challenging.[8]

Reaction Scheme and Experimental Workflow

ReactionWorkflow cluster_reaction Dehydrochlorination Reaction cluster_purification Purification Reactant This compound or 1,2,3,4-Tetrachlorobutane Reactor Reaction Flask (Reflux, N2 atmosphere) Reactant->Reactor Base Ca(OH)2 Slurry or NaOH (aq) Base->Reactor Inhibitor Polymerization Inhibitor (e.g., Phenyl-beta-naphthylamine) Inhibitor->Reactor Distillation Azeotropic Distillation (~79 °C with water) Reactor->Distillation Vapors Separation Phase Separation Distillation->Separation Condensate FractionalDistillation Fractional Distillation (Reduced Pressure) Separation->FractionalDistillation Organic Layer Product Pure 2,3-Dichloro-1,3-butadiene FractionalDistillation->Product

Caption: Experimental workflow for the synthesis and purification of 2,3-dichloro-1,3-butadiene.

Biological Activity and Toxicological Profile

Signaling Pathways:

Currently, there is no scientific literature available that describes a direct role for 2,3-dichloro-1,3-butadiene in specific cellular signaling pathways. Its primary industrial applications are in materials science, and it has not been extensively studied in the context of drug development or as a modulator of biological signaling.

Toxicology and Metabolism:

While not directly studied for its effect on signaling, the toxicological profile of 2,3-dichloro-1,3-butadiene is of importance for researchers handling the compound. It is classified as toxic if swallowed or inhaled and can cause skin and eye irritation.[1]

The metabolism of 2,3-dichloro-1,3-butadiene has not been fully elucidated. However, the metabolic pathways of the parent compound, 1,3-butadiene, have been extensively studied and may provide insights into the potential bioactivation of its chlorinated derivative. 1,3-butadiene is metabolized by cytochrome P450 enzymes to form reactive epoxide intermediates, which are genotoxic and carcinogenic. These epoxides can then be detoxified through hydrolysis or conjugation with glutathione. Given the structural similarities, it is plausible that 2,3-dichloro-1,3-butadiene could undergo similar metabolic activation to form reactive epoxides.

Metabolism cluster_activation Bioactivation (Hypothetical) cluster_detoxification Detoxification Pathways DCB 2,3-Dichloro-1,3-butadiene P450 Cytochrome P450 DCB->P450 Oxidation Epoxide Reactive Epoxide Intermediates P450->Epoxide GSH Glutathione Conjugation Epoxide->GSH Hydrolysis Epoxide Hydrolase Epoxide->Hydrolysis MercapturicAcid Mercapturic Acid Derivatives GSH->MercapturicAcid Diol Diol Derivatives Hydrolysis->Diol

Caption: Hypothetical metabolic pathway of 2,3-dichloro-1,3-butadiene based on 1,3-butadiene metabolism.

Applications in Materials Science

The primary application of 2,3-dichloro-1,3-butadiene is as a comonomer in the production of polychloroprene. The incorporation of 2,3-dichloro-1,3-butadiene into the polymer chain can modify the properties of the resulting elastomer, such as its thermal stability and oil resistance.[1] Polychloroprene, in general, is known for its resistance to degradation from weathering, ozone, and many chemicals, making it a valuable material in various industries, including automotive and construction.

Furthermore, 2,3-dichloro-1,3-butadiene serves as a precursor for the synthesis of 2,3-diaryl-1,3-butadienes through cross-coupling reactions.[2] These diarylbutadienes are of interest for their potential applications in organic electronics and materials science.

Conclusion

The synthesis of 2,3-dichloro-1,3-butadiene from chlorinated butanes via dehydrochlorination is a well-established industrial process that can be adapted for laboratory use. While the compound's direct biological activity in terms of signaling is not documented, its toxicological profile and the metabolic pathways of its parent compound, 1,3-butadiene, warrant careful handling and consideration. The primary utility of 2,3-dichloro-1,3-butadiene for researchers lies in its role as a monomer for specialty polymers and as a building block for novel organic materials.

References

Application Notes and Protocols for the Dehydrochlorination of Trichlorobutane to Dichlorobutenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of dichlorobutenes via the dehydrochlorination of trichlorobutane isomers. Dichlorobutenes are valuable intermediates in organic synthesis, particularly in the production of specialty polymers and pharmaceutical compounds. This guide covers the primary methods of dehydrochlorination, including base-catalyzed, phase-transfer catalyzed, and gas-phase catalytic reactions. It details the underlying E2 elimination mechanism, factors influencing product regioselectivity (Zaitsev's vs. Hofmann's rule), and provides protocols for reaction setup, workup, and product analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

The dehydrochlorination of trichlorobutanes is a crucial chemical transformation for the production of various dichlorobutene isomers. These isomers, including 1,4-dichloro-1-butene, 1,4-dichloro-2-butene, 1,2-dichloro-3-butene, and 3,4-dichloro-1-butene, serve as versatile building blocks in organic synthesis. The regiochemical outcome of the dehydrochlorination is highly dependent on the starting trichlorobutane isomer and the reaction conditions employed, particularly the nature of the base and the catalyst. This application note outlines the key methodologies for performing this reaction and for the subsequent analysis of the product mixture.

Reaction Mechanisms and Regioselectivity

The dehydrochlorination of alkyl halides, such as trichlorobutane, predominantly proceeds through an E2 (bimolecular elimination) mechanism. This is a one-step concerted reaction where a base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group (a chlorine atom), leading to the simultaneous formation of a double bond and the departure of the leaving group.

The regioselectivity of the elimination reaction is governed by two main principles:

  • Zaitsev's Rule : This rule predicts that the more substituted (and therefore more stable) alkene will be the major product. This is typically favored when using small, strong bases such as sodium ethoxide or sodium hydroxide.

  • Hofmann's Rule : This rule predicts that the less substituted alkene will be the major product. This outcome is favored when using bulky bases, such as potassium tert-butoxide, where steric hindrance prevents the base from abstracting the more sterically hindered proton required to form the Zaitsev product.

Dehydrochlorination of 1,2,4-Trichlorobutane

The dehydrochlorination of 1,2,4-trichlorobutane can yield a mixture of dichlorobutene isomers. The potential products are formed by the elimination of HCl from adjacent carbon atoms[1].

  • Elimination from C1 and C2 : Can produce 1,4-dichloro-1-butene.

  • Elimination from C2 and C3 : Can produce 1,2-dichloro-3-butene.

  • Elimination from C3 and C4 : Can produce 3,4-dichloro-1-butene.

  • Elimination from C1 and C2 followed by rearrangement : Can lead to 1,4-dichloro-2-butene.

The specific product distribution is highly dependent on the reaction conditions, especially the base used. A small base like sodium ethoxide is expected to favor the formation of the more substituted dichlorobutenes (Zaitsev products), while a bulky base like potassium tert-butoxide would favor the formation of the less substituted isomers (Hofmann products)[1].

Dehydrochlorination of 1,2,3-Trichlorobutane

The dehydrochlorination of 1,2,3-trichlorobutane is a known route for the synthesis of 1,2-dichloro-2-butene isomers. The elimination of a molecule of hydrogen chloride from the precursor leads to the formation of these products, which can then be separated by fractional distillation.

Data Presentation

Physical Properties of Reactants and Products
CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
1,2,3-Trichlorobutane1,2,3-Trichlorobutane18338-40-4C4H7Cl3161.46~168
1,2,4-Trichlorobutane1,2,4-Trichlorobutane1790-22-3C4H7Cl3161.46184-186
1,4-dichloro-1-butene1,4-dichloro-1-butene764-41-0C4H6Cl2125.00122-125
cis-1,4-dichloro-2-butene(Z)-1,4-dichlorobut-2-ene1476-11-5C4H6Cl2125.00152
trans-1,4-dichloro-2-butene(E)-1,4-dichlorobut-2-ene110-57-6C4H6Cl2125.00155
3,4-dichloro-1-butene3,4-dichlorobut-1-ene760-23-6C4H6Cl2125.00123.4
1,2-dichloro-3-butene1,2-dichlorobut-3-ene13655-77-3C4H6Cl2125.00~120-122
Expected Product Distribution from Dehydrochlorination of 1,2,4-Trichlorobutane
BaseExpected Major Product(s)Governing Rule
Sodium Ethoxide (small base)1,4-dichloro-1-butene, 1,2-dichloro-3-buteneZaitsev
Potassium tert-butoxide (bulky base)3,4-dichloro-1-buteneHofmann

Note: Actual yields and selectivity are highly dependent on specific reaction conditions and require experimental determination.

Experimental Protocols

Protocol 1: Base-Catalyzed Dehydrochlorination of 1,2,4-Trichlorobutane with Sodium Ethoxide

Objective: To synthesize dichlorobutenes from 1,2,4-trichlorobutane using a small, strong base, favoring the Zaitsev product(s).

Materials:

  • 1,2,4-Trichlorobutane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add 1,2,4-trichlorobutane (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, a mixture of dichlorobutene isomers, can be purified by fractional distillation under reduced pressure.

  • Analyze the product fractions by GC-MS to determine the isomer distribution and purity.

Protocol 2: Phase-Transfer Catalyzed Dehydrochlorination of Trichlorobutane

Objective: To perform the dehydrochlorination using a phase-transfer catalyst, which can offer milder reaction conditions and easier workup.

Materials:

  • Trichlorobutane isomer (e.g., 1,2,4-trichlorobutane)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Aliquat 336 (tricaprylylmethylammonium chloride)

  • Toluene

  • Round-bottom flask with a mechanical stirrer

  • Heating mantle with temperature control

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, combine the trichlorobutane isomer (1.0 equivalent) and toluene.

  • Add Aliquat 336 (0.01-0.05 equivalents) to the mixture.

  • With vigorous stirring, slowly add the 50% aqueous NaOH solution (2.0-3.0 equivalents).

  • Heat the reaction mixture to 50-70 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the toluene under reduced pressure.

  • Purify the resulting dichlorobutene mixture by fractional distillation.

  • Analyze the product fractions by GC-MS.

Protocol 3: Analytical Characterization by GC-MS

Objective: To separate and identify the dichlorobutene isomers in the product mixture.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent).

GC Conditions (representative):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

MS Conditions (representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

  • Source Temperature: 230 °C.

Data Analysis:

  • Identify the peaks corresponding to the different dichlorobutene isomers based on their retention times and mass spectra.

  • Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram.

Visualizations

Signaling Pathway for Base-Catalyzed Dehydrochlorination of 1,2,4-Trichlorobutane

Dehydrochlorination_124_Trichlorobutane cluster_products Dichlorobutene Isomers cluster_conditions Reaction Conditions TCB 1,2,4-Trichlorobutane DCB1 1,4-dichloro-1-butene TCB->DCB1 - HCl (C1-C2) DCB2 1,2-dichloro-3-butene TCB->DCB2 - HCl (C2-C3) DCB3 3,4-dichloro-1-butene TCB->DCB3 - HCl (C3-C4) DCB4 1,4-dichloro-2-butene DCB1->DCB4 Isomerization Base Base (e.g., NaOEt, KOtBu) Solvent Solvent (e.g., Ethanol) Heat Heat

Caption: Reaction pathways for the dehydrochlorination of 1,2,4-trichlorobutane.

Experimental Workflow for Dehydrochlorination and Analysis

Workflow start Start: Trichlorobutane reaction Dehydrochlorination Reaction (Base/Catalyst, Solvent, Heat) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying and Solvent Removal workup->drying distillation Fractional Distillation drying->distillation analysis GC-MS Analysis (Isomer Identification & Quantification) distillation->analysis end End: Purified Dichlorobutene Isomers analysis->end Zaitsev_Hofmann cluster_base Choice of Base cluster_product Major Product AlkylHalide Trichlorobutane SmallBase Small Base (e.g., NaOEt) BulkyBase Bulky Base (e.g., KOtBu) Zaitsev Zaitsev Product (More substituted alkene) SmallBase->Zaitsev Favors Hofmann Hofmann Product (Less substituted alkene) BulkyBase->Hofmann Favors

References

Application Note: Stereospecific Synthesis of 2,3-Dichlorobutane via Halogenation of 2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The halogenation of alkenes is a fundamental reaction in organic synthesis, providing a direct pathway to vicinal dihalides. These compounds are valuable intermediates in the synthesis of various organic molecules, including polymers and pharmaceuticals. This application note details the chlorination of 2-butene to produce 2,3-dichlorobutane. The reaction proceeds via an electrophilic addition mechanism involving a cyclic chloronium ion intermediate, which dictates the stereochemical outcome of the product. Understanding and controlling this stereospecificity is crucial for the synthesis of desired stereoisomers.

The reaction of chlorine with the geometric isomers of 2-butene (cis- and trans-2-butene) yields different stereoisomers of 2,3-dichlorobutane.[1] Specifically, the anti-addition of chlorine to cis-2-butene results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorobutane, while the anti-addition to trans-2-butene produces the achiral meso-2,3-dichlorobutane.[1][2] This document provides the theoretical background, detailed experimental protocols, and expected outcomes for this transformation.

Reaction Mechanism and Stereochemistry

The chlorination of 2-butene is an example of electrophilic addition. The electron-rich pi bond of the alkene attacks a chlorine molecule, displacing a chloride ion and forming a cyclic chloronium ion intermediate.[3][4] This three-membered ring is then opened by a nucleophilic attack from the previously displaced chloride ion. The attack occurs from the side opposite to the chloronium bridge (anti-addition), which defines the stereochemistry of the resulting 2,3-dichlorobutane.[3]

  • From cis-2-Butene: Anti-addition of chlorine results in the formation of a racemic mixture of two enantiomers, (2R,3R)- and (2S,3S)-2,3-dichlorobutane.

  • From trans-2-Butene: Anti-addition of chlorine leads to the formation of a single, achiral product, meso-2,3-dichlorobutane, which has a plane of symmetry.[2][5][6]

2,3-Dichlorobutane has two chiral centers, which would typically suggest up to 2² = 4 stereoisomers. However, due to the formation of a meso compound, only three distinct stereoisomers exist: the (R,R) and (S,S) enantiomeric pair, and the (R,S) meso isomer.[5][7]

Data Presentation

Physical and Chemical Properties
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
cis-2-ButeneC₄H₈56.113.7
trans-2-ButeneC₄H₈56.110.9
ChlorineCl₂70.90-34.6
2,3-DichlorobutaneC₄H₈Cl₂127.01117-119
Product Distribution from Gas-Phase Chlorination

The following table summarizes product yields from the gas-phase reaction of chlorine atoms with cis- and trans-2-butene at 700 Torr in N₂.[8] While lab-scale synthesis is typically performed in the liquid phase, this data provides insight into the reaction's selectivity.

Starting AlkeneProductYield (%)
cis-2-Butene meso-2,3-Dichlorobutane47%
dl-2,3-Dichlorobutane18%
3-Chloro-1-butene13%
cis-1-Chloro-2-butene13%
trans-1-Chloro-2-butene2%
trans-2-Butene8%
trans-2-Butene meso-2,3-Dichlorobutane48%
dl-2,3-Dichlorobutane17%
3-Chloro-1-butene12%
trans-1-Chloro-2-butene16%
cis-1-Chloro-2-butene2%
cis-2-Butene2%

Note: dl-2,3-Dichlorobutane refers to the racemic mixture of the enantiomers.

Spectroscopic Data for 2,3-Dichlorobutane
TechniqueDataReference
¹H NMRPeaks observed at δ ~1.5-1.6 ppm (CH₃) and ~4.0-4.2 ppm (CHCl). The exact shifts and coupling patterns distinguish between meso and dl isomers.[9]
¹³C NMRExpected peaks for methyl carbons and chlorinated methine carbons.
IR SpectroscopySpectra for both meso and dl isomers are available for comparison.[10][11]
Mass SpectrometryMolecular ion peak (M⁺) at m/z = 126, with characteristic isotopic peaks for two chlorine atoms (M+2, M+4).[11]

Experimental Protocols

This protocol describes a general method for the liquid-phase chlorination of 2-butene in an inert solvent.

Materials and Reagents:

  • cis- or trans-2-Butene

  • Chlorine gas (Cl₂) or a suitable source like sulfuryl chloride (SO₂Cl₂) with a radical initiator.

  • Inert solvent: Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous.[3]

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stir bar

  • Gas inlet tube or dropping funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser topped with a drying tube. Place the entire apparatus in an ice bath to maintain a temperature of 0-5°C.

  • Reagent Preparation: Dissolve a known quantity of 2-butene (e.g., 5.6 g, 0.1 mol) in 100 mL of anhydrous dichloromethane and add it to the reaction flask.

  • Chlorine Addition: Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C. The disappearance of the yellow-green color of chlorine indicates its consumption. Alternatively, add a stoichiometric equivalent of liquid chlorine or sulfuryl chloride dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting alkene.

  • Quenching: Once the reaction is complete, stop the chlorine addition. Allow the mixture to warm to room temperature and slowly add saturated sodium bicarbonate solution to neutralize any excess acid (HCl) formed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude 2,3-dichlorobutane can be purified by fractional distillation to separate it from any side products.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and assess the stereoisomeric ratio.

Visualizations

Reaction Mechanism

The following diagram illustrates the electrophilic addition of chlorine to an alkene, proceeding through a cyclic chloronium ion intermediate.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product Alkene 2-Butene Chloronium Cyclic Chloronium Ion Alkene->Chloronium Electrophilic Attack Chlorine Cl-Cl Chlorine->Chloronium Chloride Cl⁻ Chlorine->Chloride Heterolytic Cleavage Product 2,3-Dichlorobutane Chloronium->Product Chloride->Product Nucleophilic Attack (Anti-addition)

Caption: General mechanism for the chlorination of 2-butene.

Stereochemical Pathway

This diagram shows the stereospecific outcomes when starting from either cis- or trans-2-butene.

G cluster_cis cis-Pathway cluster_trans trans-Pathway cis cis-2-Butene racemic Racemic Mixture (R,R) and (S,S) enantiomers cis->racemic + Cl₂ (anti-addition) trans trans-2-Butene meso meso-2,3-Dichlorobutane (R,S) trans->meso + Cl₂ (anti-addition)

Caption: Stereochemical outcomes of 2-butene chlorination.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

G A 1. Reaction Setup (Flask, Condenser, Ice Bath) B 2. Add 2-Butene in CH₂Cl₂ A->B C 3. Slowly Add Chlorine @ 0-5°C B->C D 4. Monitor Reaction (TLC/GC-MS) C->D E 5. Quench with NaHCO₃ Solution D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate (Rotovap) G->H I 9. Purify (Distillation) H->I J 10. Characterize (NMR, MS, IR) I->J

Caption: Step-by-step experimental workflow diagram.

References

Application of 1,3-Dichloro-2-butene in pesticide formulation

Author: BenchChem Technical Support Team. Date: December 2025

Application of 1,3-Dichloropropene in Pesticide Formulation

Note on Terminology: While the query specified 1,3-Dichloro-2-butene, publicly available scientific literature and regulatory documents extensively detail the use of a closely related compound, 1,3-Dichloropropene (1,3-D) , as a major pesticide. Information regarding the specific use of this compound in modern pesticide formulations is scarce, with only historical mentions of its inclusion in a pesticide named "DDB".[1][2] In contrast, 1,3-Dichloropropene is a widely used and well-documented soil fumigant and nematicide.[3][4][5][6] Therefore, this document will focus on the application of 1,3-Dichloropropene to provide comprehensive and relevant information for researchers and professionals in the field.

Application Notes

1,3-Dichloropropene is a pre-plant soil fumigant primarily used to control nematodes and other soil-borne pests in agriculture.[3][4][5] It is a colorless to straw-colored liquid with a sweet, chloroform-like odor.[3][6][7] Commercial formulations often contain a mixture of the cis- and trans-isomers of 1,3-Dichloropropene.[8]

Primary Uses:

  • Nematicide: It is highly effective against a wide range of plant-parasitic nematodes, which can cause significant damage to crop roots.[4][5][9]

  • Soil Fumigant: Beyond nematodes, it also exhibits activity against other soil pests such as insects, weeds, and some plant diseases.[5][10]

Mechanism of Action: The precise mechanism of action is not fully elucidated but is considered to be non-specific.[6] It is believed that the compound or its breakdown products are toxic to the target organisms. The mutagenic potential of 1,3-Dichloropropene has been observed in various laboratory tests, which may be linked to impurities or metabolites.[10]

Environmental Fate: 1,3-Dichloropropene is volatile and is typically injected into the soil to minimize atmospheric release.[3][11] In the soil, it can exist as a vapor or be dissolved in soil water.[12] Its degradation in soil is a combination of biological and chemical processes, with a half-life that can range from days to weeks depending on soil conditions.[13][14] Volatilization from soil and water surfaces is a significant fate process.[15]

Regulatory Context: The use of 1,3-Dichloropropene is regulated due to its potential health and environmental impacts.[3][16] In the United States, its application is restricted to certified handlers.[3] Regulations often include buffer zones around application sites and limitations on the total amount that can be applied within a specific area over a certain period (e.g., township caps in California).[16][17][18] It is banned for use in the European Union and 33 other countries.[6]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of 1,3-Dichloropropene

PropertyValueSource
Molecular FormulaC₃H₄Cl₂[6]
Molar Mass110.97 g/mol [6]
AppearanceColorless to straw-colored liquid[3][6]
OdorSweet, chloroform-like[3][7]
Water SolubilityFeebly soluble[6]
Vapor Pressure40 mm Hg (Moderately volatile)[8]
Henry's Law Constant1 x 10⁻³ atm·m³/mol[8]

Table 2: Application and Regulatory Limits for 1,3-Dichloropropene in California

ParameterValueSource
Maximum Application Rate (Broadcast Equivalent)332 lbs. of active ingredient per acre[16][17][18]
Maximum Application Size80 acres (with limitations)[16]
Minimum Setback from Occupied Structures100 feet[16][17][18]
Notice of Intent Submission to CommissionerAt least 48 hours prior to fumigation[16]
Tarp Perforation Timing (for buffer zone reduction)Minimum of 9 days (216 hours) after application[17]
Tarp Removal TimingMinimum of 1 day (24 hours) after perforation[17]

Experimental Protocols

Protocol 1: Soil Fumigation with 1,3-Dichloropropene for Nematode Control

Objective: To reduce the population of plant-parasitic nematodes in agricultural soil prior to planting a crop.

Materials:

  • 1,3-Dichloropropene formulation (e.g., Telone™ II)

  • Soil injection equipment (e.g., chisel plow with fumigant delivery system)

  • Personal Protective Equipment (PPE) as specified by the product label

  • Tarpaulin (if required for the specific application method)

  • Soil moisture and temperature monitoring equipment

Methodology:

  • Pre-Application Site Assessment:

    • Conduct soil sampling to determine the nematode species and population density.

    • Assess soil type, moisture content, and temperature. The soil should be in good tilth, free of clods, and with adequate moisture for effective fumigation.

    • Identify any nearby occupied structures, wells, or other sensitive areas to establish appropriate buffer zones and setbacks as per local regulations.[16][17][18]

  • Equipment Calibration:

    • Calibrate the injection equipment to ensure the correct application rate of 1,3-Dichloropropene per acre, not exceeding the maximum allowable rate.[17][18]

  • Application Procedure:

    • Inject the 1,3-Dichloropropene into the soil at a depth of 12 to 18 inches.[3][11]

    • The application can be a broadcast treatment across the entire field or a row treatment for bedded crops.[4]

    • Immediately after injection, seal the soil surface to minimize volatilization of the fumigant. This can be achieved through soil compaction (e.g., with a roller or bed press) or by covering the treated area with a tarpaulin.[11]

  • Post-Application Monitoring and Aeration:

    • Adhere to the required waiting period before planting, as specified on the product label.

    • If a tarpaulin is used, follow the specific guidelines for perforation and removal to allow for gradual aeration of the soil.[17] For tarps that qualify for buffer zone reduction, perforation should not occur until at least 9 days after application, and removal should be at least 24 hours after perforation.[17]

    • Conduct post-fumigation air monitoring if required by local regulations.

  • Efficacy Assessment:

    • After the aeration period, collect soil samples to assess the reduction in nematode populations.

    • Monitor the subsequent crop for signs of nematode damage and compare yields to untreated control plots.

Visualizations

experimental_workflow cluster_pre_application Pre-Application Phase cluster_application Application Phase cluster_post_application Post-Application Phase a Site Assessment (Soil Sampling, Identify Buffers) b Equipment Calibration (Ensure Correct Rate) a->b c Soil Injection (12-18 inches deep) b->c d Soil Sealing (Compaction or Tarping) c->d e Waiting Period & Aeration (Tarp Perforation/Removal) d->e f Efficacy Assessment (Post-Fumigation Sampling) e->f g Crop Planting f->g

Caption: Experimental workflow for soil fumigation with 1,3-Dichloropropene.

logical_relationships cluster_planning Application Planning & Approval cluster_regulations Key Regulatory Constraints cluster_practices Application Best Practices pca Pest Control Adviser (PCA) Submits Recommendation agent Registrant's Agent Checks Compliance pca->agent setbacks Setbacks & Buffer Zones (Distance from Structures) pca->setbacks Considers noi Notice of Intent (NOI) Filed with County agent->noi max_rate Max Application Rate (e.g., 332 lbs/acre) agent->max_rate Verifies township_cap Township Cap (Annual Limit per Area) agent->township_cap Checks application_method Proper Application Method (Injection Depth, Sealing) noi->application_method Initiates soil_conditions Optimal Soil Conditions (Moisture, Temp, Tilth) soil_conditions->application_method tarping Tarping Procedures (Perforation & Removal Timing) application_method->tarping

Caption: Logical relationships in the regulatory and application framework for 1,3-Dichloropropene.

References

Application Notes and Protocols: Arene-Promoted Lithiation of 1,3-Dichloro-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arene-promoted lithiation of halogenated organic compounds is a powerful method for the generation of organolithium intermediates under mild conditions. This application note details the lithiation of 1,3-dichloro-2-butene using lithium powder and a catalytic amount of 4,4’-di-tert-butylbiphenyl (DTBB). The resulting 2-butene-1,3-dianion synthon is a versatile intermediate that readily reacts with various electrophiles to generate a range of functionalized molecules. This methodology avoids the use of stoichiometric amounts of often pyrophoric and expensive organolithium reagents, offering a safer and more economical alternative for carbon-carbon bond formation.

Logical Relationship of the Reaction Sequence

The following diagram illustrates the overall transformation from this compound to the desired functionalized products. The process involves the in-situ formation of a dilithiated intermediate, which is then quenched with an electrophile.

Reaction_Pathway This compound This compound Dilithiated Intermediate Dilithiated Intermediate This compound->Dilithiated Intermediate  Li, cat. DTBB  THF, -78 °C to -50 °C Functionalized Product Functionalized Product Dilithiated Intermediate->Functionalized Product 1. Electrophile 2. H₂O Electrophile Electrophile Electrophile->Functionalized Product

Caption: Reaction pathway for the arene-promoted lithiation of this compound.

Data Presentation

The arene-promoted lithiation of this compound followed by reaction with various electrophiles provides the corresponding products in moderate to good yields. A summary of the results is presented in the table below.[1][2]

ElectrophileProductYield (%)
EtCHO5-methyl-5-decene-4,8-diol55
PrCHO2,8-dimethyl-5-decene-4,7-diol58
BuCHO2,9-dimethyl-6-undecene-5,8-diol60
c-C₆H₁₁CHO1,4-dicyclohexyl-2-methyl-2-butene-1,4-diol62
Me₂CO2,5-dimethyl-3-hexene-2,5-diol65
Et₂CO3,6-diethyl-4-octene-3,6-diol63
(CH₂)₄CO1,1'-(1-methyl-1-propene-1,3-diyl)bis(cyclopentanol)68
(CH₂)₅CO1,1'-(1-methyl-1-propene-1,3-diyl)bis(cyclohexanol)70
(c-C₃H₅)₂CO1,1,3,3-tetracyclopropyl-2-methyl-2-propen-1-ol53
Me₃SiCl1,3-bis(trimethylsilyl)-2-butene45

Experimental Workflow

The diagram below outlines the general workflow for the arene-promoted lithiation of this compound and subsequent reaction with an electrophile.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Lithiation and Electrophilic Quench cluster_workup Work-up and Purification Setup Suspend Li powder and DTBB in THF under Argon Cool Cool suspension to -78 °C Setup->Cool Addition Slowly add a solution of this compound and electrophile in THF Cool->Addition Stir Stir for 1.5 h, allowing temperature to rise to -50 °C Addition->Stir Hydrolysis Hydrolyze with water Stir->Hydrolysis Extraction Extract with ethyl acetate Hydrolysis->Extraction Drying Dry organic layer over MgSO₄ Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation Purification Purify by flash chromatography Evaporation->Purification

Caption: Experimental workflow for the synthesis of functionalized butenes.

Experimental Protocols

Materials:

  • This compound (5:1 Z:E-mixture)

  • Lithium powder

  • 4,4’-di-tert-butylbiphenyl (DTBB)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., aldehyde, ketone, or trimethylsilyl chloride)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure: [2]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, an argon inlet, and a thermometer, a suspension of lithium powder (7 mmol) and a catalytic amount of 4,4’-di-tert-butylbiphenyl (DTBB, 0.05 mmol, 1 mol%) in anhydrous THF (3 mL) is prepared.

  • Cooling: The suspension is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reactants: A solution of the desired electrophile (2.2 mmol) and this compound (1 mmol) in anhydrous THF (3 mL) is added slowly to the cooled suspension over a period of approximately 1.5 hours.

  • Reaction: The resulting mixture is stirred for an additional 1.5 hours, during which the temperature is allowed to rise to -50 °C.

  • Hydrolysis: The reaction is quenched by the addition of water (5 mL), allowing the temperature to rise to room temperature.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • Drying and Evaporation: The combined organic layers are dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure (15 Torr).

  • Purification: The crude residue is purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Safety Precautions: This reaction should be carried out under an inert atmosphere (argon or nitrogen) as organolithium intermediates are sensitive to air and moisture. Lithium powder is highly reactive and should be handled with care. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dichlorobutene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dichlorobutene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing dichlorobutene isomers?

A1: The most common methods for synthesizing dichlorobutene isomers are:

  • Chlorination of 1,3-butadiene: This method is widely used for the industrial production of a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[1][2][3] The reaction can be carried out in the liquid or vapor phase.

  • From 1,4-butanediol: 1,4-Dichlorobutane can be synthesized from 1,4-butanediol using reagents like thionyl chloride or hydrogen chloride.[4][5][6]

  • From tetrahydrofuran (THF): Ring-opening of THF with hydrogen chloride is another route to produce 1,4-dichlorobutane.[7]

Q2: What are the common isomers of dichlorobutene, and what are their primary applications?

A2: The main isomers are 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, which are important intermediates in the production of chloroprene, a monomer for synthetic rubbers like Neoprene.[1][8] 1,4-Dichlorobutane is a valuable intermediate in the synthesis of various organic compounds, including adiponitrile, a precursor to nylon.[9][10]

Q3: What are the key safety precautions to take when working with dichlorobutenes and their synthetic precursors?

A3: Dichlorobutenes are toxic and corrosive.[11][12] It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][13] Reactions should be conducted with careful temperature control to avoid exothermic reactions, especially when using reagents like thionyl chloride.[14] Ensure that all glassware is dry and the reaction is protected from moisture, as dichlorobutenes can react with water to form hydrochloric acid.[2]

Troubleshooting Guides

Issue 1: Low Yield of 1,4-Dichlorobutane from 1,4-Butanediol
Possible Cause Troubleshooting Action Rationale
Incomplete reaction Increase reflux time.Ensures the reaction goes to completion.
Loss of product during workup Ensure complete extraction by performing multiple extractions with an appropriate solvent (e.g., ether).Minimizes the amount of product remaining in the aqueous layer.
Side reactions Maintain the reaction temperature between 5-10°C during the addition of thionyl chloride.[4][6]Lower temperatures can help minimize the formation of byproducts.
Issue 2: High Percentage of 4,4'-Dichlorodibutyl Ether Byproduct in Synthesis from THF
Possible Cause Troubleshooting Action Rationale
Suboptimal reaction temperature Increase the reaction temperature to the range of 140-150°C.[7]Higher temperatures favor the formation of 1,4-dichlorobutane over the ether byproduct.[7]
Insufficient hydrogen chloride Use a molar excess of hydrogen chloride relative to THF.[7]A higher concentration of HCl drives the reaction towards the desired product.
Issue 3: Undesirable Isomer Ratio in the Chlorination of Butadiene
Possible Cause Troubleshooting Action Rationale
Reaction temperature not optimized Adjust the reaction temperature. The isomer distribution is temperature-dependent.Allows for targeting the desired isomer. The mixture can be heated to isomerize 1,4-dichloro-2-butene to 3,4-dichloro-1-butene.[1]
Inefficient mixing Ensure vigorous and efficient agitation of the reaction mixture.Promotes consistent reaction conditions and can influence selectivity.
Presence of impurities Use purified butadiene and chlorine.Impurities can lead to side reactions and affect the isomer ratio.

Data Presentation

Table 1: Effect of Temperature on Byproduct Formation in the Synthesis of 1,4-Dichlorobutane from Tetrahydrofuran

Reaction Temperature (°C)4,4'-Dichlorodibutyl Ether Byproduct (%)Reference
11025[7]
150~2[7]

Table 2: Isomer Distribution in the Chlorination of Butadiene at Equilibrium

IsomerComposition in Liquid Phase (%)Composition in Vapor Phase (%)Reference
3,4-dichloro-1-butene2152[2]
cis-1,4-dichloro-2-butene76[2]
trans-1,4-dichloro-2-butene7242[2]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol[4][6]
  • Setup: In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, place 22.5 g of redistilled 1,4-butanediol and 3 mL of dry pyridine.

  • Cooling: Immerse the flask in an ice bath.

  • Addition of Thionyl Chloride: Dropwise, add 71 mL (116 g) of redistilled thionyl chloride to the vigorously stirred mixture, maintaining the temperature between 5-10°C.

  • Overnight Reaction: After the addition is complete, remove the ice bath and leave the reaction mixture to stand overnight.

  • Reflux: The following day, reflux the reaction mixture for 3 hours.

  • Workup: Cool the mixture and cautiously add ice water.

  • Extraction: Extract the product with ether.

  • Washing: Wash the ether extract with a 10% sodium bicarbonate solution and then with water.

  • Drying and Purification: Dry the organic layer with anhydrous magnesium sulfate, remove the ether by evaporation, and purify the crude 1,4-dichlorobutane by distillation. The boiling point of 1,4-dichlorobutane is 154-155°C.[4]

Protocol 2: Synthesis of 1,4-Dichlorobutane from Tetrahydrofuran[7]
  • Setup: A pressure reactor is charged with an aqueous solution of hydrogen chloride (not less than 20% by weight).

  • Reactant Addition: Tetrahydrofuran and additional hydrogen chloride are continuously fed into the reactor. A mole ratio of at least three moles of hydrogen chloride per mole of tetrahydrofuran is recommended for optimal results.[7]

  • Reaction Conditions: The reaction is maintained at a temperature of 140-150°C under autogenous pressure (typically 50-150 psig).[7]

  • Product Separation: The reaction mixture separates into two phases. The upper, non-aqueous phase contains the 1,4-dichlorobutane product and is decanted.

  • Purification: The crude product is purified by fractional distillation to remove unreacted THF and byproducts.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol cluster_workup Workup and Purification start Combine 1,4-butanediol and pyridine cool Cool in ice bath (5-10°C) start->cool add_socl2 Add thionyl chloride dropwise cool->add_socl2 react_overnight React overnight at room temperature add_socl2->react_overnight reflux Reflux for 3 hours react_overnight->reflux quench Quench with ice water reflux->quench extract Extract with ether quench->extract wash Wash with NaHCO3 and water extract->wash dry Dry with MgSO4 wash->dry distill Purify by distillation dry->distill product Pure 1,4-Dichlorobutane distill->product

Caption: Experimental workflow for the synthesis of 1,4-dichlorobutane.

troubleshooting_workflow start Low Yield or High Impurity in Dichlorobutene Synthesis check_temp Is reaction temperature optimized? start->check_temp adjust_temp Adjust temperature based on desired isomer/byproduct profile. check_temp->adjust_temp No check_reagents Are reactants pure and stoichiometry correct? check_temp->check_reagents Yes adjust_temp->check_reagents purify_reagents Purify starting materials and verify molar ratios. check_reagents->purify_reagents No check_time Is reaction time sufficient? check_reagents->check_time Yes purify_reagents->check_time increase_time Increase reaction/reflux time. check_time->increase_time No optimize_workup Optimize workup procedure (e.g., multiple extractions). check_time->optimize_workup Yes increase_time->optimize_workup end Improved Yield and Purity optimize_workup->end

Caption: Troubleshooting decision tree for dichlorobutene synthesis.

References

Technical Support Center: Separation of 1,3-Dichloro-2-butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the separation of cis- and trans-1,3-dichloro-2-butene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-1,3-dichloro-2-butene isomers?

A1: The primary challenge stems from the fact that cis and trans isomers of 1,3-dichloro-2-butene are geometric isomers with the same molecular formula (C₄H₆Cl₂) and molecular weight (124.99 g/mol ).[1][2][3] This results in very similar physicochemical properties, including boiling points, which makes their separation difficult.[4] Effective separation requires techniques that can exploit the subtle differences in their spatial arrangements.[5]

Q2: Which analytical techniques are most suitable for separating these isomers?

A2: Gas chromatography (GC) is the most powerful and widely used technique for separating volatile isomers like this compound. The choice of stationary phase and temperature programming is critical for achieving good resolution.[4] High-performance liquid chromatography (HPLC) could potentially be developed, but there is a lack of established and validated methods for this specific separation. Fractional distillation can also be considered if there is a sufficient difference in the boiling points of the cis and trans isomers, though this is often challenging for geometric isomers.

Q3: What are the expected differences in physical properties between cis- and trans-1,3-dichloro-2-butene?

A3: Generally, trans isomers are more symmetrical, which allows them to pack more efficiently into a crystal lattice. This typically results in higher melting points and lower solubility compared to their cis counterparts.[6] While the boiling point of the mixture is reported to be between 125-131°C, the individual boiling points of the cis and trans isomers are very close, making separation by distillation challenging.[3][7] The cis isomer is expected to have a small dipole moment, while the trans isomer may have a zero or near-zero dipole moment due to its symmetry.

Q4: How can I confirm the identity of the separated cis and trans isomers?

A4: After separation, spectroscopic techniques are essential for unambiguous identification.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most definitive methods. The coupling constants of the vinylic protons will differ between the cis and trans isomers.[8]

  • Infrared (IR) Spectroscopy: The C-H out-of-plane bending region is a key diagnostic area. Trans isomers typically show a strong absorption band around 965 cm⁻¹, which is absent in the cis isomer.[8]

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides information on the mass-to-charge ratio. While the mass spectra of the isomers will be very similar, their fragmentation patterns might show subtle differences.[8]

Troubleshooting Guides

This section addresses common issues encountered during the separation of this compound isomers.

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor Resolution or Co-elution of cis and trans Isomer Peaks

  • Possible Cause 1: Inadequate Stationary Phase.

    • Solution: The choice of the GC column's stationary phase is critical for resolving isomers.[4] Standard non-polar phases (e.g., 5% diphenyl / 95% dimethylpolysiloxane like DB-5ms) may provide some separation, but for challenging separations, a mid-polarity or a wax-type column might offer better selectivity based on small differences in polarity.[4][8] Liquid crystalline stationary phases are known for their high isomeric selectivity.[9]

  • Possible Cause 2: Incorrect Temperature Program.

    • Solution: A temperature ramp that is too fast will not allow for sufficient interaction between the isomers and the stationary phase, leading to co-elution.[4] Employ a slower temperature ramp, especially around the expected elution temperature of the isomers, to improve separation.[4]

  • Possible Cause 3: Improper Carrier Gas Flow Rate.

    • Solution: The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects column efficiency. An optimal flow rate is crucial for sharp peaks and good resolution. Deviating from the optimal flow rate can lead to peak broadening.[4]

  • Possible Cause 4: Column Overload.

    • Solution: Injecting a sample that is too concentrated can saturate the column, resulting in broad, tailing, and poorly resolved peaks.[4] Dilute your sample or use a split injection to reduce the amount of sample entering the column.

Issue 2: Tailing Peaks

  • Possible Cause: Active Sites in the GC System.

    • Solution: Active sites, such as acidic silanol groups in the injector liner or on the column itself, can interact with the analytes, causing peak tailing. Using a deactivated liner and ensuring good column health can mitigate this issue.

Fractional Distillation Troubleshooting

Issue: Incomplete Separation of Isomers

  • Possible Cause: Insufficient Difference in Boiling Points.

    • Solution: Cis and trans isomers often have very close boiling points.[10] Standard fractional distillation may not be effective. Consider using a highly efficient fractional distillation column with a large number of theoretical plates. Vacuum distillation can also be employed to lower the boiling points and potentially enhance the boiling point difference.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

This protocol provides a general framework for the separation of this compound isomers. Optimization will be required based on the specific instrumentation and column used.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture (e.g., 1 mg/mL) in a volatile solvent like hexane or dichloromethane.[8]

  • GC Conditions:

    • Column: A capillary column suitable for separating nonpolar to moderately polar compounds. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is a common starting point.[8]

    • Injector Temperature: 250 °C[8]

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.[8]

    • Injection Volume: 1 µL[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.[8] This program should be optimized to achieve baseline separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 35 to 200.[8]

    • Source Temperature: 230 °C[8]

  • Data Analysis: Identify the peaks in the total ion chromatogram. The mass spectra of the isomers will be very similar, making chromatographic separation crucial for their individual quantification.

Quantitative Data Summary (Hypothetical GC-MS)

Parametercis-1,3-dichloro-2-butenetrans-1,3-dichloro-2-butene
Expected Elution Order Earlier (lower boiling point)Later (higher boiling point)
Hypothetical Retention Time (min) 8.58.8
Key Mass Fragments (m/z) 124 (M+), 89, 75, 53124 (M+), 89, 75, 53

Note: The exact retention times and elution order may vary depending on the specific GC column and conditions used.

Visualizations

GC_Troubleshooting_Workflow start Poor Peak Resolution or Co-elution check_column Step 1: Check GC Column Is the stationary phase appropriate? start->check_column optimize_temp Step 2: Optimize Temperature Program Is the ramp rate too fast? check_column->optimize_temp If column is appropriate verify_flow Step 3: Verify Carrier Gas Flow Rate Is the flow rate optimal? optimize_temp->verify_flow If temperature program is optimized check_injection Step 4: Check Injection Parameters Is there column overload? verify_flow->check_injection If flow rate is optimal solution Good Resolution Achieved check_injection->solution If injection is optimized Separation_Method_Selection start Goal: Separate cis/trans This compound question_volatility Are the isomers volatile and thermally stable? start->question_volatility distillation_path Fractional Distillation start->distillation_path gc_path Gas Chromatography (GC) question_volatility->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) question_volatility->hplc_path No/If derivatized gc_details Primary method. Requires optimization of column and temperature. gc_path->gc_details hplc_details Method development likely required. Less common for these isomers. hplc_path->hplc_details distillation_details Challenging due to similar boiling points. distillation_path->distillation_details

References

Troubleshooting low yields in the chlorination of 1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 1,3-butadiene. The information is designed to help diagnose and resolve issues leading to low yields of the desired dichlorobutene products.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the chlorination of 1,3-butadiene?

The chlorination of 1,3-butadiene typically yields a mixture of two main dichlorobutene isomers: 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (in both cis and trans forms). The ratio of these products is dependent on the reaction conditions.[1] In some cases, particularly in the presence of water, chlorinated alcohols like 4-chlorobut-2-enol and 1-chlorobut-3-en-2-ol can also be formed.

Q2: What are the most common byproducts that lead to low yields?

Common byproducts that reduce the yield of the desired dichlorobutenes include:

  • Higher Chlorinated Products: Trichlorobutenes and tetrachlorobutanes can form, especially at higher temperatures or with an unfavorable butadiene-to-chlorine molar ratio.

  • Polymeric Materials: 1,3-Butadiene can polymerize, particularly in the presence of free radicals.

  • Chlorinated Carbonyl Compounds: In the presence of oxygen, compounds like 4-chlorocrotonaldehyde may be produced.[2]

Q3: What is the role of a free-radical inhibitor in this reaction?

A free-radical inhibitor is crucial for minimizing the formation of unwanted byproducts through free-radical substitution and polymerization pathways.[3] By scavenging free radicals, the inhibitor helps to ensure that the reaction proceeds primarily via the desired electrophilic addition mechanism, thus increasing the yield of dichlorobutenes.[3]

Q4: Can this reaction be performed without a solvent?

While vapor-phase chlorination is possible, liquid-phase chlorination using a solvent is common. The solvent acts as a diluent to help control the highly exothermic nature of the reaction and can improve the yield and selectivity of the desired products.[3]

Troubleshooting Guide

Issue 1: Low Overall Yield of Dichlorobutenes

Question: My reaction has resulted in a low overall yield of the desired dichlorobutene products. What are the potential causes and how can I address them?

Answer: Low overall yield can stem from several factors related to reaction conditions and reagent purity. Below is a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Overall Yield

LowYieldTroubleshooting start Low Overall Yield temp Check Reaction Temperature start->temp ratio Verify Reactant Molar Ratio (Butadiene:Chlorine) start->ratio inhibitor Assess Free-Radical Inhibitor start->inhibitor mixing Evaluate Reaction Mixing start->mixing reagent_purity Check Reagent Purity start->reagent_purity temp_high Too High? (>100°C liquid phase) (>300°C vapor phase) temp->temp_high Temperature ratio_excess_cl2 Excess Chlorine? ratio->ratio_excess_cl2 Molar Ratio inhibitor_absent Inhibitor Absent or Concentration Too Low? inhibitor->inhibitor_absent Inhibitor mixing_poor Poor Mixing? mixing->mixing_poor Mixing solution_reagent Action: Purify reagents. Ensure butadiene is free from polymerization initiators. reagent_purity->solution_reagent temp_low Too Low? temp_high->temp_low No solution_temp_high Action: Lower temperature to optimal range (e.g., 40-60°C for liquid phase). Consider evaporative cooling. temp_high->solution_temp_high Yes solution_temp_low Action: Increase temperature to ensure sufficient reaction rate. temp_low->solution_temp_low Yes solution_ratio Action: Ensure a molar excess of butadiene. ratio_excess_cl2->solution_ratio Yes solution_inhibitor Action: Add or increase inhibitor concentration (e.g., 20-80 ppm). inhibitor_absent->solution_inhibitor Yes solution_mixing Action: Improve agitation to ensure homogeneous reaction mixture. mixing_poor->solution_mixing Yes

Caption: Troubleshooting workflow for low overall yield in butadiene chlorination.

Possible Causes & Recommended Actions:

  • Incorrect Reaction Temperature: The chlorination of 1,3-butadiene is highly exothermic. If the temperature is too high, it can lead to the formation of higher chlorinated byproducts and polymers, thus reducing the yield of dichlorobutenes. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Action: Monitor the internal reaction temperature closely. For liquid-phase reactions, aim for a temperature range of 25-100°C, with a preferred range of 40-60°C.[3] For vapor-phase reactions, temperatures are typically higher, in the range of 240-300°C.[4] Employ efficient cooling methods, such as an ice bath or an evaporatively cooled reactor setup, to maintain the optimal temperature.[3]

  • Incorrect Molar Ratio of Reactants: An excess of chlorine relative to 1,3-butadiene can promote the formation of tetrachlorobutanes and other higher chlorinated species.

    • Action: Use a molar excess of 1,3-butadiene to chlorine. This favors the formation of dichlorobutenes and minimizes over-chlorination.

  • Insufficient or Inactive Free-Radical Inhibitor: The absence of a free-radical inhibitor can lead to significant byproduct formation through polymerization and free-radical substitution reactions.

    • Action: Add an appropriate free-radical inhibitor, such as 4-tert-butylcatechol or phenothiazine, to the reaction mixture. Practical concentrations are in the range of 20-80 ppm.[3] Ensure the inhibitor is fresh and active.

  • Poor Mixing: Inefficient mixing can lead to localized "hot spots" and areas of high chlorine concentration, promoting byproduct formation.

    • Action: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature.

  • Impure Reagents: Impurities in the 1,3-butadiene or chlorine can interfere with the reaction. For example, peroxides in butadiene can initiate polymerization.

    • Action: Use purified reagents. Ensure 1,3-butadiene is passed through a column of inhibitors to remove any peroxides before use.

Issue 2: High Proportion of Undesired Isomer

Question: The reaction produced a high yield of dichlorobutenes, but the ratio of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene is not ideal for my application. How can I control the isomer distribution?

Answer: The isomeric ratio of the dichlorobutene products is influenced by both kinetic and thermodynamic factors, which can be manipulated to favor the desired isomer.

Logical Relationship for Isomer Control

IsomerControl start Control of Isomer Ratio kinetic_control Kinetic Control (Favors 1,2-addition -> 3,4-dichloro-1-butene) start->kinetic_control thermodynamic_control Thermodynamic Control (Favors 1,4-addition -> 1,4-dichloro-2-butene) start->thermodynamic_control low_temp Low Temperature kinetic_control->low_temp high_temp Higher Temperature & Longer Reaction Time thermodynamic_control->high_temp catalyst Use of Catalyst (e.g., CuCl) thermodynamic_control->catalyst

Caption: Factors influencing the isomeric ratio of dichlorobutene products.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, which generally favors the formation of the 1,2-addition product, 3,4-dichloro-1-butene. At higher temperatures and with longer reaction times, the reaction products can equilibrate to the more thermodynamically stable 1,4-addition product, 1,4-dichloro-2-butene.

    • Action to favor 3,4-dichloro-1-butene: Conduct the reaction at a lower temperature.

    • Action to favor 1,4-dichloro-2-butene: Run the reaction at a higher temperature or allow for a longer reaction time to permit isomerization to the more stable product. A mixture of dichlorobutenes can be heated in the presence of a catalyst, such as copper(I) chloride, to promote the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene.[1]

Data Presentation

Table 1: General Reaction Conditions for Liquid-Phase Chlorination of 1,3-Butadiene

ParameterRecommended RangePreferred RangeRationale
Temperature25 - 100 °C40 - 60 °CBalances reaction rate with minimization of byproducts.[3][5]
PressureSufficient to maintain liquid phase-Dependent on solvent and temperature.
SolventInert chlorinated or fluorinated hydrocarbonsBoiling point -15 to 40°CFacilitates heat removal and reaction control.[3]
CatalystQuaternary ammonium chlorides, ferric chloride20 - 200 ppmIncreases reaction rate and yield.[3]
Free-Radical InhibitorPhenols, aromatic amines, phenothiazine20 - 80 ppmPrevents polymerization and free-radical substitution.[3]

Table 2: Impact of Key Parameters on Yield and Selectivity

Parameter VariationEffect on YieldEffect on Selectivity
Temperature Increase May decrease if too high due to byproduct formation.Shifts towards the thermodynamically more stable 1,4-dichloro-2-butene.
Excess Chlorine Decreases yield of dichlorobutenes.Favors formation of higher chlorinated byproducts.
Absence of Inhibitor Significantly decreases yield.Promotes formation of polymers and substitution products.
Catalyst Addition Generally increases yield.Can influence the isomeric ratio of products.

Experimental Protocols

Representative Laboratory-Scale Protocol for Liquid-Phase Chlorination of 1,3-Butadiene

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and safety protocols. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of the reagents.

Materials:

  • 1,3-Butadiene (condensed and passed through an inhibitor removal column)

  • Chlorine gas

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • 4-tert-Butylcatechol (free-radical inhibitor)

  • Nitrogen gas

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dry ice/acetone condenser, and a thermometer.

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The reaction flask is placed in a cooling bath (e.g., ice-salt bath).

  • Inert Atmosphere: Purge the system with nitrogen gas to remove air and moisture. The presence of oxygen can lead to the formation of unstable peroxides.[5]

  • Reagent Preparation: In the reaction flask, dissolve a small amount of 4-tert-butylcatechol (e.g., 50 ppm relative to the solvent) in anhydrous dichloromethane.

  • Addition of Butadiene: Cool the solvent to approximately -10°C. Carefully condense a known amount of 1,3-butadiene gas into the reaction flask. Maintain the temperature below 0°C.

  • Chlorine Addition: Slowly bubble a pre-determined molar equivalent of chlorine gas through the gas inlet tube into the stirred butadiene solution. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 10°C. The reaction is highly exothermic, and careful temperature control is critical.

  • Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the yellow-green color of chlorine. The reaction is typically rapid.

  • Quenching: Once the chlorine addition is complete and the color has dissipated, continue stirring for a short period (e.g., 15-30 minutes) at low temperature.

  • Workup: Remove the excess unreacted butadiene by carefully allowing it to evaporate under a stream of nitrogen. The remaining solution contains the dichlorobutene products.

  • Purification: The dichlorobutene isomers can be separated and purified by fractional distillation under reduced pressure.

Experimental Workflow Diagram

ExperimentalWorkflow setup 1. Assemble and dry reaction apparatus in a fume hood. inert 2. Purge system with nitrogen. setup->inert reagents 3. Add solvent and free-radical inhibitor. inert->reagents cool 4. Cool solvent to -10°C. reagents->cool add_butadiene 5. Condense 1,3-butadiene into the flask. cool->add_butadiene add_chlorine 6. Slowly bubble in chlorine gas, maintaining temperature at 0-10°C. add_butadiene->add_chlorine monitor 7. Monitor reaction progress. add_chlorine->monitor quench 8. Stir for 15-30 minutes after addition. monitor->quench workup 9. Remove excess butadiene. quench->workup purify 10. Purify products by fractional distillation. workup->purify

References

How to minimize side product formation in diene halogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diene Halogenation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side product formation and optimize your diene halogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in diene halogenation?

The most common side products in the electrophilic halogenation of conjugated dienes are the 1,2-addition and 1,4-addition products. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by the halide nucleophile at two different positions (C2 and C4), leading to a mixture of constitutional isomers.[1][2][3] Other potential side products include polymers, over-halogenated products (di- or polyhalogenated compounds), and products resulting from solvent participation.[4]

Q2: How can I control the ratio of 1,2- and 1,4-addition products?

The product ratio is primarily influenced by the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control (Favors 1,2-Addition): At lower temperatures (e.g., -15°C to 0°C), the reaction is irreversible, and the major product is the one that forms the fastest. The 1,2-addition product is typically the kinetic product because the initial halogen addition at C1 leads to a higher concentration of the positive charge on the adjacent C2 carbon in the allylic carbocation intermediate, leading to a faster attack by the halide at this position.[2][5][6][7][8]

  • Thermodynamic Control (Favors 1,4-Addition): At higher temperatures (e.g., >25°C), the reaction becomes reversible, allowing the products to equilibrate. The major product is the more thermodynamically stable isomer. The 1,4-addition product is often the thermodynamic product because it typically results in a more substituted, and therefore more stable, internal double bond.[2][5][6][7][8]

The choice of solvent can also influence the product ratio, although to a lesser extent than temperature.

Q3: What other side reactions can occur, and how can I prevent them?

Besides the formation of 1,2- and 1,4-adducts, other side reactions to be aware of include:

  • Polymerization: Dienes, especially under acidic or radical conditions, can undergo polymerization.[4] To prevent this, it is advisable to:

    • Use a polymerization inhibitor, such as hydroquinone, 4-tert-butylcatechol (TBC), or phenothiazine, particularly during distillation or storage of the diene.[9][][11][12][13]

    • Maintain a low reaction temperature.

    • Work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate radical polymerization.

  • Over-halogenation: The addition of more than one equivalent of the halogenating agent can lead to the formation of di- or polyhalogenated products. To minimize this:

    • Carefully control the stoichiometry, using only one equivalent of the halogenating agent per equivalent of the diene.

    • Add the halogenating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

  • Solvent Participation: If a nucleophilic solvent (e.g., water, alcohols) is used, it can compete with the halide ion in attacking the carbocation intermediate, leading to the formation of haloalcohols or haloethers. To avoid this, use inert, non-nucleophilic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄).[14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive halogenating agent. 2. Diene has polymerized. 3. Reaction temperature is too low, preventing the reaction from proceeding at a reasonable rate. 4. Insufficient reaction time.1. Use a fresh, properly stored halogenating agent. 2. Check the diene for signs of polymerization (e.g., increased viscosity, solid formation). If necessary, purify the diene by distillation in the presence of an inhibitor before use. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC. 4. Extend the reaction time and monitor its progress.
Formation of unexpected products 1. Presence of impurities in the starting materials or solvent. 2. Solvent participation in the reaction. 3. Radical side reactions initiated by light or oxygen.1. Ensure the purity of all reagents and solvents. Purify if necessary. 2. Use a dry, inert, and non-nucleophilic solvent. 3. Conduct the reaction in the dark and under an inert atmosphere.
Poor selectivity (mixture of 1,2- and 1,4-products) 1. Reaction temperature is not optimal for the desired product. 2. The reaction has not reached equilibrium (for thermodynamic control).1. For the kinetic (1,2-) product, maintain a consistently low temperature throughout the reaction. For the thermodynamic (1,4-) product, use a higher temperature and allow sufficient time for equilibration. 2. For the thermodynamic product, ensure the reaction is stirred at the elevated temperature for an adequate duration.
Polymer formation 1. Absence of a polymerization inhibitor. 2. Reaction temperature is too high. 3. Presence of oxygen or other radical initiators.1. Add a suitable polymerization inhibitor to the reaction mixture. 2. Perform the reaction at the lowest effective temperature. 3. Degas the solvent and conduct the reaction under an inert atmosphere.
Over-halogenation 1. Excess of halogenating agent used. 2. Inefficient mixing leading to localized high concentrations of the halogenating agent.1. Use a strict 1:1 stoichiometry of diene to halogenating agent. 2. Ensure vigorous stirring and add the halogenating agent slowly to the diene solution.

Data Presentation: Product Ratios in Diene Halogenation

The following table summarizes the approximate product distribution for the halogenation of 1,3-butadiene under different conditions. Note that these ratios can vary depending on the specific reaction conditions and the purity of the reagents.

DieneHalogenating AgentSolventTemperature (°C)1,2-Adduct (%)1,4-Adduct (%)Control
1,3-ButadieneHBr-07129Kinetic[5][6]
1,3-ButadieneHBr-401585Thermodynamic[5][6]
1,3-ButadieneBr₂--15~60~40Kinetic[15]
1,3-ButadieneBr₂-60~10~90Thermodynamic[15]
1,3-ButadieneCl₂-Low6040Kinetic[16]
1,3-ButadieneCl₂-High1090Thermodynamic[16]

Experimental Protocols

Protocol 1: Selective Synthesis of 3,4-Dibromo-1-butene (1,2-Addition Product - Kinetic Control)

This protocol is designed to favor the formation of the kinetic 1,2-addition product.

Materials:

  • 1,3-Butadiene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice-salt bath

  • Drying tube (e.g., with CaCl₂)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a drying tube under an inert atmosphere (e.g., nitrogen).

  • Cool the flask in an ice-salt bath to -15 °C.

  • Condense a known amount of 1,3-butadiene into the flask.

  • Dissolve one equivalent of bromine in cold, anhydrous dichloromethane and place it in the addition funnel.

  • Add the bromine solution dropwise to the stirred solution of 1,3-butadiene while maintaining the temperature at or below -15 °C. The addition should be slow to prevent a localized increase in temperature.

  • After the addition is complete, continue stirring the reaction mixture at -15 °C for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure at a low temperature to obtain the crude product, which should be enriched in 3,4-dibromo-1-butene.

  • Purify the product quickly via flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate) to minimize isomerization on the silica gel.

Protocol 2: Selective Synthesis of trans-1,4-Dibromo-2-butene (1,4-Addition Product - Thermodynamic Control)

This protocol is designed to favor the formation of the more stable thermodynamic 1,4-addition product.

Materials:

  • 1,3-Butadiene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere.

  • Dissolve a known amount of 1,3-butadiene in dichloromethane in the flask.

  • Dissolve one equivalent of bromine in dichloromethane and place it in the addition funnel.

  • Add the bromine solution dropwise to the stirred solution of 1,3-butadiene at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (around 40 °C for dichloromethane) and maintain it for 2-4 hours to allow the products to equilibrate.

  • Monitor the reaction progress and the product ratio by GC-MS.

  • Once the desired product ratio is achieved, cool the reaction mixture to room temperature.

  • Work up the reaction as described in Protocol 1 (quench with sodium thiosulfate, extract, wash, dry, and concentrate).

  • The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or ethanol to obtain pure trans-1,4-dibromo-2-butene.[11][17]

Visualizations

kinetic_vs_thermodynamic_control cluster_0 Reaction Coordinate Reactants Reactants Allylic Carbocation Allylic Carbocation Reactants->Allylic Carbocation ΔG‡ (rate-determining) 1,2-Adduct (Kinetic) 1,2-Adduct (Kinetic) Allylic Carbocation->1,2-Adduct (Kinetic) ΔG‡ (kinetic) 1,4-Adduct (Thermodynamic) 1,4-Adduct (Thermodynamic) Allylic Carbocation->1,4-Adduct (Thermodynamic) ΔG‡ (thermodynamic) 1,2-Adduct (Kinetic)->Allylic Carbocation 1,4-Adduct (Thermodynamic)->Allylic Carbocation

Kinetic vs. Thermodynamic Control in Diene Halogenation.

troubleshooting_workflow start Diene Halogenation Experiment check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_check Check Reagent Activity & Purity check_yield->reagent_check Yes success Successful Reaction check_purity->success No side_reaction_check Identify Side Products (GC-MS, NMR) check_purity->side_reaction_check Yes temp_check Optimize Temperature & Time reagent_check->temp_check polymer_check Check for Polymerization (Add Inhibitor) temp_check->polymer_check control_check Review Kinetic/Thermodynamic Control Parameters side_reaction_check->control_check purification Optimize Purification (Chromatography, Recrystallization) control_check->purification

A simplified troubleshooting workflow for diene halogenation.

purification_strategy cluster_0 Purification of Diene Halogenation Products cluster_1 Separation Techniques crude Crude Product Mixture 1,2-Adduct 1,4-Adduct Side Products flash_chrom Flash Column Chromatography Silica Gel Eluent: Hexanes/Ethyl Acetate crude:f0->flash_chrom recryst Recrystallization Suitable Solvent (e.g., Petroleum Ether) crude:f1->recryst pure_12 Pure 1,2-Adduct flash_chrom->pure_12 pure_14 Pure 1,4-Adduct recryst->pure_14

General strategies for the purification of diene halogenation products.

References

Technical Support Center: Purification of Crude 1,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of crude 1,3-Dichloro-2-butene. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound, often produced as a byproduct in chloroprene production, typically contains a mixture of cis and trans isomers.[1] The most common impurities are other dichlorobutene isomers, which have very similar physical properties, making separation challenging. These can include:

  • 3,4-Dichloro-1-butene

  • cis-1,4-Dichloro-2-butene

  • trans-1,4-Dichloro-2-butene Higher boiling point impurities such as tetrachlorobutanes may also be present.[2]

Q2: Which purification techniques are most effective for this compound?

A2: Due to the volatile nature of this compound and the presence of closely boiling isomers, fractional distillation under reduced pressure (vacuum distillation) is the most common and effective purification method. This technique allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.[3] For analytical separation and purity assessment, gas chromatography-mass spectrometry (GC-MS) is a powerful tool.[4]

Q3: Why is vacuum distillation recommended for the purification of this compound?

A3: this compound has a relatively high boiling point (approximately 123-130°C at atmospheric pressure).[1] Distilling at this temperature can lead to decomposition, especially if impurities that catalyze degradation are present. Vacuum distillation lowers the boiling point of the liquid, allowing for a safer and more efficient purification process with a reduced risk of product loss.[5]

Q4: How can I monitor the purity of my this compound fractions?

A4: Gas chromatography (GC) is an excellent method for monitoring the purity of the collected fractions. A capillary column with a non-polar stationary phase can effectively separate the different dichlorobutene isomers based on their boiling points.[6] Coupling the GC with a mass spectrometer (GC-MS) allows for definitive identification of the components in each fraction.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuations in heating or vacuum.- Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.- Ensure a stable heat source and a consistent vacuum.
Product Decomposition (Darkening of Distillation Pot) - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Perform the distillation under a lower pressure (higher vacuum) to reduce the boiling point.- Ensure all glassware is clean and dry.- Consider a pre-distillation wash with a dilute sodium bicarbonate solution to neutralize acidic impurities.
"Bumping" or Uncontrolled Boiling - Uneven heating.- Absence of boiling chips or a stir bar.- Use a heating mantle with a stirrer to ensure even heating.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Inconsistent Vacuum - Leaks in the glassware joints.- Inefficient cold trap.- Faulty vacuum pump.- Check that all ground glass joints are properly sealed with a suitable vacuum grease.- Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone slurry).- Verify the vacuum pump is functioning correctly and the oil is clean.

Data Presentation

The following table summarizes the expected effectiveness of various purification techniques for crude this compound.

Purification Technique Typical Purity Achieved Recovery Rate Key Advantages Common Challenges
Fractional Distillation (Atmospheric) 95-98%ModerateSimple setup.Potential for thermal decomposition.
Fractional Distillation (Vacuum) >99%HighLower operating temperature prevents decomposition.Requires specialized equipment; potential for leaks in the vacuum system.
Preparative Gas Chromatography >99.5%Low to ModerateExcellent separation of closely boiling isomers.Small scale, not suitable for large quantities; can be expensive.
Aqueous/Solvent Extraction Variable (depends on impurities)Moderate to HighCan remove certain types of impurities (e.g., acidic or water-soluble).Inefficient at removing isomeric impurities.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of purified this compound to determine its isomeric purity.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL) in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

    • Capillary Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended for separating isomers based on boiling points.[6]

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • MSD Transfer Line Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: 40-200 amu.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers of this compound and any impurities by their retention times and mass spectra. Quantify the relative peak areas to determine the purity.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol provides a general procedure for the purification of crude this compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Use a Claisen adapter to minimize bumping.[5]

    • Connect the apparatus to a vacuum pump via a cold trap.

    • Lightly grease all ground-glass joints with vacuum grease to ensure a good seal.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound (no more than two-thirds full).

    • Add a magnetic stir bar or boiling chips.

    • Begin stirring and slowly evacuate the system using the vacuum pump.

    • Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. The first fraction to distill will be any lower-boiling impurities.

    • Carefully collect the main fraction corresponding to the boiling point of this compound at the recorded pressure. The boiling point will be significantly lower than at atmospheric pressure.

    • Collect fractions in separate receiving flasks, and analyze their purity by GC-MS.

    • Stop the distillation before the flask goes to dryness.

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

PurificationWorkflow crude_product Crude this compound (Mixture of isomers and impurities) pre_treatment Optional: Aqueous Wash (e.g., with NaHCO3 solution) crude_product->pre_treatment drying Drying (e.g., over anhydrous MgSO4) pre_treatment->drying waste Waste pre_treatment->waste distillation Fractional Vacuum Distillation drying->distillation fractions Collect Fractions distillation->fractions impurities Impurities (other isomers, etc.) distillation->impurities analysis Purity Analysis by GC-MS fractions->analysis analysis->distillation Purity < 99% (Re-distill) pure_product High-Purity this compound analysis->pure_product Purity > 99%

Caption: A typical workflow for the purification of crude this compound.

TroubleshootingTree start Poor Separation in Distillation check_column Check Column Efficiency start->check_column check_rate Check Distillation Rate start->check_rate check_stability Check System Stability start->check_stability solution_column Increase column length or use better packing check_column->solution_column Is column short or inefficiently packed? solution_rate Reduce heating rate check_rate->solution_rate Is distillation too fast? solution_stability Stabilize heat source and check for vacuum leaks check_stability->solution_stability Are there temperature or pressure fluctuations?

Caption: A troubleshooting decision tree for poor separation during distillation.

References

Technical Support Center: Managing Exothermic Reactions in Butadiene Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of butadiene. The highly exothermic nature of this reaction requires careful management to ensure safety, maximize product yield, and minimize byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chlorination of butadiene in a question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

  • Question: My reaction temperature is increasing rapidly and uncontrollably. What is happening and what should I do?

    Answer: You are likely experiencing a thermal runaway, a dangerous situation where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal. This can be caused by several factors, including inadequate cooling, incorrect reagent addition rates, or localized hotspots.

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of chlorine and/or butadiene to the reactor.

    • Emergency Cooling: If available, apply emergency cooling to the reactor. This may involve using an ice bath or a pre-chilled cooling fluid.

    • Quenching: If the temperature continues to rise, and it is safe to do so, introduce a quenching agent to stop the reaction. A cold, inert solvent can also be added to dilute the reactants and absorb heat.

    • Evacuate: If the situation cannot be brought under control, evacuate the area immediately and follow your laboratory's emergency procedures.[1]

    Preventative Measures:

    • Ensure your cooling system is adequately sized for the scale of your reaction.

    • Control the addition rate of chlorine gas or liquid to maintain the desired reaction temperature.

    • Maintain vigorous stirring to prevent localized heating.

    • For liquid-phase reactions, using a solvent with a low boiling point can help dissipate heat through evaporative cooling.[2]

Issue 2: Low Yield of Desired Dichlorobutenes

  • Question: The yield of my desired dichlorobutene products is significantly lower than expected. What are the potential causes and how can I improve it?

    Answer: Low yields can result from several factors, including suboptimal reaction conditions, byproduct formation, and incomplete conversion.

    Possible Causes and Solutions:

    • Incorrect Temperature: The reaction temperature influences the product distribution. For liquid-phase chlorination, temperatures between 40-60°C are often preferred to minimize byproducts.[2] Vapor-phase chlorination typically requires higher temperatures, in the range of 90-250°C.[3] Operating outside the optimal range for your specific process can decrease the yield of the desired isomers.

    • Byproduct Formation: The formation of higher chlorinated butanes and other side products can reduce the yield of dichlorobutenes. The use of a free-radical inhibitor can help suppress unwanted side reactions.[2]

    • Incomplete Reaction: Insufficient reaction time or poor mixing can lead to incomplete conversion of the starting materials. Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), to determine the optimal reaction time.

    • Loss During Workup: The desired products may be lost during the purification process. Ensure your workup and distillation procedures are optimized for the separation of dichlorobutene isomers from the solvent and byproducts.

Issue 3: High Levels of Byproducts

  • Question: My product mixture contains a high percentage of undesirable byproducts. How can I increase the selectivity of the reaction?

    Answer: Minimizing byproduct formation is crucial for obtaining a high yield of the desired dichlorobutenes.

    Strategies to Improve Selectivity:

    • Temperature Control: As mentioned, maintaining the optimal reaction temperature is critical. Lower temperatures in the liquid phase generally favor the desired 1,2- and 1,4-addition products.[2]

    • Use of Catalysts: Certain catalysts can improve the selectivity of the chlorination reaction.

    • Solvent Effects: The choice of solvent can influence the reaction pathway and product distribution. Solvents that are inert to chlorine under the reaction conditions are essential.

    • Reactant Ratio: In vapor-phase chlorination, using a significant excess of butadiene can help to minimize the formation of higher chlorinated products.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary products of butadiene chlorination?

A1: The primary products are 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[4] The ratio of these isomers can be influenced by the reaction conditions.

Q2: What are the main safety hazards associated with butadiene chlorination?

A2: The primary hazards are the exothermic nature of the reaction, which can lead to thermal runaway, and the handling of hazardous materials. Butadiene is highly flammable and can form explosive peroxides in the presence of air.[5] Chlorine is a toxic and corrosive gas.[6][7] It is crucial to work in a well-ventilated area and use appropriate personal protective equipment.[8][9]

Q3: How can I monitor the progress of my butadiene chlorination reaction?

A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a suitable method for monitoring the reaction.[10][11][12] This allows for the quantification of reactants, desired products, and byproducts over time.

Q4: What is a suitable quenching agent to stop the reaction in an emergency?

A4: While specific studies on quenching industrial butadiene chlorination are limited, general principles for quenching chlorination reactions can be applied. Introducing a substance that reacts quickly and exothermically with chlorine, such as a solution of sodium sulfite or ascorbic acid, can be effective. However, the primary emergency response should focus on stopping reactant flow and applying cooling.

Q5: What are the key differences between liquid-phase and vapor-phase butadiene chlorination?

A5: The key differences are the reaction temperature, pressure, and the physical state of the reactants.

  • Liquid-phase chlorination is typically conducted at lower temperatures (e.g., 25-100°C) in the presence of a solvent.[2] This method can offer better control over the reaction exotherm and selectivity.

  • Vapor-phase chlorination is carried out at higher temperatures (e.g., 90-250°C) with gaseous reactants.[3] This process is often used in industrial settings.

Data Presentation

Table 1: Typical Reaction Conditions for Butadiene Chlorination

ParameterLiquid-Phase ChlorinationVapor-Phase Chlorination
Temperature 25-100°C (40-60°C preferred)[2]90-250°C[3]
Pressure Sufficient to maintain liquid phaseAtmospheric or slightly elevated
Reactants Liquid Butadiene, Gaseous/Liquid ChlorineGaseous Butadiene, Gaseous Chlorine
Solvent Inert solvent (e.g., chlorinated hydrocarbons, butane, pentane)[2]Typically no solvent (excess butadiene acts as diluent)[3]
Catalyst May be used to improve selectivityNot always necessary
Yield of Dichlorobutenes Can be significantly above 91%[2]Typically around 91-93%, can be improved to ~97% with process optimization[3]

Table 2: Common Byproducts in Butadiene Chlorination

ByproductFormation PathwayAnalytical Detection Method
Higher Chlorinated Butanes (e.g., tetrachlorobutane) Further chlorination of dichlorobutenesGC-MS
4-Vinylcyclohexene Dimerization of butadieneGC-MS[12]
4-Chlorocrotonaldehyde Reaction of chlorine atoms with butadiene in the presence of oxygen[13]GC-MS, FTIR[13]

Experimental Protocols

1. Laboratory-Scale Liquid-Phase Butadiene Chlorination (Illustrative)

  • Disclaimer: This is an illustrative protocol and should be adapted and performed with a thorough risk assessment and adherence to all institutional safety guidelines.

  • Materials:

    • 1,3-Butadiene (inhibitor removed)

    • Chlorine gas

    • Inert solvent (e.g., dichloromethane, pre-dried)

    • Free-radical inhibitor

    • Quenching agent (e.g., sodium sulfite solution)

    • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and gas inlet/outlet

  • Procedure:

    • Set up the reactor in a well-ventilated fume hood. Ensure the cooling circulator for the reactor jacket is operational and set to the desired temperature (e.g., 10°C).

    • Charge the reactor with the inert solvent and the free-radical inhibitor.

    • Begin vigorous stirring and start a slow purge of an inert gas (e.g., nitrogen).

    • Cool the solvent to the desired reaction temperature (e.g., 40°C).

    • Slowly bubble a known flow rate of butadiene gas through the solvent.

    • Once the butadiene is dissolved, begin the slow, controlled introduction of chlorine gas below the surface of the liquid.

    • Monitor the reaction temperature closely. Adjust the chlorine addition rate to maintain a stable temperature.

    • Take aliquots of the reaction mixture at regular intervals to monitor the progress by GC analysis.

    • Once the reaction is complete (as determined by GC), stop the flow of chlorine and butadiene.

    • Purge the reactor with an inert gas to remove any unreacted chlorine.

    • Cautiously add a quenching solution to neutralize any remaining chlorine.

    • Proceed with the appropriate workup and purification steps (e.g., washing, drying, and distillation) to isolate the dichlorobutene products.

2. Conceptual Vapor-Phase Butadiene Chlorination

Vapor-phase chlorination is typically performed in a tubular reactor at elevated temperatures.[3] A mixture of gaseous butadiene and chlorine is introduced into the reactor. To control the exotherm, a large excess of butadiene is often used, and additional cold butadiene may be injected at various points along the reactor.[3] The product stream is then cooled and subjected to separation and purification processes.

Mandatory Visualizations

TroubleshootingWorkflow start Uncontrolled Temperature Rise (Thermal Runaway) stop_reagents Immediately Stop Reagent Addition start->stop_reagents emergency_cooling Apply Emergency Cooling stop_reagents->emergency_cooling quench Consider Quenching Reaction emergency_cooling->quench evacuate Evacuate Area if Uncontrolled quench->evacuate If temperature still rising investigate Investigate Root Cause quench->investigate If controlled inadequate_cooling Inadequate Cooling Capacity/Failure investigate->inadequate_cooling addition_rate Reagent Addition Too Fast investigate->addition_rate poor_mixing Poor Mixing/ Hotspots investigate->poor_mixing

Caption: Troubleshooting workflow for a thermal runaway event.

TemperatureControl reactor Jacketed Reactor Butadiene + Chlorine → Dichlorobutenes + Heat thermocouple Thermocouple reactor:f0->thermocouple Measures Temp cooling_system Cooling System (Circulator) cooling_system->reactor:head Circulates Coolant controller Temperature Controller thermocouple->controller Sends Signal controller->cooling_system Adjusts Cooling

Caption: Logic diagram for temperature control in a jacketed reactor.

References

Preventing polymerization during 1,3-Dichloro-2-butene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis of 1,3-dichloro-2-butene.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during the synthesis of this compound?

A1: The primary cause of unwanted polymerization during the synthesis of this compound is the free-radical polymerization of the starting material, 2-chloro-1,3-butadiene (chloroprene), and potentially the product itself. These conjugated dienes are susceptible to polymerization initiated by heat, light, oxygen, or other radical sources.

Q2: What are common signs that polymerization is occurring in my reaction?

A2: Signs of polymerization include:

  • An unexpected increase in the viscosity of the reaction mixture.

  • The formation of solid precipitates or gummy materials.

  • A rapid, uncontrolled increase in reaction temperature (exotherm), which can be dangerous.

  • Discoloration of the reaction mixture.

Q3: What general precautions can I take to minimize the risk of polymerization?

A3: To minimize polymerization, it is crucial to:

  • Use a polymerization inhibitor.

  • Maintain a low reaction temperature.

  • Exclude light by wrapping the reaction vessel in aluminum foil.

  • Work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Use purified reagents to avoid contaminants that could initiate polymerization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction mixture becomes viscous or solidifies. Uncontrolled polymerization.1. Immediately cool the reaction vessel in an ice bath. 2. If safe, quench the reaction by adding a solution of a polymerization inhibitor such as butylated hydroxytoluene (BHT) or phenothiazine. 3. For future attempts, increase the concentration of the polymerization inhibitor and ensure strict temperature control.
A significant amount of high molecular weight byproduct is observed in the final product. Slow polymerization occurred during the reaction or workup.1. Review the purification procedure; distillation should be performed under reduced pressure and at the lowest possible temperature. 2. Ensure a polymerization inhibitor is added to the material before distillation. 3. Consider using a different or a combination of inhibitors in the reaction.
The reaction exotherms uncontrollably. Runaway polymerization.1. This is a serious safety concern. If possible and safe, activate emergency cooling. Otherwise, evacuate the area. 2. This indicates insufficient heat removal and/or an inadequate amount of polymerization inhibitor. 3. In subsequent experiments, use a larger reaction volume for better heat dissipation, ensure efficient stirring, and add the reagents slowly. Increase the inhibitor concentration.
The product discolors upon storage. Slow polymerization and/or degradation.1. Store the purified this compound at a low temperature (2-8°C). 2. Ensure the product is stored in a dark, airtight container under an inert atmosphere. 3. Add a storage stabilizer, such as BHT, to the purified product.[1][2]

Inhibitor Data Summary

A variety of inhibitors are used to prevent the polymerization of chloroprene and related compounds. The choice of inhibitor and its concentration can depend on the specific reaction conditions.

Inhibitor Typical Concentration Notes
Butylated Hydroxytoluene (BHT) 100 - 1000 ppmA common and effective free-radical scavenger. Often used for storage stabilization.[1][2]
Phenothiazine 50 - 500 ppmA highly effective inhibitor, though it can be colored.
p-tert-Butyl Catechol (TBC) 50 - 500 ppmAnother effective shortstop for chloroprene polymerization.
Hindered Bis(phenol)methanes VariesCan be used in combination with other inhibitors for improved performance.
Hydroquinone (HQ) 100 - 1000 ppmA general-purpose polymerization inhibitor.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound via the hydrochlorination of 2-chloro-1,3-butadiene, with measures to prevent polymerization.

Materials:

  • 2-chloro-1,3-butadiene (chloroprene), freshly distilled and stored with a polymerization inhibitor (e.g., 100 ppm BHT)

  • Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)

  • Copper (I) Chloride (CuCl)

  • Polymerization Inhibitor (e.g., Phenothiazine or BHT)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Procedure:

  • Reactor Setup:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (for inert gas and HCl), a thermometer, and a condenser.

    • The entire apparatus should be flame-dried under vacuum and then maintained under a positive pressure of nitrogen or argon.

    • Wrap the flask in aluminum foil to protect it from light.

  • Reaction Mixture Preparation:

    • To the flask, add the copper (I) chloride catalyst and the polymerization inhibitor (e.g., 200 ppm of phenothiazine relative to the mass of chloroprene).

    • Add the anhydrous, degassed solvent.

    • Cool the mixture to the desired reaction temperature (e.g., 0-10°C) using an ice bath.

  • Addition of Reactants:

    • Slowly add the freshly distilled 2-chloro-1,3-butadiene to the stirred catalyst suspension.

    • Begin bubbling anhydrous hydrogen chloride gas through the mixture at a controlled rate, or add a solution of HCl dropwise.

    • Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by GC-MS or TLC.

    • Once the reaction is complete, stop the flow of HCl and purge the system with nitrogen to remove any excess HCl.

    • Quench the reaction by adding a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid and deactivate the catalyst.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Add a small amount of a high-boiling polymerization inhibitor (e.g., BHT) to the crude product.

    • Purify the this compound by vacuum distillation. Ensure the distillation is performed at the lowest possible temperature to prevent thermally induced polymerization.

Visualizations

Polymerization_Prevention_Pathway Factors Leading to Polymerization and Preventative Measures Heat Heat Radical_Initiation Free Radical Initiation Heat->Radical_Initiation Light Light Light->Radical_Initiation Oxygen Oxygen (from air) Oxygen->Radical_Initiation Impurities Metal Ions/ Peroxides Impurities->Radical_Initiation Polymerization Unwanted Polymerization Radical_Initiation->Polymerization Temp_Control Low Temperature (0-10°C) Temp_Control->Heat Light_Exclusion Exclusion of Light (e.g., Aluminum Foil) Light_Exclusion->Light Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxygen Inhibitors Polymerization Inhibitors (e.g., BHT, Phenothiazine) Inhibitors->Radical_Initiation Scavenges Radicals Purification Use of Purified Reagents Purification->Impurities

Caption: Logical diagram illustrating the causes of polymerization and the corresponding preventative strategies.

Synthesis_Workflow Experimental Workflow for this compound Synthesis Start Start Setup 1. Reactor Setup (Inert Atmosphere, Light Exclusion) Start->Setup Add_Catalyst 2. Add Catalyst (CuCl) & Inhibitor (Phenothiazine) Setup->Add_Catalyst Cool 3. Cool to 0-10°C Add_Catalyst->Cool Add_Reactants 4. Add Chloroprene & Slowly Add HCl Cool->Add_Reactants Monitor 5. Monitor Reaction (GC-MS/TLC) Add_Reactants->Monitor Monitor->Add_Reactants Adjust Addition Rate Based on Temperature Quench 6. Quench Reaction (aq. NaHCO3) Monitor->Quench Workup 7. Aqueous Workup & Drying Quench->Workup Add_Inhibitor_Distill 8. Add Inhibitor (BHT) for Distillation Workup->Add_Inhibitor_Distill Distill 9. Vacuum Distillation Add_Inhibitor_Distill->Distill Product Product: This compound Distill->Product

Caption: Workflow diagram for the synthesis of this compound, highlighting inhibitor addition points.

References

Technical Support Center: 1,3-Dichloro-2-butene (Stabilized with BHT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 1,3-Dichloro-2-butene stabilized with Butylated Hydroxytoluene (BHT).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of BHT in commercial this compound?

A1: Butylated Hydroxytoluene (BHT) is added to commercial this compound as a stabilizer.[1][2] Its primary function is to act as an antioxidant and free-radical scavenger.[1][3] this compound, being an unsaturated chlorinated hydrocarbon, is susceptible to degradation over time through various pathways, including oxidation and polymerization, especially when exposed to air, light, or heat. BHT inhibits these degradation processes by neutralizing free radicals that can initiate these reactions, thereby extending the shelf life and maintaining the purity of the chemical.[3]

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways for this compound are believed to be:

  • Hydrolysis: Reaction with moisture can lead to the formation of hydrochloric acid (HCl) and chloro-alcohols. The hydrolysis of this compound in moist soil and water has a half-life of approximately 3.2 days.[4]

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of peroxides and other oxidative degradation products. BHT is added to prevent this.[2]

  • Polymerization: As an unsaturated alkene, it can undergo free-radical polymerization, leading to the formation of oligomers and polymers. This can be initiated by impurities, heat, or light.

  • Isomerization: In the presence of catalysts or heat, dichlorobutene isomers can equilibrate. For instance, a liquid mixture of dichlorobutenes can equilibrate to a composition of 21% 3,4-dichloro-1-butene, 7% cis-1,4-, and 72% trans-1,4-dichloro-2-butene at 100°C in the presence of a catalyst.[5]

Q3: What is the typical concentration of BHT in commercial this compound?

A3: While the exact concentration can vary by manufacturer, a typical concentration range for BHT as a stabilizer in similar chlorinated hydrocarbons is between 100 and 500 ppm. For cosmetic products, BHT concentrations can range from 0.0002% to 0.8%.[6]

Q4: Can the BHT stabilizer interfere with my reaction?

A4: In most applications, the low concentration of BHT is unlikely to interfere with the intended reaction. However, in sensitive catalytic systems or when high purity is paramount, the presence of BHT could potentially have an effect. BHT is a sterically hindered phenol and is relatively unreactive under many conditions. If interference is suspected, it may be necessary to remove the BHT prior to use.

Q5: How can I remove BHT from this compound if necessary?

A5: BHT can be removed by passing the this compound through a column of activated alumina or silica gel. Alternatively, distillation can be used, as BHT has a significantly higher boiling point (around 265°C) than this compound (approximately 126-131°C).[1][7] However, it is crucial to use the purified, unstabilized this compound immediately to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Scenario 1: Unexpected Side Product Formation in a Nucleophilic Substitution Reaction

  • Issue: In a reaction where this compound is used as an electrophile for a nucleophilic substitution (e.g., in the synthesis of steroid analogs like 19-nortestosterone), you observe an unexpected side product with a similar mass to the expected product.[7]

  • Possible Causes & Troubleshooting Steps:

    • Isomeric Impurities: Commercial this compound is often a mixture of cis and trans isomers.[4] These isomers may react at different rates, leading to a mixture of diastereomeric products. Additionally, other dichlorobutene isomers could be present as impurities.

      • Action: Analyze the starting material by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric purity. If necessary, purify the starting material by distillation.

    • Elimination Side Reaction: The reaction conditions (e.g., strong, sterically hindered base) may favor an elimination reaction (dehydrochlorination) of this compound to form chloroprene derivatives, which could then polymerize or react further.

      • Action: Use a milder, non-hindered base. Lower the reaction temperature. Monitor the reaction closely by Thin Layer Chromatography (TLC) or GC to minimize reaction time.

    • Reaction with BHT Degradation Products: While unlikely, it's possible that under certain conditions, BHT could degrade, and its byproducts could react.

      • Action: If suspected, remove BHT from the starting material before the reaction.

Scenario 2: Inconsistent Reaction Yields or Rates

  • Issue: You are experiencing significant variability in reaction yields or rates between different batches of commercial this compound.

  • Possible Causes & Troubleshooting Steps:

    • Degradation of Starting Material: Older batches or improperly stored this compound may have partially degraded, leading to a lower concentration of the active reactant and the presence of inhibitors like HCl.

      • Action: Check the age and storage conditions of your reagent. Store in a cool, dark place under an inert atmosphere.[8] Before use, you can perform a purity check using GC.

    • Variable BHT Concentration: Different batches may have slightly different concentrations of BHT.

      • Action: If your reaction is sensitive to radical inhibitors, quantify the BHT concentration in each batch using a suitable analytical method like HPLC or GC-MS.

    • Presence of Water: Contamination with water can lead to hydrolysis and the formation of HCl, which can catalyze side reactions or affect pH-sensitive reactions.

      • Action: Use anhydrous solvents and handle the reagent under an inert atmosphere.

Quantitative Data Summary

ParameterValueConditionsSource
Hydrolysis Half-life 3.2 daysIn moist soil and water at 25°C[4]
Atmospheric Half-life ~28 hoursReaction with hydroxyl radicals[4]
Recommended BHT Concentration 100 - 500 ppmFor stabilizing similar chlorinated hydrocarbons[8]
BHT Concentration in Cosmetics 0.0002% - 0.8%Leave-on and rinse-off products[6]

Experimental Protocols

Protocol 1: Purity and Isomer Ratio Analysis of this compound by Gas Chromatography (GC)

  • Objective: To determine the purity and the ratio of cis to trans isomers in a commercial sample of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL of a 1% solution in hexane.

  • Procedure:

    • Prepare a 1% (v/v) solution of the this compound sample in high-purity hexane.

    • Inject the sample into the GC.

    • Identify the peaks corresponding to the cis and trans isomers of this compound based on their retention times (typically, the cis isomer will elute slightly before the trans isomer).

    • Determine the area percent of each peak to calculate the purity and the isomer ratio.

Protocol 2: Quantification of BHT in this compound by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the concentration of BHT in a commercial sample of this compound.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile/water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Procedure:

    • Standard Preparation: Prepare a series of BHT standard solutions in the mobile phase with concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: Accurately weigh about 1 g of the this compound sample into a 10 mL volumetric flask and dilute to volume with the mobile phase.

    • Inject the standards to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the BHT in the sample by comparing its peak area to the calibration curve.

Visualizations

BHT_Stabilization_Mechanism cluster_degradation Degradation Pathway (Uninhibited) cluster_stabilization BHT Stabilization DCB This compound DCB_Radical Dichlorobutenyl Radical DCB->DCB_Radical reacts with Initiator Initiator (O₂, Light, Heat) Radical Free Radical (R•) Initiator->Radical generates Radical->DCB_Radical BHT BHT (ArOH) Radical->BHT quenched by Polymer Polymerization / Oxidation Products DCB_Radical->Polymer leads to BHT_Radical Stable BHT Radical (ArO•) BHT->BHT_Radical donates H• to NonRadical Non-radical Products BHT_Radical->NonRadical terminates another radical

Caption: BHT stabilization mechanism for this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low yield, side product) Check_Purity Analyze Starting Material Purity (GC, NMR) Start->Check_Purity Pure Purity is High Check_Purity->Pure Yes Impure Purity is Low / Isomers Present Check_Purity->Impure No Review_Conditions Review Reaction Conditions (Temp, Base, Solvent) Pure->Review_Conditions Purify Purify Starting Material (Distillation, Chromatography) Impure->Purify End Re-run Experiment Purify->End Conditions_OK Conditions Appear Optimal Review_Conditions->Conditions_OK Yes Conditions_Not_OK Conditions May Favor Side Reactions Review_Conditions->Conditions_Not_OK No Remove_BHT Consider BHT Interference (for sensitive reactions) Conditions_OK->Remove_BHT Modify_Conditions Modify Reaction Conditions (e.g., lower temp, weaker base) Conditions_Not_OK->Modify_Conditions Modify_Conditions->End BHT_Suspected Interference Plausible Remove_BHT->BHT_Suspected Yes BHT_Unlikely Interference Unlikely Remove_BHT->BHT_Unlikely No Purify_BHT Remove BHT Before Reaction BHT_Suspected->Purify_BHT BHT_Unlikely->End Purify_BHT->End

Caption: Troubleshooting workflow for unexpected results.

References

Improving regioselectivity in the synthesis of dichlorobutenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving regioselectivity in the synthesis of dichlorobutenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the chlorination of butadiene?

The chlorination of 1,3-butadiene typically yields two main regioisomeric products: 3,4-dichloro-1-butene (the 1,2-addition product) and 1,4-dichloro-2-butene (the 1,4-addition product). The 1,4-dichloro-2-butene can exist as both cis and trans isomers.

Q2: How can I control the regioselectivity to favor the formation of 3,4-dichloro-1-butene?

The formation of 3,4-dichloro-1-butene is favored under kinetic control. This means running the reaction at lower temperatures. This product is the result of a faster reaction rate, even though it is the less thermodynamically stable isomer.

Q3: How can I improve the yield of 1,4-dichloro-2-butene?

To favor the formation of the more stable 1,4-dichloro-2-butene, the reaction should be run under thermodynamic control, which typically involves higher temperatures. At elevated temperatures, an equilibrium can be established between the isomers, favoring the thermodynamically more stable 1,4-adduct.[1] One study reported that heating a liquid mixture of dichlorobutenes at 100 °C in the presence of a catalyst resulted in an equilibrium mixture containing 21% 3,4-dichloro-1-butene, 7% cis-1,4-dichloro-2-butene, and 72% trans-1,4-dichloro-2-butene.[1]

Q4: What are the most common side reactions, and how can they be minimized?

A common issue is the formation of higher chlorinated products and polymers. These side reactions are often the result of free-radical pathways. To minimize these, it is recommended to:

  • Use a free-radical inhibitor: Minor amounts of a free-radical inhibitor can be added to the reaction mixture to suppress unwanted free-radical chlorination.[2] Oxygen can also act as a free-radical inhibitor.[3]

  • Control stoichiometry: Avoid a large excess of chlorine, as this can lead to over-chlorination.

  • Maintain controlled temperatures: Runaway reactions can lead to a variety of side products.

Q5: Can a catalyst be used to improve the synthesis?

Yes, a chlorination catalyst can be used to increase the rate of the reaction and the overall yield of dichlorobutenes.[2] While specific catalysts for regioselectivity in butadiene chlorination are often proprietary, Lewis acids are generally known to promote electrophilic addition.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor regioselectivity, mixture of isomers is difficult to separate. Reaction conditions are intermediate between kinetic and thermodynamic control.To favor 3,4-dichloro-1-butene (kinetic product): Lower the reaction temperature. To favor 1,4-dichloro-2-butene (thermodynamic product): Increase the reaction temperature.
Low yield of desired dichlorobutene. - Inefficient reaction. - Formation of side products (polymers, over-chlorinated butanes).- Consider using a catalyst to increase the reaction rate. - Add a free-radical inhibitor to the reaction mixture. - Ensure the reaction is run under an inert atmosphere to prevent unwanted oxidation.
Formation of significant amounts of tetrachlorobutanes. Excess of chlorinating agent.Use a stoichiometric amount of chlorine relative to butadiene.
Reaction is too slow at low temperatures for kinetic control. Low reactivity of the starting materials at the desired temperature.Introduce a suitable catalyst that is active at low temperatures to accelerate the desired electrophilic addition without promoting side reactions.
Difficulty in reproducing results. - Inconsistent temperature control. - Presence of impurities that may act as catalysts or inhibitors. - Inconsistent mixing.- Use a reliable temperature-controlled bath. - Ensure the purity of starting materials and solvents. - Maintain consistent and efficient stirring throughout the reaction.

Data Presentation

Table 1: Isomer Distribution in Dichlorobutene Synthesis

Product Synthesis Condition Approximate Ratio Reference
3,4-dichloro-1-butene : 1,4-dichloro-2-buteneStandard chlorination of butadiene40 : 60[4][5]
3,4-dichloro-1-butene : cis-1,4-dichloro-2-butene : trans-1,4-dichloro-2-buteneLiquid mixture at 100 °C with catalyst (equilibrium)21 : 7 : 72[1]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Chlorination of Butadiene

This protocol is a general guideline and should be optimized for specific laboratory conditions and desired outcomes.

Materials:

  • 1,3-Butadiene

  • Chlorine gas

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Free-radical inhibitor (e.g., hydroquinone, tert-butylcatechol)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone or cryocooler)

Procedure:

  • Set up the three-necked flask with the gas inlet tube, condenser, and a stopper in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

  • Charge the flask with the inert solvent and the free-radical inhibitor.

  • Cool the flask to the desired reaction temperature using the low-temperature bath. For favoring the kinetic product (3,4-dichloro-1-butene), a temperature of -15 °C or lower is recommended.

  • Carefully condense a known amount of 1,3-butadiene into the cooled solvent.

  • Slowly bubble a stoichiometric amount of chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the desired reaction temperature.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen or argon) to remove any unreacted chlorine and butadiene.

  • The reaction mixture can then be worked up by washing with a dilute solution of sodium bicarbonate followed by water to remove any acidic byproducts.

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.

  • The resulting mixture of dichlorobutenes can be analyzed by GC-MS to determine the isomer ratio and purified by fractional distillation.

Visualizations

Reaction Pathway for Butadiene Chlorination

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Butadiene 1,3-Butadiene Carbocation Allylic Carbocation (Resonance Stabilized) Butadiene->Carbocation Electrophilic Attack Chlorine Chlorine (Cl2) Chlorine->Carbocation Product_1_2 3,4-dichloro-1-butene (1,2-addition, Kinetic Product) Carbocation->Product_1_2 Low Temperature Product_1_4 1,4-dichloro-2-butene (1,4-addition, Thermodynamic Product) Carbocation->Product_1_4 High Temperature

Caption: Reaction pathway for the chlorination of butadiene.

Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity Observed DesiredProduct What is the desired product? Start->DesiredProduct Kinetic 3,4-dichloro-1-butene (Kinetic) DesiredProduct->Kinetic 1,2-addition Thermodynamic 1,4-dichloro-2-butene (Thermodynamic) DesiredProduct->Thermodynamic 1,4-addition LowerTemp Lower Reaction Temperature Kinetic->LowerTemp IncreaseTemp Increase Reaction Temperature Thermodynamic->IncreaseTemp CheckInhibitor Check for Free-Radical Inhibitor LowerTemp->CheckInhibitor CheckCatalyst Consider Catalyst for Lower Temp Activity LowerTemp->CheckCatalyst IncreaseTemp->CheckInhibitor Analyze Analyze Product Ratio by GC-MS CheckInhibitor->Analyze CheckCatalyst->Analyze

References

Technical Support Center: Monitoring Dichlorobutene Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods used to monitor the progress of dichlorobutene reactions. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.

Section 1: Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for analyzing volatile dichlorobutene isomers due to its high resolution and sensitivity.

Frequently Asked Questions (FAQs): GC

Q1: Can Gas Chromatography (GC) be used for real-time monitoring of dichlorobutene reactions?

A1: While GC is a robust separation technique, its application for true real-time monitoring can be limited by the time required for sample injection, separation, and detection. However, online GC systems with automated sampling can provide near real-time data, with cycle times as low as a few minutes, which is suitable for slower reactions.[1]

Q2: What type of GC column is best suited for separating dichlorobutene isomers?

A2: A non-polar capillary column, such as a DB-5ms, is generally suitable for the separation of dichlorobutene isomers.[2] The choice of column will ultimately depend on the specific isomers being analyzed and the desired resolution.

Q3: What are the key dichlorobutene isomers I should expect to see in my reaction mixture?

A3: The primary isomers produced from the reaction of chlorine and butadiene are 3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene.[3][4] When this mixture is heated, an equilibrium is established.[3][4]

Troubleshooting Guide: GC Analysis

Q1: Why is the baseline in my GC chromatogram unstable or drifting?

A1: An unstable or drifting baseline can be caused by several factors:

  • System Leaks: Check for leaks at the injector, detector fittings, and gas lines. An electronic leak detector is recommended for this.[1][5]

  • Contaminated Carrier Gas: Ensure the carrier gas is of high purity and that any gas purifiers or traps are not exhausted.[1][5] Oxygen contamination, in particular, can degrade the column's stationary phase.[5]

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures. If you suspect column bleed, condition the column according to the manufacturer's instructions.[1][5] If the problem persists, the column may be damaged and require replacement.[5]

  • Detector Contamination: The detector may be contaminated. Follow the instrument manual's procedure for cleaning the detector.[5][6]

Q2: My chromatographic peaks are tailing. What does this indicate and how can I fix it?

A2: Peak tailing is often a sign of active sites within the GC system that interact undesirably with the analytes.[1]

  • Active Sites in Liner/Column: Use a deactivated inlet liner and ensure the column is properly installed to minimize dead volume.[1] Some active compounds may always exhibit some tailing; in such cases, using an inert flow path can help.[7]

  • Column Contamination: Non-volatile residues can accumulate at the head of the column. Trimming 10-30 cm from the inlet end of the column can often resolve this issue.[8]

Q3: What causes peak fronting in my GC analysis?

A3: Peak fronting is typically caused by column overloading or injecting too large a sample volume for the liner.[1] Try reducing the injection volume or the concentration of the sample. For splitless injections, a mismatch between solvent boiling point and initial oven temperature can also be a cause.[7]

Q4: I am observing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A4: Ghost peaks are extraneous peaks that are not part of your sample. They usually result from contamination or carryover from a previous injection.[8]

  • Septum Bleed: Particles from a degraded septum can enter the inlet. Replace the septum regularly.[6][8]

  • Contamination: Clean the injector and replace the inlet liner.[6][8] Running a blank analysis (injecting only the solvent) can help confirm if the system is contaminated.[7]

  • Carryover: Ensure the column is adequately baked out between runs to elute all components from the previous sample.[7]

Q5: Why has the sensitivity of my analysis decreased?

A5: A decrease in sensitivity or response can be due to several factors:

  • Inlet Contamination: Active sites in the inlet liner can cause adsorption of the analyte. Clean or replace the liner.[5][8]

  • Column Issues: The column may be contaminated or damaged. Try trimming the column inlet.[8]

  • Detector Fouling: The detector may be contaminated and require cleaning.[8]

  • Injector Leak: A leak in the injector can lead to sample loss.[5]

Section 2: High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile compounds like dichlorobutenes, HPLC can be an excellent technique for non-volatile or thermally labile compounds that may be present in the reaction mixture.[1]

Frequently Asked Questions (FAQs): HPLC

Q1: What are the advantages of using online HPLC for reaction monitoring?

A1: Online HPLC systems allow for the automated sampling, quenching, dilution, and injection of reaction aliquots. This provides detailed kinetic profiles by plotting the concentration of reactants and products over time.[1]

Q2: Is it challenging to develop an HPLC method for dichlorobutene isomers?

A2: There is a lack of readily available, validated HPLC methods for separating all dichlorobutene isomers. The separation of these nonpolar isomers on a standard C18 column can be challenging, and method development may require exploring alternative stationary phases. However, methods for specific isomers, like trans-1,4-dichloro-2-butene, have been developed using reverse-phase columns with a mobile phase of acetonitrile and water.[9]

Troubleshooting Guide: HPLC Analysis

Q1: My HPLC baseline is unstable. What are the common causes?

A1: An unstable baseline in HPLC can be attributed to:

  • Improperly Degassed Mobile Phase: Dissolved gases in the mobile phase can outgas in the system, causing pressure fluctuations and an unstable baseline. Ensure your mobile phase is thoroughly degassed before and during use.[1]

  • Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift. Use a column thermostat to maintain a constant temperature.[1]

  • Contaminated Detector: A dirty detector flow cell can lead to a noisy or drifting baseline. Flush the system with a strong, appropriate solvent to clean the detector.[1]

  • Leaks: Check all fittings to ensure they are secure and not leaking.[1]

Q2: What causes peak tailing in my HPLC chromatogram?

A2: Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase.[1]

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for your analyte to prevent unwanted ionic interactions with residual silanols on the stationary phase.[1]

  • Column Degradation: The column may be old or contaminated. Try flushing the column or, if necessary, replace it.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for distinguishing between dichlorobutene isomers due to its sensitivity to the unique chemical environment of each proton and carbon atom.[2] It is also a powerful tool for in-situ reaction monitoring.[10]

Frequently Asked Questions (FAQs): NMR

Q1: How can NMR distinguish between cis- and trans-1,4-dichloro-2-butene?

A1: The primary way to differentiate between the cis and trans isomers is through the coupling constants of the vinylic protons in the ¹H NMR spectrum.[2] The coupling constant (J-value) for trans protons is typically larger than for cis protons.

Q2: Why is ¹³C NMR useful for isomer identification?

A2: The number of unique carbon signals in a ¹³C NMR spectrum is a key differentiator. 3,4-dichloro-1-butene, which lacks symmetry, will show four distinct carbon signals, whereas the more symmetrical 1,4-dichloro-2-butene isomers will show fewer signals.[2]

Q3: Can NMR be used for quantitative analysis of the reaction mixture?

A3: Yes, NMR is an inherently quantitative technique.[10][11] Under the correct acquisition conditions, the signal integrals are directly proportional to the molar concentration of each species, allowing for the determination of reactant consumption and product formation over time.[10]

Troubleshooting Guide: NMR Analysis

Q1: My FlowNMR or in-situ NMR data shows quantification errors. What are the common causes?

A1: Quantification errors in flow or in-situ NMR can arise from several factors:

  • Incomplete Magnetization: In FlowNMR, a continuously flowing sample may not be fully magnetized before reaching the detection coil, leading to reduced signal intensity and quantification errors.[1] It may be necessary to apply a correction factor to account for these flow effects.[1]

  • Improper Relaxation Delay: For quantitative analysis, the relaxation delay (d1) must be long enough (typically 5 times the longest T1 value) to allow all nuclei to fully relax between scans. An insufficient delay will lead to signal saturation and inaccurate integrals.[2]

  • Inhomogeneous Mixture: If the reaction mixture is not well-mixed within the NMR tube, the portion being measured may not be representative of the bulk solution, leading to inconsistent results.

Section 4: In-Situ Spectroscopic Methods (FTIR & Raman)

In-situ techniques like Attenuated Total Reflectance (ATR)-FTIR and Raman spectroscopy allow for real-time monitoring of reactions without the need for sampling.[1][12] They provide valuable information by tracking changes in characteristic vibrational bands of reactants and products.[1]

Troubleshooting Guide: In-Situ Spectroscopy

Q1: My in-situ FTIR/Raman spectra are showing inconsistent intensities between runs. What could be the issue?

A1: Inconsistent spectral intensities can result from:

  • Variations in Probe Position: The immersion probe must be securely fixed in the same position for each experiment to ensure consistent interaction with the reaction mixture.[1]

  • Sample Heterogeneity or Turbidity: If the reaction mixture is heterogeneous or becomes turbid, the signal can be scattered or blocked. Ensure stirring is adequate to maintain a uniform mixture at the probe tip.[1]

  • Presence of Bubbles: Gas evolution can cause bubbles to form on the surface of the probe, interfering with the measurement. Adjust stirring or probe placement to minimize this effect.[1]

Q2: Are there safety considerations when using in-situ probes for these reactions?

A2: Yes, safety is critical. You must ensure that the in-situ probe material is chemically compatible with all reactants, solvents, and products to prevent corrosion or unwanted side reactions. The probe and its fittings must also be able to withstand the reaction temperature and pressure.[1]

Data Presentation

Table 1: Comparison of Analytical Methods for Dichlorobutene Reaction Monitoring

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)In-situ FTIR/Raman
Principle Separation by volatility/polaritySeparation by polarityNuclear spin resonanceInfrared/Raman absorption
Speed Minutes (can be slow for real-time)[1]Minutes (slower than spectroscopy)[1]Seconds to minutesSeconds to minutes[1]
Strengths Excellent separation of volatile isomers, high sensitivity.Good for non-volatile or thermally labile compounds, quantitative.[1]Definitive isomer identification, inherently quantitative, non-invasive.[2][10]Real-time functional group information, non-invasive.[1]
Limitations Not ideal for thermally unstable compounds, requires sampling.Method development can be challenging for nonpolar isomers.Lower sensitivity compared to chromatography, can be complex.Spectral overlap can be an issue, water can interfere with FTIR.[1]

Table 2: Representative Spectroscopic Data for Dichlorobutene Isomers

Isomer¹H NMR Chemical Shifts (ppm, approximate)[2]¹³C NMR Chemical Shifts (ppm, approximate)[2]
3,4-dichloro-1-butene 5.9 (m, 1H), 5.5 (m, 2H), 4.7 (m, 1H), 4.1 (m, 2H)134, 120, 65, 55
trans-1,4-dichloro-2-butene 5.9 (t, 2H), 4.1 (d, 4H)130, 45
cis-1,4-dichloro-2-butene 5.9 (t, 2H), 4.2 (d, 4H)129, 40
Note: Chemical shifts can vary based on solvent and experimental conditions.[2]

Experimental Protocols

Protocol 1: GC-MS Analysis of Dichlorobutene Isomers

This protocol is a general guideline based on standard methods for volatile organic compounds.

  • Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A non-polar capillary column (e.g., DB-5ms) is recommended.[2]

  • Sample Preparation: Prepare a dilute solution of the reaction aliquot (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.[2]

  • GC Conditions:

    • Injector Temperature: 250 °C[2]

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.[2]

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.[2]

    • Injection: Inject 1 µL with an appropriate split ratio (e.g., 50:1).[2]

  • MS Conditions:

    • Source Temperature: 230 °C[2]

    • Mass Range: Scan from m/z 35 to 200.[2]

    • Mode: Use Full Scan for qualitative identification and Selected Ion Monitoring (SIM) for improved quantitative analysis.

  • Data Analysis: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to identify the isomer based on its fragmentation pattern and compare it to spectral libraries.[2]

Protocol 2: In-situ FTIR Monitoring of Reaction Progress

This protocol outlines real-time monitoring using an ATR-FTIR probe.[1]

  • System Setup: Insert a clean, dry Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium. Connect the probe to the FTIR spectrometer.[1]

  • Background Spectrum: Before initiating the reaction, record a background spectrum of the reaction mixture (solvents and starting materials). This will be automatically subtracted from subsequent spectra.[1]

  • Reaction Initiation: Initiate the reaction by adding the final reactant or catalyst.[1]

  • Data Acquisition: Immediately begin acquiring spectra at regular, predetermined intervals (e.g., every 30-60 seconds).[1]

  • Data Analysis: Identify characteristic infrared absorption bands for key reactants and products. Plot the absorbance or peak area of these bands as a function of time to generate a kinetic profile of the reaction.[1]

Protocol 3: NMR Sample Preparation and Analysis

This protocol is for obtaining high-quality NMR spectra for isomer identification.[2]

  • Sample Preparation: Dissolve approximately 10-20 mg of the reaction mixture aliquot in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.[2]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a 90° pulse width.

    • Set a relaxation delay of at least 5 seconds to ensure accurate integration for quantitative analysis.[2]

    • Acquire 16-32 scans for a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • A relaxation delay of 2-5 seconds is typically sufficient.

    • A larger number of scans (e.g., 1024 or more) may be needed to achieve adequate signal-to-noise.[2]

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal (0 ppm).

Visualizations

Troubleshooting_Workflow cluster_start Start: Chromatographic Problem Identified cluster_check Initial Checks cluster_isolate Isolate the Problem Source cluster_action Corrective Actions cluster_verify Verification start e.g., Peak Tailing, Drifting Baseline, Ghost Peaks check_params Verify Method Parameters (Temps, Flows, etc.) start->check_params check_changes Review Recent Changes (New Column, Maintenance, etc.) start->check_changes inlet Inspect Inlet (Septum, Liner, Leaks) check_params->inlet check_changes->inlet column Inspect Column (Installation, Contamination, Damage) inlet->column action_inlet Replace Septum/Liner, Fix Leaks inlet->action_inlet detector Inspect Detector (Cleanliness, Gas Flows) column->detector action_column Reinstall/Trim Column, Bake-out or Replace column->action_column action_detector Clean Detector, Adjust Flows detector->action_detector verify Run Blank & Standard to Confirm Fix action_inlet->verify action_column->verify action_detector->verify

Caption: A systematic workflow for troubleshooting common GC/HPLC issues.

InSitu_Workflow setup 1. System Setup - Insert ATR Probe - Connect to Spectrometer background 2. Acquire Background - Spectrum of Solvent & Starting Materials setup->background initiate 3. Initiate Reaction - Add Catalyst or Final Reagent background->initiate acquire 4. Acquire Data - Collect Spectra at Regular Intervals initiate->acquire analyze 5. Analyze Data - Track Characteristic Peaks - Plot Absorbance vs. Time acquire->analyze

Caption: Experimental workflow for in-situ reaction monitoring using FTIR.

Method_Selection start Goal of Analysis? q1 Need Real-Time Kinetics? start->q1 Reaction Monitoring q2 Need Definitive Isomer ID? start->q2 Structural Elucidation q3 Need to Separate All Volatile Components? start->q3 Mixture Quantification ans1 In-Situ FTIR/Raman q1->ans1 Yes ans4 Offline GC or HPLC q1->ans4 No ans2 NMR Spectroscopy q2->ans2 Yes ans3 GC-MS q2->ans3 No, but need separation q3->ans3 Yes q3->ans4 No, just key components

Caption: Decision tree for selecting an appropriate analytical method.

References

Technical Support Center: Selective Synthesis of Dichlorobutene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of dichlorobutene isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, purification, and analysis of dichlorobutene isomers.

Synthesis & Selectivity

Question 1: My chlorination of 1,3-butadiene is producing a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene isomers. How can I control the isomer ratio?

Answer: Achieving high selectivity in the direct chlorination of 1,3-butadiene is a significant challenge as the reaction inherently produces a mixture of 1,2-addition (3,4-dichloro-1-butene) and 1,4-addition (1,4-dichloro-2-butene) products.[1][2] The ratio is influenced by reaction conditions, particularly temperature.

  • Troubleshooting Low Selectivity:

    • Temperature Control: The electrophilic addition of chlorine to butadiene is highly exothermic.[3] Maintaining a low and stable reaction temperature (typically below 0°C) is crucial to influence the kinetic vs. thermodynamic product ratio.[4]

    • Reaction Phase: The reaction can be performed in either the liquid or vapor phase.[5] Liquid-phase reactions, often conducted between 40-60°C, allow for better temperature control and can improve yields when using a suitable solvent.[3] Vapor-phase chlorination occurs at much higher temperatures (e.g., 240-300°C) and will yield a different isomer distribution.[6]

    • Catalyst Screening: While many industrial processes focus on downstream isomerization, the use of a specific chlorination catalyst can influence the initial isomer selectivity.[3] Lewis acid catalysts may favor the formation of the thermodynamically more stable 1,4-isomer.

Question 2: I am observing significant byproduct formation, including tetrachlorobutanes and other high-boiling point impurities. What is the cause and how can I minimize it?

Answer: Over-chlorination and side reactions are common issues.

  • Troubleshooting Byproduct Formation:

    • Control Stoichiometry: Ensure precise control over the chlorine to butadiene molar ratio. An excess of chlorine will lead to the formation of tetrachlorobutanes.[7]

    • Use of Inhibitors: Free-radical chlorination can occur, leading to undesired byproducts. The addition of a free-radical inhibitor, such as small amounts of oxygen, can suppress these pathways.[3][7]

    • Temperature Management: High reaction temperatures can promote side reactions. Employing an evaporatively cooled reactor, where the heat of reaction is removed by vaporizing the solvent and unreacted butadiene, is an effective industrial strategy to maintain stable, low temperatures.[3]

Isomerization & Purification

Question 3: I need to enrich the 3,4-dichloro-1-butene content from my reaction mixture for chloroprene synthesis. What is the recommended procedure?

Answer: The most common industrial method is the catalytic isomerization of the 1,4-dichloro-2-butene present in the mixture.[5][8]

  • Process Overview:

    • Initial Separation (Optional): While not always necessary, a preliminary fractional distillation can remove some of the lower-boiling 3,4-isomer if a stream highly enriched in the 1,4-isomers is desired for the isomerization step.[9]

    • Catalytic Isomerization: The dichlorobutene mixture is heated to 60–120 °C in the presence of an isomerization catalyst.[5] This establishes an equilibrium among the isomers.[9]

    • Catalyst Choice: Various catalysts can be employed, including mixed-valence copper complexes or supported iron oxide systems.[10] The choice of catalyst can affect reaction rate and equilibrium position.

    • Final Purification: The equilibrated mixture is then subjected to careful fractional distillation to separate the desired 3,4-dichloro-1-butene.

Question 4: I am struggling to separate the dichlorobutene isomers effectively using fractional distillation. The fractions are still mixtures. How can I improve the separation?

Answer: Separation by fractional distillation is challenging due to the close boiling points of the isomers.[1]

  • Troubleshooting Poor Separation:

    • Column Efficiency: Use a distillation column with a high number of theoretical plates. The greater the efficiency of the column, the better the separation of components with close boiling points will be.[1]

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but at the cost of a longer distillation time and higher energy consumption. This needs to be optimized for your specific mixture and equipment.

    • Control Distillation Rate: Ensure a slow, steady distillation rate by carefully controlling the heat input. This helps maintain the vapor-liquid equilibrium within the column. Too high a rate can lead to channeling or flooding, which ruins separation efficiency.[1]

    • Vacuum Distillation: Distilling under reduced pressure lowers the boiling points and can help prevent thermal degradation of the dichlorobutenes, especially during prolonged heating.

Analysis & Characterization

Question 5: My GC-MS analysis shows overlapping peaks for the dichlorobutene isomers. How can I achieve better resolution?

Answer: Peak co-elution is a common analytical challenge.[11] Given the similar chemical nature and volatility of the isomers, optimizing the GC method is critical.

  • Troubleshooting Peak Overlap:

    • Column Selection: The choice of capillary column is crucial. A standard non-polar column (e.g., DB-5ms, 5% phenyl-methylpolysiloaxane) separates primarily by boiling point.[12] If co-elution persists, switching to a more polar stationary phase (e.g., a wax column like CP-Wax 57 CB) can alter the selectivity and resolve the peaks.[13]

    • Optimize Oven Temperature Program: Use a slower temperature ramp (e.g., 2-5 °C/min). A slower ramp rate increases the interaction time of the analytes with the stationary phase, often leading to better separation.[13] You can also add an isothermal hold at a temperature that provides the best separation for the critical pair.

    • Carrier Gas Flow Rate: Ensure the carrier gas (Helium or Hydrogen) flow rate is optimal for your column dimensions to achieve the highest efficiency.

    • Mass Spectrometry: Even with chromatographic overlap, you can sometimes use deconvolution software or analyze unique mass fragments if the mass spectra of the isomers have sufficient differences, although their fragmentation patterns are often very similar.[12]

Data Presentation

Table 1: Physical Properties of Key Dichlorobutene Isomers Data compiled from multiple sources. Boiling points are at atmospheric pressure.

IsomerMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (at 20°C)
3,4-Dichloro-1-butene124.99118.61.1531.4630
cis-1,4-Dichloro-2-butene124.99152.51.1881.4887 (at 25°C)
trans-1,4-Dichloro-2-butene124.99125.51.13~1.486

Table 2: Typical Isomer Distribution at Equilibrium Data represents a liquid mixture equilibrated at 100°C in the presence of a catalyst.[3]

IsomerComposition in Liquid Phase (%)Composition in Vapor Phase (%)
3,4-Dichloro-1-butene2152
cis-1,4-Dichloro-2-butene76
trans-1,4-Dichloro-2-butene7242

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Chlorination of 1,3-Butadiene

This protocol outlines a general method for the synthesis of a dichlorobutene isomer mixture.[3][4]

  • Reactor Setup: Equip a reaction vessel with a stirrer, a cooling bath, a gas inlet for chlorine, and a reflux condenser cooled to a low temperature to return vaporized solvent and butadiene.

  • Solvent and Reactant: Charge the reactor with a suitable inert solvent (e.g., pentane, carbon tetrachloride) and liquefied 1,3-butadiene. The solvent acts as a diluent and aids in temperature control.[3]

  • Cooling: Cool the reaction vessel to the desired temperature (e.g., < 0°C) using the cooling bath.

  • Chlorine Addition: Bubble chlorine gas through the stirred solution at a controlled rate. Monitor the reaction temperature closely to manage the exothermic process.

  • Monitoring: The progress of the reaction can be monitored by the uptake of chlorine or by periodic sampling and GC analysis.

  • Work-up: Upon completion, stop the chlorine flow. Purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl byproduct. The crude product can be washed with a dilute alkaline solution.[4]

  • Isolation: Remove the solvent by distillation to yield the crude mixture of dichlorobutene isomers.[4]

Protocol 2: GC-MS Analysis of Dichlorobutene Isomers

This protocol provides a starting point for the analytical separation and identification of dichlorobutene isomers.[12][14]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the dichlorobutene mixture in a volatile solvent like dichloromethane or hexane.[12]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: 250 °C, with an appropriate split ratio (e.g., 50:1).[12]

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.[12]

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl methylpolysiloxane stationary phase).[14]

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.[12]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: Scan from m/z 35 to 200.[12]

    • Source Temperature: 230 °C.[12]

  • Data Analysis: Identify peaks in the total ion chromatogram. Confirm isomer identity by comparing retention times with known standards and analyzing fragmentation patterns, paying attention to the characteristic isotopic patterns for chlorine-containing fragments.[12][14]

Mandatory Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isomerization Butadiene 1,3-Butadiene Reaction Chlorination Reactor (Low Temp, Inert Solvent) Butadiene->Reaction Chlorine Chlorine (Cl2) Chlorine->Reaction Crude_Mix Crude Product: Isomer Mixture & Byproducts Reaction->Crude_Mix Yields mixture Distillation1 Fractional Distillation Crude_Mix->Distillation1 Distillation2 Final Fractional Distillation Distillation1->Distillation2 Lower boiling fraction (Enriched in 3,4-DCB) DCB_14 1,4-dichloro-2-butene (cis/trans mixture) Distillation1->DCB_14 Higher boiling fraction Isomerization Catalytic Isomerization (Heat, Catalyst) Isomerization->Distillation2 Equilibrated mixture DCB_34 Pure 3,4-dichloro-1-butene Distillation2->DCB_34 Purified product Distillation2->DCB_14 Recycle DCB_14->Isomerization Feed for isomerization G cluster_problem Troubleshooting Path cluster_solution Solutions Start Start: Poor Isomer Separation in Fractional Distillation Check_Column Is Column Efficiency (Theoretical Plates) Sufficient? Start->Check_Column Check_Rate Is Distillation Rate (Heat Input) Too High? Check_Column->Check_Rate Yes Sol_Column Action: Use a column with more theoretical plates. Check_Column->Sol_Column No Check_Reflux Is Reflux Ratio Optimized? Check_Rate->Check_Reflux No Sol_Rate Action: Reduce heat input for a slower, steady distillation. Check_Rate->Sol_Rate Yes Sol_Reflux Action: Increase reflux ratio and re-evaluate separation. Check_Reflux->Sol_Reflux No End Result: Improved Isomer Separation Check_Reflux->End Yes Sol_Column->End Sol_Rate->End Sol_Reflux->End G Isomer_Mix Dichlorobutene Isomer Mixture GC_MS GC-MS Analysis Isomer_Mix->GC_MS Initial Separation & Broad ID GC_Sep Separates by Retention Time Confirms MW & Fragmentation GC_MS->GC_Sep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Struct Definitive Structure ID: ¹³C: 4 signals -> 3,4-isomer ¹³C: 2 signals -> 1,4-isomer NMR->NMR_Struct IR IR / Raman Spectroscopy IR_Stereo Confirms Stereochemistry: ~965 cm⁻¹ peak confirms trans-1,4-isomer IR->IR_Stereo GC_Sep->NMR For Definitive Structure NMR_Stereo Distinguishes cis/trans via coupling constants NMR_Struct->NMR_Stereo NMR_Stereo->IR For Confirmation

References

Validation & Comparative

A Comparative Analysis of the Physicochemical Properties of Dichlorobutene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the key physicochemical properties of various dichlorobutene isomers. The data presented is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how the positional and geometric isomerism of chlorine atoms on the butene backbone influences these fundamental characteristics.

Physicochemical Data of Dichlorobutene Isomers

The following table summarizes the experimental data for the boiling point, melting point, density, and solubility of several dichlorobutene isomers. These properties are critical for predicting the behavior of these compounds in various chemical and biological systems.

IsomerBoiling Point (°C)Melting Point (°C)Density (g/cm³)Water SolubilityOther Solubilities
3,4-Dichloro-1-butene 118.6[1]-61[1]1.153 @ 25°C[1]InsolubleVery soluble in benzene and chloroform.[2]
cis-1,4-Dichloro-2-butene 152.5[3]-48[3]1.188 @ 25°C[3]580 mg/L[3]Soluble in alcohol, ether, acetone, benzene.[3]
trans-1,4-Dichloro-2-butene 153 - 155.5[4][5]1-3[4]1.183 @ 25°C[4]Insoluble[4]Soluble in alcohol, ether, acetone, benzene.[6]
1,3-Dichloro-2-butene 131[7]-75[7]1.161[7]Insoluble[7]Soluble in most common organic solvents.[7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties presented in this guide.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

  • Sample Preparation: Approximately 0.5 mL of the dichlorobutene isomer is placed into a small test tube containing a magnetic stir bar.

  • Apparatus Setup: The test tube is placed in a heating block on a hot plate stirrer. A thermometer is clamped so that its bulb is positioned about 1 cm above the liquid's surface. This setup should be placed within a fume hood.

  • Heating and Observation: The sample is gently heated while stirring. The temperature is monitored as the liquid begins to boil and reflux—a state where the vapor condenses and drips back into the liquid. This is often visible as a ring of condensate on the test tube walls.[8]

  • Measurement: The thermometer bulb should be level with the refluxing ring. The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.

Determination of Melting Point (Capillary Method)

This is a common and reliable method for determining the melting point of a solid compound.[9]

  • Sample Preparation: A small amount of the solid, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[10]

  • Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (such as a Mel-Temp or Thiele tube).

  • Heating and Observation: The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[10] The sample is observed through a magnifying eyepiece.

  • Measurement: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0°C).[11]

Determination of Density (Direct Measurement)

The density of liquid isomers can be accurately determined using a digital density meter or by measuring the mass of a known volume.

  • Apparatus: An electronic balance and a graduated cylinder are required.[12]

  • Procedure:

    • The mass of a clean, dry 100-mL graduated cylinder is measured and recorded.[12]

    • A known volume (e.g., 20-25 mL) of the liquid dichlorobutene isomer is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[12]

    • The combined mass of the graduated cylinder and the liquid is measured and recorded.[12]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[13] This process can be repeated with additional volumes of the liquid to ensure precision.[12]

Determination of Solubility (Shake Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.[14]

  • Preparation: An excess amount of the dichlorobutene isomer (the solute) is added to a flask containing a known volume of the solvent (e.g., water).[14]

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. Saturation is confirmed by the presence of undissolved solute.[14]

  • Sample Separation: After agitation, the mixture is allowed to stand, and the undissolved solute is separated from the solution by filtration or centrifugation.

  • Analysis: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of the compound at that temperature.

Synthesis and Isomerization Pathway

The commercial production of several dichlorobutene isomers often starts with the chlorination of butadiene. This reaction typically yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (both cis and trans isomers).[2] This mixture can then be heated, often in the presence of a catalyst, to reach an equilibrium state with a different isomeric composition.[15]

G Butadiene Butadiene DCB_34 3,4-Dichloro-1-butene Butadiene->DCB_34 DCB_14_trans trans-1,4-Dichloro-2-butene Butadiene->DCB_14_trans DCB_14_cis cis-1,4-Dichloro-2-butene Butadiene->DCB_14_cis Chlorine Chlorine (Cl2) Eq_DCB_34 3,4-Dichloro-1-butene DCB_34->Eq_DCB_34 Isomerization Eq_DCB_14_trans trans-1,4-Dichloro-2-butene DCB_14_trans->Eq_DCB_14_trans Isomerization Eq_DCB_14_cis cis-1,4-Dichloro-2-butene DCB_14_cis->Eq_DCB_14_cis Isomerization Eq_DCB_34->Eq_DCB_14_trans Eq_DCB_14_trans->Eq_DCB_14_cis Eq_DCB_14_cis->Eq_DCB_34

Caption: Synthesis of dichlorobutene isomers from butadiene.

References

A Comparative Guide to the Infrared Spectrum of 1,3-Dichloro-2-butene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of molecular structures is paramount. Infrared (IR) spectroscopy stands as a fundamental analytical technique for elucidating the functional groups within a molecule. This guide provides a detailed comparison of the IR spectrum of 1,3-dichloro-2-butene against its structural isomers, 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, supported by experimental data and protocols.

Key IR Spectral Data Comparison

The infrared spectra of this compound and its isomers exhibit distinct absorption patterns that allow for their differentiation. The primary differences arise from the positions of the carbon-carbon double bond (C=C) and the carbon-chlorine (C-Cl) bonds, which influence the vibrational frequencies of the molecule.

Below is a summary of the major experimental IR absorption peaks for this compound and two of its isomers. The assignments are based on established correlations between absorption frequencies and molecular vibrations.

Wavenumber (cm⁻¹)Vibrational AssignmentThis compound1,4-Dichloro-2-butene3,4-Dichloro-1-butene
~3100 - 3000=C-H Stretch (Alkenyl)
~3000 - 2850-C-H Stretch (Alkyl)
~1670 - 1640C=C Stretch
~1450-CH₂- Bend (Scissoring)
~1250=C-H Bend (in-plane)
~850 - 550C-Cl Stretch
~990 and ~910=C-H Bend (out-of-plane) for terminal alkene✓ (strong)
~965=C-H Bend (out-of-plane) for trans-alkene✓ (strong, for trans isomer)

Note: The peak positions are approximate and can vary slightly based on the specific isomer (cis/trans) and the experimental conditions. The checkmark (✓) indicates the expected presence of a significant absorption band in that region.

Experimental Protocols

The following outlines a standard methodology for acquiring the Fourier-transform infrared (FTIR) spectrum of a liquid sample such as this compound.

Objective: To obtain a high-quality infrared spectrum of the analyte for structural elucidation and comparison.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Liquid sample of this compound (or its isomer)

  • Salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Solvent for cleaning (e.g., anhydrous acetone or isopropanol)

  • Lens paper

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment and ensure it is clean and dry.

  • Background Spectrum Acquisition:

    • Place a pair of clean, dry salt plates in the sample holder and close the compartment.

    • Using the instrument's software, initiate a background scan. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the salt plates, which will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Remove the salt plates from the spectrometer.

    • Using a clean pipette, place one to two drops of the this compound sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.

  • Sample Spectrum Acquisition:

    • Place the "sandwich" of salt plates with the sample into the sample holder in the spectrometer.

    • Close the sample compartment.

    • In the software, initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample interferogram to the background interferogram and perform a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates thoroughly with a suitable solvent and lens paper.

    • Store the salt plates in a desiccator to prevent damage from atmospheric moisture.

Logical Workflow for IR Spectrum Interpretation

The interpretation of an IR spectrum is a systematic process. The following diagram, generated using the DOT language, illustrates the logical steps involved in analyzing the spectrum of a compound like this compound.

IR_Interpretation_Workflow start Obtain IR Spectrum functional_group_region Analyze Functional Group Region (4000-1500 cm⁻¹) start->functional_group_region fingerprint_region Analyze Fingerprint Region (<1500 cm⁻¹) start->fingerprint_region ch_stretch Identify C-H Stretches (~3000 cm⁻¹) functional_group_region->ch_stretch ccl_stretch Identify C-Cl Stretch (850-550 cm⁻¹) fingerprint_region->ccl_stretch alkenyl_vs_alkyl Distinguish Alkenyl (>3000 cm⁻¹) vs. Alkyl (<3000 cm⁻¹) ch_stretch->alkenyl_vs_alkyl cc_double_bond Identify C=C Stretch (~1650 cm⁻¹) alkenyl_vs_alkyl->cc_double_bond structure_elucidation Propose Molecular Structure cc_double_bond->structure_elucidation compare_fingerprint Compare with Known Spectra (Database/Literature) ccl_stretch->compare_fingerprint compare_fingerprint->structure_elucidation

Caption: Workflow for the interpretation of an IR spectrum.

This guide provides a foundational comparison of the IR spectra of this compound and its isomers. For unambiguous identification, especially when dealing with complex mixtures or subtle structural differences, it is often necessary to employ complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Navigating the Isomeric Maze: A Comparative Guide to the Mass Spectrometry of 1,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a critical analytical challenge. In the synthesis of complex molecules, intermediates such as dichlorinated butenes can exist in various isomeric forms, each potentially influencing the reaction pathway and the purity of the final product. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) data for 1,3-Dichloro-2-butene and its common isomers, offering insights into their distinct fragmentation patterns.

The differentiation of these isomers by mass spectrometry relies on the unique fragmentation pathways each molecule undergoes upon electron ionization. While all share the same molecular weight, the position of the double bond and the chlorine atoms dictates the stability of the resulting fragment ions, leading to characteristic mass spectra.

Comparative Analysis of Dichlorobutene Isomer Mass Spectra

The following table summarizes the key mass spectral data for this compound and its isomers. Due to limitations in accessing downloadable spectral data, this comparison is based on a qualitative analysis of fragmentation patterns and the relative abundance of major ions as observed in publicly available spectral images.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and their Relative Abundance
This compound 124 (present, low intensity)8953 (high), 75 (moderate), 89 (high, [M-Cl]⁺), 124 (low, M⁺)
3,4-Dichloro-1-butene 124 (present, low intensity)7553 (moderate), 75 (high, [C₄H₅Cl]⁺), 89 (moderate), 124 (low, M⁺)
1,4-Dichloro-2-butene (cis & trans) 124 (present, moderate intensity)8953 (moderate), 75 (high), 89 (high, [M-Cl]⁺), 124 (moderate, M⁺)

Note: The molecular ion peak for all isomers appears at a mass-to-charge ratio (m/z) of 124, corresponding to the molecular weight of C₄H₆Cl₂. The presence of two chlorine atoms also results in a characteristic isotopic pattern for the molecular ion (M, M+2, M+4) and any chlorine-containing fragments.

Experimental Protocol for GC-MS Analysis

The acquisition of mass spectral data for volatile compounds like dichlorobutene isomers is typically performed using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The gas chromatograph separates the isomers from a mixture, and the mass spectrometer provides their individual mass spectra.

Sample Preparation:

A dilute solution of the dichlorobutene sample (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or hexane.

Instrumentation:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Capillary Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for the separation of these isomers.

  • Mass Spectrometer: A quadrupole mass analyzer operating in electron ionization (EI) mode.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL with a split ratio of 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 200 °C at a rate of 10 °C/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: Scan from m/z 35 to 200

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Visualizing the Analytical Workflow

The general workflow for the analysis of dichlorobutene isomers by GC-MS can be visualized as a clear, sequential process.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing Sample Dichlorobutene Isomer Mixture Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Chromatogram & Mass Spectrum Analysis DataAcquisition->Analysis

Caption: A generalized workflow for the analysis of dichlorobutene isomers using GC-MS.

A Comparative Analysis of the Reactivity of 1,3-Dichloro-2-butene and 1,4-dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two important dichlorinated butene isomers: 1,3-dichloro-2-butene and 1,4-dichloro-2-butene. An understanding of their relative reactivity is crucial for their application as intermediates in organic synthesis, particularly in the production of polymers like neoprene and in the development of novel chemical entities.[1][2] This comparison is supported by available experimental data and established principles of physical organic chemistry.

Structural and Electronic Differences

The reactivity of these isomers is fundamentally governed by the location of the chlorine atoms relative to the carbon-carbon double bond.

  • 1,4-dichloro-2-butene possesses two primary allylic chloride functional groups. Allylic halides are known for their enhanced reactivity in nucleophilic substitution reactions. This is due to the ability of the adjacent π-system to stabilize the transition state of both SN1 (via a resonance-stabilized allylic carbocation) and SN2 reactions.[3]

  • This compound contains one primary allylic chloride and one vinylic chloride. Vinylic halides, where the halogen is directly attached to a double-bonded carbon, are characteristically unreactive towards nucleophilic substitution under standard conditions. This is attributed to the high strength of the sp² C-Cl bond and the instability of the corresponding vinylic carbocation.

This structural distinction would lead to a strong hypothesis that 1,4-dichloro-2-butene is significantly more reactive, as it possesses two reactive sites compared to the single reactive allylic site on this compound.

Comparative Reactivity Data: Hydrolysis

Nucleophilic substitution with water, or hydrolysis, is a common reaction to probe the reactivity of alkyl halides. Surprisingly, experimental data for the neutral hydrolysis of both isomers at 25 °C show remarkably similar reaction rates.

CompoundIsomer(s)Hydrolysis Rate Constant (k) at 25°CHalf-life (t½) at 25°C
1,4-dichloro-2-butene cis and trans0.0090 - 0.0091 hr⁻¹~3.2 days
This compound cis and transNot explicitly stated, but cited from the same source with a reported half-life of 3.2 days.~3.2 days

Data sourced from Ellington JJ; Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. USEPA/600/3-89/063 (1989) as cited in the Hazardous Substances Data Bank (HSDB).[1][4][5]

The similarity in hydrolysis rates suggests a complex mechanistic scenario. It is plausible that the rate-determining step for the hydrolysis of both molecules under these conditions is similar, potentially involving the formation of a common resonance-stabilized allylic carbocation intermediate. For this compound, this would mean the reaction proceeds exclusively via the reactive allylic chloride, with the vinylic chloride remaining inert.

Reaction Mechanisms

Nucleophilic substitution on allylic systems can proceed through four main pathways: SN1, SN2, and their allylic rearrangement counterparts, SN1' and SN2'.

  • SN1/SN1' Pathway: This pathway involves the formation of a resonance-stabilized allylic carbocation. The nucleophile can then attack at either end of the allylic system (C1 or C3), leading to a mixture of products. This is favored by polar, protic solvents (like water) and weaker nucleophiles.

  • SN2/SN2' Pathway: This is a concerted, single-step mechanism. A direct (SN2) attack occurs at the carbon bearing the leaving group, while an SN2' attack occurs at the terminal carbon of the double bond, inducing a shift of the π-bond. This pathway is favored by strong nucleophiles and polar, aprotic solvents.

Mechanistic Pathways for 1,4-dichloro-2-butene

The symmetrical nature of 1,4-dichloro-2-butene and its two reactive allylic chlorides allow it to readily undergo substitution reactions. The formation of a delocalized carbocation intermediate explains its high reactivity and potential for isomerization.

G cluster_SN1 SN1 Pathway start_14 1,4-dichloro-2-butene carbocation Allylic Carbocation (Resonance Stabilized) start_14->carbocation - Cl⁻ product_A 1-Chloro-4-hydroxy-2-butene carbocation->product_A + H₂O - H⁺ product_B 3-Chloro-4-hydroxy-1-butene (via SN1') carbocation->product_B + H₂O - H⁺

Caption: SN1/SN1' hydrolysis pathway for 1,4-dichloro-2-butene.

Mechanistic Pathways for this compound

For this compound, reactivity is almost exclusively determined by the primary allylic chloride at the C1 position. The vinylic chloride at C3 is highly stable and does not participate in substitution reactions under these conditions.

G cluster_SN1 SN1 Pathway start_13 This compound carbocation_13 Vinylic Chlorine is Unreactive Resonance Stabilized Carbocation start_13->carbocation_13 - Cl⁻ (from C1) product_C 3-Chloro-2-buten-1-ol carbocation_13->product_C + H₂O - H⁺ product_D 1-Chloro-3-hydroxy-1-butene (via SN1') carbocation_13->product_D + H₂O - H⁺ G prep Prepare Stock Solution (Isomer in Acetone) setup Add to H₂O in Reactor at 25°C prep->setup start Start Stirring (Time = 0) setup->start monitor Monitor pH & Titrate with NaOH to keep pH 7 start->monitor record Record NaOH Volume vs. Time monitor->record Continuous analyze Calculate Rate Constant (k) from Pseudo-First-Order Plot record->analyze

References

A Comparative Analysis of Experimental and Theoretical Physicochemical Properties of Chlorinated Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally measured and theoretically predicted physicochemical properties of common chlorinated alkenes. Understanding these properties is crucial for predicting the environmental fate, transport, and biological interactions of these compounds. This document summarizes key quantitative data in comparative tables, outlines the methodologies for both experimental determination and theoretical prediction, and visualizes the comparative workflow.

Data Summary: Experimental vs. Theoretical Properties

The following tables present a side-by-side comparison of experimental data, largely sourced from the PubChem and NIST Chemistry WebBook databases, with theoretical values predicted by the US EPA's EPI (Estimation Programs Interface) Suite™. EPI Suite™ is a widely used tool that employs Quantitative Structure-Activity Relationship (QSAR) models and group contribution methods to estimate chemical properties.[1][2][3]

Table 1: Comparison of Boiling Points (°C)

Compound Experimental Boiling Point (°C) Theoretical (EPI Suite™) Boiling Point (°C)
Vinyl Chloride -13.4 -13.8
1,1-Dichloroethene 37.0 31.7
cis-1,2-Dichloroethene 60.3[4] 55.1
trans-1,2-Dichloroethene 47.5[4] 50.1
Trichloroethylene 87.2[5] 86.9

| Tetrachloroethylene | 121.0[6] | 120.8 |

Table 2: Comparison of Vapor Pressures (mm Hg at 25°C)

Compound Experimental Vapor Pressure (mm Hg) Theoretical (EPI Suite™) Vapor Pressure (mm Hg)
Vinyl Chloride 2980[4] 3080
1,1-Dichloroethene 600[4] 636
cis-1,2-Dichloroethene 200[4] 226
trans-1,2-Dichloroethene 331[4] 299
Trichloroethylene 69.0[4] 72.8

| Tetrachloroethylene | 18.5[4] | 21.5 |

Table 3: Comparison of Octanol-Water Partition Coefficients (log K_ow)

Compound Experimental log K_ow Theoretical (EPI Suite™) log K_ow
Vinyl Chloride 1.46[4] 1.58
1,1-Dichloroethene 2.13[4] 2.09
cis-1,2-Dichloroethene 1.86[7] 2.06
trans-1,2-Dichloroethene 2.09[8] 2.06
Trichloroethylene 2.51[4] 2.53

| Tetrachloroethylene | 3.40[6][9] | 3.22 |

Table 4: Comparison of Henry's Law Constants (atm-m³/mol at 25°C)

Compound Experimental Henry's Law Constant Theoretical (EPI Suite™) Henry's Law Constant
Vinyl Chloride 0.0278[4] 0.0258
1,1-Dichloroethene 0.0261[4] 0.0213
cis-1,2-Dichloroethene 0.00673[4] 0.0040
trans-1,2-Dichloroethene 0.00673[4] 0.0090
Trichloroethylene 0.00985[4] 0.0107

| Tetrachloroethylene | 0.0177[9] | 0.0145 |

Methodologies: Experimental and Theoretical

A brief overview of the common experimental and theoretical methods used to determine the properties listed above is provided.

Boiling Point Determination:

  • Distillation Method: This is a common and accurate method where the liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured by a thermometer. This temperature, which remains constant during the distillation of a pure substance, is the boiling point.

  • Thiele Tube Method: This technique is suitable for small sample volumes. The sample is placed in a small tube with an inverted capillary tube. The apparatus is heated in an oil bath within a Thiele tube. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.

Vapor Pressure Measurement:

  • Static Method: A sample of the substance is placed in a container with a pressure measuring device (manometer). The container is evacuated to remove air and then thermostatted to the desired temperature. The pressure of the vapor in equilibrium with the liquid is then measured directly.

  • Gas Saturation Method: A carrier gas is passed through or over the substance at a known flow rate, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and from this, the vapor pressure can be calculated.[10]

Octanol-Water Partition Coefficient (log K_ow) Determination:

  • Shake-Flask Method: This is the traditional method where a small amount of the solute is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated. The concentration of the solute in each phase is then measured using a suitable analytical technique (e.g., chromatography, spectroscopy) to calculate the partition coefficient.[11]

  • Slow-Stirring Method: To avoid the formation of emulsions, which can be a problem with the shake-flask method, the two phases are stirred slowly for an extended period to reach equilibrium. This method is particularly useful for highly hydrophobic compounds.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activity.[12][13] These models are built by developing a correlation between a set of calculated molecular descriptors (e.g., topological, electronic, steric) and an experimentally determined property for a training set of chemicals. Once a statistically robust model is developed, it can be used to predict the properties of new, untested chemicals. The EPI Suite™ is a prominent example of a software package that implements various QSAR models.[1][2][3]

Group Contribution Methods: These methods estimate the properties of a molecule by summing the contributions of its individual functional groups and structural fragments. Each group is assigned a specific value for a given property, derived from experimental data of a large set of compounds. This approach assumes that the contribution of each group to the overall property is independent of the rest of the molecule. The MPBPWIN™ (Melting Point Boiling Point Program) within EPI Suite™ utilizes this approach.[1]

Ab Initio and Density Functional Theory (DFT) Calculations: These are quantum mechanical methods that can predict various molecular properties from first principles, based on the electronic structure of the molecule. While computationally intensive, these methods can provide highly accurate predictions for a range of properties, including molecular geometry, vibrational frequencies, and electronic properties that can be correlated with physicochemical parameters.

Visualizing the Comparison and Relationships

The following diagrams illustrate the workflow for comparing experimental and theoretical data and the fundamental relationship between a molecule's structure and its properties.

G cluster_exp Experimental Workflow cluster_the Theoretical Workflow cluster_comp Comparison cluster_val Validation & Application exp_protocol Select Experimental Protocol exp_measurement Perform Measurement exp_protocol->exp_measurement exp_data Obtain Experimental Data exp_measurement->exp_data comparison Compare Data exp_data->comparison the_model Select Theoretical Model (e.g., QSAR) the_calc Perform Calculation the_model->the_calc the_data Obtain Predicted Data the_calc->the_data the_data->comparison validation Model Validation / Refinement comparison->validation application Application in Risk Assessment, etc. validation->application

Caption: Workflow for comparing experimental and theoretical data.

G cluster_structure Molecular Structure cluster_descriptors Structural Descriptors cluster_properties Physicochemical Properties mol_structure Chlorinated Alkene (e.g., C2HCl3) desc1 Molecular Weight mol_structure->desc1 desc2 Functional Groups (-Cl, C=C) mol_structure->desc2 desc3 Polarity / Shape mol_structure->desc3 prop1 Boiling Point desc1->prop1 prop2 Vapor Pressure desc1->prop2 prop3 log Kow desc1->prop3 prop4 Henry's Law Constant desc1->prop4 desc2->prop1 desc2->prop2 desc2->prop3 desc2->prop4 desc3->prop1 desc3->prop2 desc3->prop3 desc3->prop4

Caption: Relationship between molecular structure and properties.

Conclusion

The comparison reveals a generally good agreement between the experimental values and the predictions from the EPI Suite™ for the selected chlorinated alkenes. This highlights the utility of theoretical models for screening and prioritizing chemicals when experimental data is unavailable. However, minor discrepancies exist, which can be attributed to the inherent limitations of the models, the complexity of intermolecular forces, and potential variability in experimental measurements. For regulatory purposes and precise environmental modeling, high-quality experimental data remains the gold standard. Theoretical methods serve as a powerful and cost-effective complementary tool for chemical assessment.

References

Spectroscopic Identification of (Z)- and (E)-1,3-Dichloro-2-butene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of (Z)- and (E)-1,3-dichloro-2-butene, critical isomers in various chemical syntheses. Understanding their distinct spectral fingerprints is essential for accurate identification, quantification, and quality control in research and development settings. This document outlines the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The differentiation between the (Z) and (E) isomers of 1,3-dichloro-2-butene is readily achieved by comparing their spectroscopic data. The spatial arrangement of the chloro and methyl groups relative to the double bond results in distinct chemical shifts in NMR spectroscopy and unique vibrational modes in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the (Z) and (E) isomers due to the different chemical environments of the protons and carbon atoms in each isomer.

¹³C NMR Spectral Data

Carbon Atom(E)-1,3-dichloro-2-butene Chemical Shift (ppm)(Z)-1,3-dichloro-2-butene Chemical Shift (ppm)
C1 (-CH₂Cl)39.80[1]Data not available
C2 (=C H-)123.48[1]Data not available
C3 (=-C (Cl)CH₃)136.47[1]Data not available
C4 (-CH₃)20.94[1]Data not available

¹H NMR Spectral Data

Specific experimental ¹H NMR data for both (Z)- and (E)-1,3-dichloro-2-butene were not available in the searched resources. General principles suggest that the vinylic proton and the protons of the methyl and chloromethyl groups will exhibit different chemical shifts and coupling constants between the two isomers due to their different spatial orientations.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and the overall structure of the molecule. The C=C stretching and C-H bending vibrations are particularly useful for distinguishing between the (Z) and (E) isomers.

Key IR Absorption Bands

Functional Group(Z)-1,3-dichloro-2-butene Wavenumber (cm⁻¹)(E)-1,3-dichloro-2-butene Wavenumber (cm⁻¹)
C=C Stretch~1660Data not available
C-H Stretch (alkenyl)~3030Data not available
C-H Stretch (alkyl)~2920, 2950Data not available
C-Cl Stretch~600-800Data not available

Note: An IR spectrum for (2Z)-1,3-dichloro-2-butene is available from the NIST WebBook.[2] A corresponding distinct spectrum for the (E)-isomer was not found in the searched results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While the (Z) and (E) isomers have the same molecular weight, subtle differences in their fragmentation patterns may exist. The mass spectra for this compound typically show a molecular ion peak (M⁺) and isotopic peaks at M+2 and M+4 due to the presence of two chlorine atoms.[3][4]

Major Mass Spectral Peaks for this compound (Isomer Mixture) [4]

m/zProposed Fragment
124[C₄H₆Cl₂]⁺ (Molecular Ion)
89[M - Cl]⁺
53[C₄H₅]⁺

Note: The available mass spectra do not differentiate between the (Z) and (E) isomers and likely represent a mixture.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of (Z)- and (E)-1,3-dichloro-2-butene are provided below. These protocols are based on standard practices for the analysis of volatile halogenated organic compounds.[5][6]

NMR Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of the purified isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse

  • Number of Scans: 16-64

  • Spectral Width: 0-10 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0-150 ppm

  • Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one to two drops of the neat liquid sample onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Mount the sandwiched plates in the spectrometer's sample holder.

FTIR Acquisition Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Mode: Transmission

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Spectral Range: 4000-400 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution (e.g., 100 µg/mL) of the isomer or isomer mixture in a volatile solvent such as dichloromethane or hexane.

GC-MS Parameters: [5][6]

  • Gas Chromatograph: GC system equipped with a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separation.[5]

  • Injector Temperature: 250 °C[5][6]

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5][6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][6]

  • Mass Range: m/z 35-150.[6]

  • Source Temperature: 230 °C.[5][6]

Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of (Z)- and (E)-1,3-dichloro-2-butene.

Spectroscopic_Identification_Workflow cluster_start cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification start Sample Mixture of (Z)- and (E)-1,3-Dichloro-2-butene GC Gas Chromatography (GC) start->GC Injection NMR NMR Spectroscopy (¹H and ¹³C) GC->NMR Separated Isomers IR IR Spectroscopy GC->IR Separated Isomers MS Mass Spectrometry (MS) GC->MS Coupled Analysis NMR_data Compare Chemical Shifts and Coupling Constants NMR->NMR_data IR_data Compare C=C Stretch and C-H Bending Frequencies IR->IR_data MS_data Analyze Fragmentation Patterns and Isotopic Ratios MS->MS_data Z_isomer (Z)-1,3-Dichloro-2-butene NMR_data->Z_isomer E_isomer (E)-1,3-Dichloro-2-butene NMR_data->E_isomer IR_data->Z_isomer IR_data->E_isomer MS_data->Z_isomer MS_data->E_isomer

Caption: Workflow for the separation and spectroscopic identification of (Z)- and (E)-1,3-dichloro-2-butene.

References

A Comparative Guide to the Characterization of Carbocationic Intermediates in Sₙ1 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unimolecular nucleophilic substitution (Sₙ1) reaction is a cornerstone of organic chemistry, pivotal in synthesizing a vast array of molecules, including active pharmaceutical ingredients. A key feature of the Sₙ1 mechanism is the formation of a transient carbocation intermediate, the stability and reactivity of which dictate the reaction's outcome.[1][2] Understanding the nature of this fleeting species is paramount for reaction optimization, predicting product distributions, and designing novel synthetic routes. This guide provides a comparative overview of the primary experimental techniques used to characterize carbocationic intermediates in Sₙ1 reactions, complete with experimental protocols and supporting data.

Kinetic Analysis: Unveiling the Unimolecular Nature

Kinetic studies are the foundational method for identifying an Sₙ1 mechanism. The rate-determining step in an Sₙ1 reaction is the unimolecular formation of the carbocation.[3][4] Consequently, the reaction rate is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration, following a first-order rate law (Rate = k[Substrate]).[5][6]

Experimental Protocol: Determining the Rate Law for the Solvolysis of tert-Butyl Chloride

This experiment measures the rate of hydrochloric acid production from the hydrolysis of tert-butyl chloride. The reaction is monitored by titrating the acid with a standardized sodium hydroxide solution in the presence of an indicator.

Materials:

  • 0.05 M tert-butyl chloride in acetone

  • Acetone/water solvent mixture (e.g., 9:1 v/v)

  • 0.005 M standardized NaOH solution

  • Bromothymol blue indicator

  • Burette, pipette, Erlenmeyer flasks, stopwatch

Procedure:

  • Prepare a reaction flask by adding a specific volume of the acetone/water solvent and a few drops of bromothymol blue indicator.

  • Add a precise volume of the standardized NaOH solution to the flask. The solution should turn blue.

  • Initiate the reaction by adding a precise volume of the tert-butyl chloride solution to the flask and simultaneously start the stopwatch.

  • Record the time it takes for the solution to turn from blue to yellow, indicating that the added NaOH has been neutralized by the HCl produced.

  • Immediately add another precise volume of the NaOH solution and record the time for the color change to occur again.

  • Repeat this process for several intervals to collect time versus concentration data.

  • To determine the initial concentration of tert-butyl chloride, allow the reaction to go to completion (gently heating can accelerate this) and then titrate the total amount of HCl produced.

Data Analysis: A plot of the natural logarithm of the concentration of tert-butyl chloride (ln[t-BuCl]) versus time will yield a straight line for a first-order reaction, with the slope equal to the negative of the rate constant (-k).[7] By varying the initial concentration of the substrate and observing a proportional change in the rate, the first-order dependence is confirmed. Repeating the experiment with a different concentration of the nucleophile (in this case, water, by changing the solvent composition) and observing no significant change in the rate constant further solidifies the Sₙ1 mechanism.

Comparative Kinetic Data:

The stability of the carbocation intermediate dramatically influences the reaction rate. Tertiary and resonance-stabilized carbocations form faster than secondary ones, while primary carbocations are generally not observed in Sₙ1 reactions.[8]

Substrate (R-Br)Relative Rate of Solvolysis in Formic AcidCarbocation Stability
CH₃Br1.0Primary (unstable)
CH₃CH₂Br1.7Primary (unstable)
(CH₃)₂CHBr44.7Secondary
(CH₃)₃CBr~10⁸Tertiary (most stable)

Data adapted from Hughes, E. D. et al. (1940). This table clearly demonstrates the correlation between carbocation stability and reaction rate.[6]

Stereochemical Analysis: Probing for Ion Pairs

The classic Sₙ1 mechanism predicts complete racemization of a chiral substrate due to the planar, achiral nature of the carbocation intermediate, which can be attacked by the nucleophile from either face with equal probability.[4] However, experimental evidence often shows a slight preference for inversion of configuration.[1][9] This is explained by the Winstein ion pair scheme , which proposes the existence of "intimate ion pairs" and "solvent-separated ion pairs."[9][10] In an intimate ion pair, the leaving group anion remains in close proximity to the carbocation, shielding one face from nucleophilic attack and leading to a slight excess of the inversion product.[1][9]

Experimental Protocol: Stereochemical Outcome of a Solvolysis Reaction

This involves reacting an optically active substrate and measuring the optical rotation of the product mixture to determine the enantiomeric excess and thus the degree of inversion versus racemization.

Materials:

  • Optically pure chiral substrate (e.g., (S)-3-chloro-3-methylhexane)

  • Appropriate solvent (e.g., aqueous acetone)

  • Polarimeter

  • Standard laboratory glassware

Procedure:

  • Dissolve a known amount of the optically pure substrate in the chosen solvent.

  • Allow the solvolysis reaction to proceed to completion.

  • Isolate and purify the product (e.g., the corresponding alcohol).

  • Prepare a solution of the product with a known concentration and measure its optical rotation using a polarimeter.

  • Compare the measured specific rotation to the known specific rotation of the enantiomerically pure product to calculate the enantiomeric excess (ee) and the percentages of inversion and retention.

Data Interpretation:

  • 0% ee indicates complete racemization, consistent with a free carbocation intermediate.

  • A non-zero ee for the inverted product suggests the involvement of ion pairs. For example, the hydrolysis of (S)-3-chloro-3-methylhexane yields the corresponding alcohol with an excess of the inverted product, indicating that the reaction proceeds through an ion pair.[1]

SubstrateProduct% Racemization% Inversion
(R)-6-chloro-2,6-dimethyloctane6-hydroxy-2,6-dimethyloctane~80%~20%

This data illustrates the common observation of incomplete racemization in Sₙ1 reactions, providing evidence for the existence of ion pairs.[11]

Common Ion Effect: Evidence for a Reversible Step

The first step of the Sₙ1 mechanism, the formation of the carbocation, is reversible. According to Le Châtelier's principle, adding a salt containing the leaving group anion (the "common ion") to the reaction mixture should shift the initial equilibrium back towards the reactant, thus decreasing the overall reaction rate.[9] Observing this "common ion effect" is strong evidence for the formation of a carbocation intermediate.

Experimental Protocol: Observing the Common Ion Effect

This experiment is a modification of the kinetic study described earlier, where the reaction rate is measured in the presence of varying concentrations of a salt containing the common ion.

Materials:

  • Substrate (e.g., tert-butyl chloride)

  • Solvent system

  • Standardized NaOH solution and indicator

  • Salt containing the common ion (e.g., sodium chloride)

Procedure:

  • Perform the kinetic experiment as described in Section 1 to establish the baseline reaction rate.

  • Repeat the kinetic experiment, but with a known concentration of the common ion salt dissolved in the solvent system.

  • Repeat with several different concentrations of the common ion salt.

  • Plot the observed rate constant (k) as a function of the common ion concentration.

Data Interpretation: A decrease in the reaction rate with increasing concentration of the common ion is a positive result for the common ion effect and supports an Sₙ1 mechanism.

Spectroscopic Detection: Directly Observing the Intermediate

While the aforementioned methods provide indirect evidence, spectroscopic techniques can allow for the direct observation of carbocation intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In highly acidic "superacid" media, which can protonate even weak bases, carbocations can be generated and stabilized to the point where they can be observed by NMR spectroscopy. ¹³C NMR is particularly powerful, as the carbon atom bearing the positive charge is significantly deshielded and appears at a very downfield chemical shift.

Experimental Protocol:

  • Prepare a solution of the carbocation precursor in a superacid solvent (e.g., SbF₅/SO₂ClF) at low temperature.

  • Acquire the ¹³C NMR spectrum.

  • Compare the spectrum to that of the neutral precursor.

CompoundCarbon Atom¹³C Chemical Shift (ppm)
IsobutaneC2 (tertiary)25.2
tert-Butyl cationC+ (tertiary)330

This dramatic downfield shift provides unambiguous evidence for the formation of the carbocation.[12]

Nano-Electrospray Ionization Mass Spectrometry (nano-ESI-MS)

Nano-ESI-MS is a soft ionization technique that can transfer ions from solution into the gas phase for detection by a mass spectrometer.[13] This method has been successfully used to detect and characterize transient carbocation intermediates generated in solution under mild conditions.[14]

Experimental Setup: A solution of the reactant is introduced into a nano-ESI emitter. A high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, the carbocation intermediates are released as gas-phase ions and are guided into the mass spectrometer for detection. The structure of the detected ion can be further confirmed by tandem mass spectrometry (MS/MS) experiments.[14]

Comparison of Characterization Methods

MethodInformation ProvidedAdvantagesDisadvantages
Kinetic Analysis Reaction order, rate constantRelatively simple to perform, provides fundamental mechanistic insight.Indirect evidence for the carbocation.
Stereochemical Analysis Degree of racemization vs. inversionProvides evidence for ion pair intermediates.Requires a chiral substrate and polarimetry equipment.
Common Ion Effect Evidence for a reversible ionization stepConfirms the formation of a dissociable intermediate.Can be complicated by other salt effects.
NMR Spectroscopy Direct structural informationUnambiguous detection of the carbocation.Requires superacid conditions and specialized equipment.
Nano-ESI-MS Direct detection and mass confirmationHigh sensitivity, applicable under milder conditions.Requires specialized MS equipment and expertise.

Visualizing the Sₙ1 Pathway and Characterization Workflow

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) RX R-X (Substrate) TS1 Transition State 1 RX->TS1 k₁ Carbocation R⁺ (Carbocation) + X⁻ TS1->Carbocation Carbocation->TS1 k₋₁ TS2 Transition State 2 Carbocation->TS2 Nucleophile Nu:⁻ (Nucleophile) Nucleophile->TS2 Product R-Nu (Product) TS2->Product k₂

Caption: The Sₙ1 reaction mechanism proceeds in two steps, with the formation of the carbocation being the slow, rate-determining step.

Characterization_Workflow Start Hypothesize Sₙ1 Mechanism Kinetics Kinetic Studies (Rate Law Determination) Start->Kinetics Stereochem Stereochemical Analysis (Polarimetry) Start->Stereochem CommonIon Common Ion Effect (Rate Depression) Start->CommonIon Spectroscopy Direct Spectroscopic Observation Start->Spectroscopy Conclusion Characterize Carbocation Intermediate Kinetics->Conclusion Stereochem->Conclusion CommonIon->Conclusion NMR NMR in Superacids Spectroscopy->NMR MS Nano-ESI-MS Spectroscopy->MS NMR->Conclusion MS->Conclusion

Caption: An experimental workflow for the characterization of carbocationic intermediates in Sₙ1 reactions.

Comparison_Logic cluster_indirect Indirect Methods cluster_direct Direct Methods Technique Characterization Technique Kinetics Kinetics Technique->Kinetics Reaction Rate Stereochem Stereochemistry Technique->Stereochem Product Stereoisomers CommonIon Common Ion Effect Technique->CommonIon Reversibility NMR NMR Technique->NMR Structure in Solution MS Mass Spectrometry Technique->MS m/z in Gas Phase Evidence_of_Unimolecular_Step Evidence of Unimolecular Step Kinetics->Evidence_of_Unimolecular_Step Evidence_of_Ion_Pairs Evidence of Ion Pairs Stereochem->Evidence_of_Ion_Pairs Evidence_of_Reversible_Formation Evidence of Reversible Formation CommonIon->Evidence_of_Reversible_Formation Definitive_Structure Definitive Structure NMR->Definitive_Structure Confirmation_of_Existence Confirmation of Existence & Mass MS->Confirmation_of_Existence

Caption: A logical diagram comparing indirect and direct methods for carbocation characterization.

References

A Comparative Guide to the Structure-Activity Relationship of Chlorinated Butenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of isomeric compounds is fundamental to predicting their biological effects. Chlorinated butenes, common intermediates in industrial synthesis, exist as several isomers with distinct toxicological profiles. This guide provides an objective comparison of the primary isomers—3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene—focusing on their genotoxicity and metabolic activation, supported by experimental data.

Comparative Biological Activity

The position of the chlorine atoms and the double bond in the butene backbone significantly influences the molecule's reactivity and interaction with biological macromolecules. The primary mechanism underlying the genotoxicity of these compounds is their metabolic activation into highly reactive electrophiles that can form adducts with DNA.

The key to their mutagenicity lies in their bioactivation. Evidence strongly suggests that these compounds are activated via conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process leads to the formation of a reactive episulfonium ion, which is a potent alkylating agent capable of modifying DNA bases, leading to mutations. The structural arrangement of 3,4-DCB, a vicinal dihaloalkane, is a classic alert for this activation pathway. The 1,4-DCB isomers, being allylic halides, are also susceptible to nucleophilic substitution reactions that are enhanced by this metabolic process.

Quantitative Data Summary

The following tables summarize the available quantitative toxicity and mutagenicity data for the chlorinated butene isomers. It is important to note that much of the historical toxicity testing was performed on mixtures of cis- and trans-1,4-DCB.[2]

Table 1: Acute Toxicity of Dichlorobutene Isomers

CompoundIsomer(s)Test SpeciesRoute of AdministrationValueCitation
1,4-Dichloro-2-buteneMixture of cis and transRatOralLD50: >120 and <300 mg/kg bw[3]
1,4-Dichloro-2-buteneMixture of cis and transRabbitDermalLD50: ~735 mg/kg bw[3]
1,4-Dichloro-2-buteneMixture of cis and transRatInhalation (4 hours)LC50: 450 mg/m³[3]
trans-1,4-Dichloro-2-butenetransRatInhalation (30 minutes)LC50: 784 ppm (4000 mg/m³)[4]

Table 2: Mutagenicity Data in Salmonella typhimurium

CompoundIsomer(s)StrainMetabolic Activation (S9)ResultCitation
1,4-Dichloro-2-butene76.8% trans, 21.6% cisTA100With or without mouse/human S9Positive[1]
3,4-Dichloro-1-buteneNot specifiedTA100Not specifiedPositive[1]

Key Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The protocol outlined here is a general representation based on established guidelines.

1. Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a substance to cause mutations in the histidine operon, resulting in a reversion to the wild-type phenotype (His+), allowing the bacteria to grow on a histidine-deficient medium.

2. Materials:

  • Salmonella typhimurium tester strains (e.g., TA100 for base-pair substitutions).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive and negative controls.

  • S9 fraction (a rat liver homogenate) for metabolic activation.

  • Minimal glucose agar plates (Vogel-Bonner medium).

  • Top agar containing a trace amount of histidine and biotin.

3. Procedure (Plate Incorporation Method):

  • Preparation: Overnight cultures of the bacterial strains are grown to reach the late exponential or early stationary phase of growth.

  • Exposure: To sterile test tubes, the following are added in order: the test compound at various concentrations, 0.1 mL of the bacterial culture, and 0.5 mL of either a buffer (for experiments without metabolic activation) or the S9 mix (for experiments with metabolic activation).

  • Plating: 2 mL of molten top agar (kept at 45°C) is added to each tube. The contents are briefly mixed and poured evenly onto the surface of minimal glucose agar plates. The trace amount of histidine in the top agar allows all bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (His+) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control plates.

Visualization of Structure-Activity Relationship

The following diagrams illustrate the proposed metabolic activation pathway for chlorinated butenes and the logical relationship between the isomeric structures and their genotoxic potential.

SAR_Metabolism cluster_isomers Chlorinated Butene Isomers cluster_activation Metabolic Activation cluster_intermediate Reactive Intermediate cluster_effect Biological Effect I1 3,4-Dichloro-1-butene Enzyme Glutathione S-Transferase (GST) I1->Enzyme + GSH I2 1,4-Dichloro-2-butene (cis and trans) I2->Enzyme + GSH Episulfonium Episulfonium Ion (Electrophile) Enzyme->Episulfonium Forms GSH Glutathione (GSH) DNA DNA Episulfonium->DNA Attacks Nucleophilic Sites Adduct DNA Adducts DNA->Adduct Forms Mutation Gene Mutation Adduct->Mutation Leads to

Caption: Metabolic activation of dichlorobutenes to genotoxic intermediates.

SAR_Logic cluster_structure Structural Features cluster_reactivity Chemical Reactivity cluster_bioactivation Bioactivation Potential cluster_outcome Toxicological Outcome Start Chlorinated Butene Isomer S1 Vicinal Dihalide (e.g., 3,4-DCB) Start->S1 S2 Allylic Dihalide (e.g., 1,4-DCB) Start->S2 R1 Susceptibility to GST-mediated Glutathione Conjugation S1->R1 S2->R1 B1 Efficient formation of reactive episulfonium ion R1->B1 O1 High Mutagenic and Genotoxic Potential B1->O1

Caption: Logical relationship between structure and genotoxic potential.

Conclusion

The structure-activity relationship of chlorinated butenes is intrinsically linked to their metabolic fate. Both 3,4-dichloro-1-butene and the isomers of 1,4-dichloro-2-butene possess structural features—vicinal and allylic dichlorides, respectively—that render them susceptible to bioactivation by glutathione S-transferases. This metabolic pathway produces a highly electrophilic episulfonium ion, which is the ultimate mutagenic species responsible for DNA alkylation. While all isomers exhibit genotoxicity, subtle differences in their rates of metabolic activation and the stability of the resulting intermediates likely govern their relative mutagenic potencies. Further quantitative studies directly comparing the isomers under identical experimental conditions would be invaluable for a more refined risk assessment.

References

A Comparative Guide to the Synthesis of Dichlorobutene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthesis protocols for various dichlorobutene isomers, crucial intermediates in the production of polymers and fine chemicals. The following sections detail the primary synthetic routes, compare their performance based on experimental data, and provide detailed methodologies for key reactions.

Comparison of Primary Synthesis Protocols

The synthesis of dichlorobutene isomers is predominantly achieved through two main strategies: the chlorination of 1,3-butadiene and the dehydrochlorination of tetrachlorobutanes. The choice of method dictates the resulting isomer distribution and yield.

Chlorination of 1,3-Butadiene

The direct chlorination of 1,3-butadiene is a widely used industrial method that primarily yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (in both cis and trans forms). The ratio of these products is highly dependent on the reaction conditions.

Table 1: Influence of Reaction Conditions on the Chlorination of 1,3-Butadiene

ParameterCondition3,4-dichloro-1-butene (%)1,4-dichloro-2-butene (%)Total Yield (%)Reference
Phase Vapor PhaseHighLow~91
Liquid PhaseLowHigh>91
Temperature Low (<0°C)Favored (Kinetic Product)Less FavoredHigh
HighLess FavoredFavored (Thermodynamic Product)High
Catalyst None (Radical)VariableVariableModerate
Lewis AcidCan influence selectivityCan influence selectivityHigh
Dehydrochlorination of Tetrachlorobutanes

The elimination of hydrogen chloride from tetrachlorobutane isomers offers a route to specific dichlorobutene isomers, particularly 2,3-dichloro-1,3-butadiene, a valuable monomer. The choice of base and reaction conditions is critical for controlling the regioselectivity of the elimination.

Table 2: Dehydrochlorination of 1,2,3,4-Tetrachlorobutane

Starting MaterialBaseProductYield (%)Reference
1,2,3,4-TetrachlorobutaneCa(OH)₂2,3-dichloro-1,3-butadieneHigh Purity
1,2,3,4-TetrachlorobutaneNaOH2,3-dichloro-1,3-butadieneLower Purity

Synthesis of Other Dichlorobutene Isomers

While the chlorination of butadiene is the most common route, other methods are employed for the synthesis of different dichlorobutene isomers.

1,2-Dichloro-2-Butene

This isomer can be synthesized via the dehydrochlorination of 1,2,3-trichlorobutane. The reaction typically yields a mixture of dichlorobutene isomers, from which the desired product can be isolated.

3,3-Dichloro-1-Butene

The synthesis of 3,3-dichloro-1-butene is notably challenging, with a lack of detailed and reproducible protocols in published literature. Plausible but unvalidated routes include the hydrochlorination of vinylacetylene or 3-chloro-1-butyne.

Experimental Protocols

Protocol 1: Liquid-Phase Chlorination of 1,3-Butadiene

This protocol describes a representative lab-scale synthesis of a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.

Materials:

  • 1,3-Butadiene

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride or chloroform)

  • Reaction vessel with cooling capabilities

  • Gas delivery system

  • Stirring apparatus

Procedure:

  • A solution of 1,3-butadiene in an inert solvent is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

  • The reaction temperature is maintained at a low temperature (typically below 0°C) to favor the formation of the kinetic product, 3,4-dichloro-1-butene.

  • Chlorine gas is bubbled through the solution at a controlled rate.

  • The progress of the reaction is monitored by observing the uptake of chlorine.

  • Upon completion, any excess dissolved chlorine and hydrogen chloride are removed by purging with an inert gas or by washing with a dilute alkaline solution.

  • The solvent is removed by distillation to yield a crude mixture of dichlorobutene isomers.

  • The isomers can be separated by fractional distillation due to their different boiling points.

Protocol 2: Dehydrochlorination of 1,2,3,4-Tetrachlorobutane

This protocol outlines the synthesis of 2,3-dichloro-1,3-butadiene.

Materials:

  • 1,2,3,4-Tetrachlorobutane (solid or liquid isomer mixture)

  • Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH)

  • Reaction vessel with heating and distillation capabilities

  • Stirring apparatus

Procedure:

  • A mixture of 1,2,3,4-tetrachlorobutane and the chosen base (e.g., Ca(OH)₂) is placed in the reaction vessel.

  • The mixture is heated to initiate the dehydrochlorination reaction.

  • The reaction first produces trichlorobutene intermediates.

  • Further heating leads to a second dehydrochlorination to form dichlorobutadiene isomers.

  • 2,3-dichloro-1,3-butadiene is continuously removed from the reaction mixture by distillation as it is formed, which drives the reaction to completion and improves the purity of the product. Using a less reactive base like calcium hydroxide can lead to a purer product as it is more selective in the dehydrochlorination of the intermediate trichlorobutenes.

Visualizing Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthesis protocols described.

G Synthesis of Dichlorobutenes via Butadiene Chlorination Butadiene 1,3-Butadiene Intermediate Allylic Carbocation Intermediate Butadiene->Intermediate Electrophilic Attack Chlorine Chlorine (Cl2) Chlorine->Intermediate Product_12 3,4-Dichloro-1-butene (1,2-addition) Intermediate->Product_12 Chloride Attack at C2 Product_14 1,4-Dichloro-2-butene (1,4-addition) Intermediate->Product_14 Chloride Attack at C4

Caption: Electrophilic addition of chlorine to 1,3-butadiene.

G Synthesis of 2,3-Dichloro-1,3-butadiene Start 1,2,3,4-Tetrachlorobutane Intermediate1 2,3,4-Trichloro-1-butene Start->Intermediate1 -HCl Intermediate2 1,2,4-Trichloro-2-butene Start->Intermediate2 -HCl Base Base (e.g., Ca(OH)2) Base->Intermediate1 Base->Intermediate2 Product 2,3-Dichloro-1,3-butadiene Intermediate1->Product -HCl

Mutagenicity of 1,3-Dichloro-2-butene and Its Isomers: A Comparative Analysis Using the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the mutagenic potential of 1,3-Dichloro-2-butene and related dichlorinated alkenes is crucial for assessing their safety and guiding regulatory decisions. Due to the limited direct data on this compound, this guide provides a comparative analysis of its isomers and a structurally similar non-mutagenic compound using the well-established Ames test (bacterial reverse mutation assay).

The Ames test is a widely used and internationally accepted short-term bacterial assay to assess the mutagenic potential of chemical substances. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test evaluates a chemical's ability to cause a reverse mutation, allowing the bacteria to regain their ability to grow on a medium lacking the specific amino acid. A positive result in the Ames test suggests that a chemical is a mutagen and may have carcinogenic potential.

Comparative Mutagenicity Data

This section presents a comparative summary of Ames test results for isomers of dichlorobutene and a related non-mutagenic compound, 1,4-Dichlorobutane. The data is compiled from various toxicological studies.

CompoundCAS NumberAmes Test ResultMetabolic Activation (S9)Key Findings
3,4-Dichloro-1-butene 760-23-6Positive With and withoutConsistently shows a mutagenic response in various Ames tester strains.
trans-1,4-Dichloro-2-butene 110-57-6Positive With and withoutThe National Toxicology Program (NTP) has reported positive results for this isomer in the Ames test.
1,3-Dichloropropene (cis and trans isomers) 542-75-6Positive Not always requiredBoth cis and trans isomers of the structurally similar 1,3-dichloropropene have been shown to be mutagenic in Salmonella strains TA100 and TA1535, indicating they cause base-pair substitution mutations.[1][2]
1,4-Dichlorobutane 110-56-5Negative With and withoutThis saturated analog of dichlorobutene has been reported as negative in the Ames test, serving as a valuable non-mutagenic comparator.[3] This suggests that the double bond in the butene structure may be critical for the mutagenic activity of the chlorinated alkenes.
This compound 503-14-0Data not available -No specific Ames test data for this compound was found in the public domain. However, based on the positive results for its isomers, it is reasonable to suspect that it may also possess mutagenic properties. Further testing is required to confirm this.

Experimental Protocols: The Ames Test (Plate Incorporation Method)

The following provides a detailed methodology for a typical Ames test, which is essential for understanding and replicating mutagenicity studies.

1. Bacterial Strains: A set of specific bacterial tester strains are used, each sensitive to different types of mutagens. Commonly used strains include:

  • Salmonella typhimurium: TA98 (detects frameshift mutagens), TA100 (detects base-pair substitution mutagens), TA1535, and TA1537.

  • Escherichia coli: WP2 uvrA.

2. Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the test is performed both with and without a rat liver homogenate fraction (S9 mix). This is crucial as some chemicals only become mutagenic after being metabolized by liver enzymes.

3. Test Procedure:

  • Preparation: The test chemical is dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Exposure: A small amount of the bacterial culture, the test chemical solution, and either the S9 mix or a buffer (for tests without metabolic activation) are added to molten top agar.

  • Plating: This mixture is poured onto a minimal glucose agar plate. The minimal medium lacks the specific amino acid the bacteria need to grow.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: After incubation, the number of revertant colonies (colonies that have regained the ability to grow) on each plate is counted.

4. Controls:

  • Negative (Solvent) Control: The solvent used to dissolve the test chemical is tested alone to determine the spontaneous reversion rate.

  • Positive Control: Known mutagens are used to ensure the test system is working correctly. For example, sodium azide is often used for TA1535, and 2-aminoanthracene is used with S9 activation for TA100.

5. Data Analysis: A chemical is generally considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and if the number of revertants is at least double the number in the negative control.

Visualizing the Ames Test Workflow

The following diagram illustrates the key steps involved in the Ames test procedure.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure & Plating cluster_incubation_analysis Incubation & Analysis Test_Chemical Test Chemical in Solvent Mixing Mix in Top Agar Test_Chemical->Mixing Bacterial_Culture Bacterial Tester Strains (e.g., S. typhimurium his-) Bacterial_Culture->Mixing S9_Mix S9 Mix (for +S9) or Buffer (for -S9) S9_Mix->Mixing Plating Pour onto Minimal Glucose Agar Plate Mixing->Plating Incubation Incubate at 37°C (48-72 hours) Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Data Analysis: Compare to Controls Counting->Analysis

Caption: A flowchart illustrating the main stages of the Ames test, from preparation to data analysis.

Logical Relationship of Mutagenicity Assessment

The decision-making process for classifying a substance based on Ames test results can be visualized as follows.

Mutagenicity_Assessment Start Ames Test Conducted Dose_Response Dose-Dependent Increase in Revertants? Start->Dose_Response Fold_Increase Revertants ≥ 2x Spontaneous Rate? Dose_Response->Fold_Increase Yes Non_Mutagenic Non-Mutagenic Dose_Response->Non_Mutagenic No Mutagenic Mutagenic Fold_Increase->Mutagenic Yes Equivocal Equivocal/Further Testing Needed Fold_Increase->Equivocal No

Caption: A decision tree for classifying a chemical's mutagenicity based on Ames test outcomes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 1,3-Dichloro-2-butene are paramount for ensuring laboratory safety and environmental protection. This guide provides immediate, essential safety and logistical information for the correct disposal of this compound.

1. Immediate Safety Precautions and Hazard Profile

This compound is a flammable, corrosive, and toxic chemical that requires careful handling.[1][2][3] It can cause severe skin burns and eye damage, and is toxic if swallowed or inhaled.[1][2] The vapor can form explosive mixtures with air and may cause respiratory irritation.[1][4] It is also toxic to aquatic life with long-lasting effects.[2][3]

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.[1][2][3] Flash point is 27°C.[2] Above this temperature, explosive vapor/air mixtures may form.[2][4]
Toxicity Toxic if swallowed or inhaled.[1][2][3] Harmful in contact with skin.[1]
Corrosivity Causes severe skin burns and eye damage.[1][2]
Environmental Hazard Toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment.[2] It is strongly advised not to let the chemical enter the environment.[2]

2. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye/Face Protection: Wear a face shield or eye protection in combination with breathing protection.[2]

  • Skin Protection: Wear protective gloves and chemical-resistant clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Use ventilation, local exhaust, or breathing protection.[2] In case of insufficient ventilation, wear a self-contained breathing apparatus.[2][4]

3. Spill and Leak Management

In the event of a spill or leak, follow these procedures immediately:

  • Evacuate and Ventilate: Remove all sources of ignition (no open flames, sparks, or smoking).[1][2] Ensure the area is well-ventilated.[1]

  • Containment: Collect leaking liquid in sealable containers.[2][4]

  • Absorption: Absorb the remaining liquid with sand, diatomite, acid binders, universal binders, or sawdust.[2][5]

  • Collection: Use spark-proof and non-sparking tools to collect the absorbed material.[1]

  • Containerization: Place the contaminated material into a suitable, closed, and properly labeled container for disposal.[1][2]

  • Decontamination: Wash the spill area thoroughly.

4. Proper Disposal Procedures

This compound is considered a hazardous waste and must be disposed of accordingly.[1]

  • Waste Classification: This chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

  • Containerization: Store waste this compound in a suitable, closed, and clearly labeled container.[1][2] Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1][3]

  • Incompatible Materials: Store separately from strong oxidizing agents and strong bases.[1]

  • Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[1] Do not dispose of it with household garbage or allow it to enter the sewage system.[5]

5. Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

Figure 1. This compound Disposal Workflow start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Protective Clothing, Respirator) start->ppe spill Spill or Leak Occurs ppe->spill no_spill No Spill: Collect Waste ppe->no_spill contain Contain and Absorb Spill (Inert Material) spill->contain Yes containerize Place in Labeled, Closed Container no_spill->containerize Yes contain->containerize storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles containerize->storage disposal Transfer to Approved Hazardous Waste Disposal Facility storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.